8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-1-5(10)3-12-6(4-13)2-11-8(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHIZLIAMHTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674795 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093092-63-7 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093092-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1093092-63-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing potent and selective therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and central nervous system disorders. The strategic placement of bromo, chloro, and carbaldehyde functionalities on this scaffold, as seen in this compound, offers a versatile platform for the synthesis of diverse chemical libraries and the optimization of lead compounds.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research setting.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 1093092-63-7 | [2][3] |
| Molecular Formula | C₈H₄BrClN₂O | [2][3] |
| Molecular Weight | 259.49 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| IUPAC Name | This compound | [4] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Safety and Handling: Researchers must handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is logically approached in two main stages: the construction of the core imidazo[1,2-a]pyridine ring system, followed by the introduction of the carbaldehyde group at the C3 position.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of the Precursor, 8-Bromo-6-chloroimidazo[1,2-a]pyridine
The foundational step involves the cyclization of a substituted 2-aminopyridine with a suitable C2 synthon, typically a haloacetaldehyde. This reaction, a variation of the Tschitschibabin reaction, is a robust and widely employed method for the construction of the imidazo[1,2-a]pyridine scaffold.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromo-5-chloropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 8-bromo-6-chloroimidazo[1,2-a]pyridine.
Causality Behind Experimental Choices:
-
Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction temperature.
-
Base: The use of a mild base like sodium bicarbonate is crucial to neutralize the hydrohalic acid formed during the cyclization, which could otherwise lead to side reactions or decomposition of the product.
Step 2: Vilsmeier-Haack Formylation to Yield the Target Compound
The introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring is efficiently achieved via the Vilsmeier-Haack reaction.[5][6][7][8] This classic formylation method utilizes the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C. To this, add phosphorus oxychloride (1.5-2.0 eq) dropwise, ensuring the temperature is maintained below 5 °C. The mixture is then stirred at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 8-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-90 °C for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. The resulting mixture is then extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.
Sources
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3 [chemicalbook.com]
- 4. This compound | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed overview of a robust and validated synthetic route to this compound, a key building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. This document moves beyond a simple recitation of steps to provide insights into the underlying chemical principles, reaction mechanisms, and practical considerations essential for successful laboratory synthesis.
Strategic Overview: A Three-Stage Synthetic Approach
The is most logically approached as a three-stage process, beginning with a commercially available substituted pyridine. This strategy ensures high yields and facilitates the purification of intermediates at each stage.
-
Stage 1: Precursor Halogenation. Introduction of a bromine atom ortho to the amino group of 2-amino-5-chloropyridine. This sets the stage for the correct final substitution pattern.
-
Stage 2: Heterocycle Construction. Formation of the fused imidazo[1,2-a]pyridine ring system through condensation and cyclization.
-
Stage 3: C3-Functionalization. Introduction of the aldehyde group at the C3 position via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.
Caption: Retrosynthetic analysis of the target compound.
Stage 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine
The foundational step involves the regioselective bromination of 2-amino-5-chloropyridine. The amino group is a powerful activating group and ortho-, para-director. Since the para-position is occupied by the chloro group, the electrophilic attack by bromine occurs at the ortho- (C3) position.
Causality of Experimental Choice: The use of elemental bromine in a chlorinated solvent like dichloromethane (CH2Cl2) is a standard and effective method for the halogenation of activated pyridines.[1] The reaction is initiated at a low temperature (0 °C) to control the exothermicity and selectivity of the reaction, and then allowed to warm to room temperature to ensure completion.[1]
Experimental Protocol: Bromination
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-5-chloropyridine | 128.56 | 20.0 g | 155.6 |
| Bromine | 159.81 | 8.0 mL | 155.6 |
| Dichloromethane (CH2Cl2) | 84.93 | 160 mL | - |
| 10% Sodium Hydroxide (aq) | - | As needed | - |
| Isopropanol | 60.10 | For recrystallization | - |
Procedure:
-
Dissolve 20 g (155.6 mmol) of 2-amino-5-chloropyridine in 160 mL of CH2Cl2 in a flask equipped with a dropping funnel and stir bar. Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add 8.0 mL (155.6 mmol) of bromine dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (25 °C) for 2 hours.[1]
-
A suspension will form. Quench the reaction by carefully washing the mixture with a 10% aqueous sodium hydroxide solution until the excess bromine color disappears.
-
Separate the organic phase, wash it with water, and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting crude solid from isopropanol to yield pure 2-amino-3-bromo-5-chloropyridine.[1]
Stage 2: Construction of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
This stage involves the construction of the fused imidazole ring, a variation of the classic Tschitschibabin reaction. The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the newly formed imine, and subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine core.[2][3]
Sources
An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. This bicyclic system, which can be considered a bioisostere of purine, has been incorporated into numerous compounds exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The strategic functionalization of the imidazo[1,2-a]pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties. 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a key intermediate in the synthesis of more complex molecules, with the aldehyde functionality serving as a versatile handle for various chemical transformations. This guide provides a comprehensive overview of its physical properties, a detailed (though hypothetical, based on established chemical principles) synthetic protocol, and expected analytical characteristics.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and role in drug design. While experimental data for this specific compound is limited in publicly available literature, a combination of data from closely related compounds and computational predictions provides a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂O | PubChem[1] |
| Molecular Weight | 259.49 g/mol | PubChem[1] |
| CAS Number | 1093092-63-7 | Santa Cruz Biotechnology[2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not available (Related compound 8-Bromo-6-chloroimidazo[1,2-a]pyridine: 127-139 °C) | Thermo Scientific Chemicals[3] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | General knowledge of imidazopyridine derivatives |
| XLogP3 (Computed) | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The introduction of a formyl group at the C3 position of the imidazo[1,2-a]pyridine ring is most commonly achieved via the Vilsmeier-Haack reaction. This electrophilic substitution reaction is well-suited for electron-rich heterocyclic systems. The following protocol is a hypothetical but chemically sound procedure for the synthesis of this compound from its corresponding precursor.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent (chloroiminium salt).
-
Reaction with Substrate: Dissolve 8-Bromo-6-chloroimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Mechanistic Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich C3 position of the imidazo[1,2-a]pyridine nucleus then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, which, after elimination of a proton, yields an iminium salt. Subsequent hydrolysis of this iminium salt during the aqueous workup furnishes the final aldehyde product.
Structural Elucidation and Spectroscopic Data
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of similar compounds.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.9-10.1 ppm (s, 1H, -CHO)
-
δ ~8.2-8.4 ppm (s, 1H, H-2)
-
δ ~7.8-8.0 ppm (d, J ≈ 2 Hz, 1H, H-5)
-
δ ~7.5-7.7 ppm (d, J ≈ 2 Hz, 1H, H-7)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~185-190 ppm (C=O, aldehyde)
-
δ ~145-150 ppm (C-8a)
-
δ ~140-145 ppm (C-2)
-
δ ~130-135 ppm (C-6)
-
δ ~125-130 ppm (C-3)
-
δ ~120-125 ppm (C-5)
-
δ ~115-120 ppm (C-7)
-
δ ~100-105 ppm (C-8)
-
Infrared (IR) Spectroscopy (Predicted)
-
~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aldehyde.
-
~2720 and ~2820 cm⁻¹: Characteristic C-H stretching vibrations of the aldehyde proton (Fermi resonance).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~800-900 cm⁻¹: C-H out-of-plane bending vibrations characteristic of the substitution pattern on the pyridine ring.
-
Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.
Mass Spectrometry (MS) (Predicted)
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass would be a key identifier. For C₈H₄BrClN₂O, the expected isotopic pattern would show characteristic signals for the presence of one bromine and one chlorine atom. The [M]+ and [M+2]+ peaks would be prominent due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is predicted to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
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An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its chemical architecture, a robust synthetic pathway, and its emerging role as a pivotal building block in the creation of targeted therapeutics, particularly as inhibitors of phosphoinositide 3-kinases (PI3K).
Core Chemical Structure and Properties
This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The strategic placement of bromo, chloro, and carbaldehyde functionalities on this scaffold imparts unique reactivity and makes it a versatile intermediate for further chemical modifications.
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] The electron-withdrawing nature of the bromine and chlorine atoms influences the electron density of the ring system, affecting its reactivity in substitution reactions. The aldehyde group at the 3-position is a key functional handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse molecular fragments.
| Property | Value | Source |
| CAS Number | 1093092-63-7 | [2][3][4] |
| Molecular Formula | C₈H₄BrClN₂O | [2][3] |
| Molecular Weight | 259.49 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Expected to be a solid | [5] |
| Purity | Typically >95% | [4] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction, followed by the introduction of the aldehyde functionality at the C3 position using the Vilsmeier-Haack reaction.[6][7][8][9]
Step 1: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
The initial and crucial step is the synthesis of the parent heterocyclic system, 8-Bromo-6-chloroimidazo[1,2-a]pyridine. This is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[10] In this case, the logical starting materials are 3-bromo-5-chloropyridin-2-amine and a suitable two-carbon building block such as chloroacetaldehyde.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromo-5-chloropyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (typically as a 40-50% aqueous solution, 1.1-1.5 eq) dropwise at room temperature.
-
Cyclization: The reaction mixture is then heated to reflux (typically 80-100 °C) for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 8-Bromo-6-chloroimidazo[1,2-a]pyridine.[11]
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[12]
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0 °C in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise with vigorous stirring. The formation of the Vilsmeier reagent is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the 8-Bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Isolation and Purification: The product is then extracted with a suitable organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry research. Its well-defined structure and the presence of multiple reactive sites allow for the synthesis of a wide array of derivatives. The established synthetic route, combining a classical cyclocondensation with the robust Vilsmeier-Haack reaction, provides a reliable method for its preparation. The demonstrated potential of the imidazo[1,2-a]pyridine scaffold in the development of PI3K inhibitors underscores the importance of this compound as a key intermediate in the quest for novel anticancer therapeutics. Further exploration of the chemical space around this scaffold is likely to yield new and potent drug candidates.
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- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central.
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- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed.
- The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed.
- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.
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- Imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry and in our cross-coupling reactions approach - ResearchG
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- Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Inform
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
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- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
- Buy 8-bromo-6-chloroimidazo(1,2-a)pyridine from Conier Chem&Pharma Limited - ECHEMI.
- 8-Bromo-6-chloroimidazo[1, 2-a]pyridine-3-carbaldehyde, min 97%, 1 gram - CP Lab Safety.
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- 8-bromo-6-chloroimidazo[1,2-b]pyridazine - CAS:933190-51-3 - Abovchem.
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- 3-Pyridinecarboxaldehyde - the NIST WebBook.
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An In-Depth Technical Guide to the Solubility of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, offering a robust theoretical framework and detailed experimental protocols to enable researchers to determine its solubility profile accurately.
Introduction to this compound
This compound is a substituted imidazopyridine, a scaffold known for its diverse biological activities. Understanding its solubility is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and in vitro assay performance.[1][2][3]
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1093092-63-7 | PubChem[4] |
| Molecular Formula | C₈H₄BrClN₂O | PubChem[4] |
| Molecular Weight | 259.49 g/mol | PubChem[4] |
| Computed XLogP3 | 2.9 | PubChem[4] |
| Appearance | Likely a yellow powder, based on similar compounds. | Thermo Scientific Chemicals[5] |
The presence of halogen substituents (bromo and chloro) and the polar carbaldehyde group suggests a molecule with moderate lipophilicity, which will influence its solubility in both aqueous and organic solvents.
Theoretical Considerations for Solubility
The solubility of a compound is governed by its physicochemical properties and the nature of the solvent.[1][6] The principle of "like dissolves like" is a fundamental concept, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]
Key Factors Influencing Solubility:
-
Polarity: The imidazo[1,2-a]pyridine core, with its nitrogen atoms and the aldehyde group, introduces polarity. The bromo and chloro substituents contribute to the molecule's overall lipophilicity. The computed XLogP3 of 2.9 suggests a compound that is more soluble in organic solvents than in water.[4]
-
pH: The imidazo[1,2-a]pyridine ring system has basic nitrogen atoms that can be protonated at acidic pH. This ionization would increase the molecule's polarity and, consequently, its aqueous solubility. Therefore, determining the pH-solubility profile is crucial.[8]
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[6][9] However, this relationship is not always linear and should be determined experimentally.
-
Crystalline Structure: The stability of the crystal lattice can significantly impact solubility. A more stable crystal form will require more energy to break apart, leading to lower solubility.[10]
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary. The following protocols are provided as a guide for researchers. Two common types of solubility measurements are kinetic and thermodynamic.[1][11]
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[11][12][13] It measures the concentration at which a compound precipitates from a supersaturated solution.
Workflow for Kinetic Solubility Determination:
Caption: Workflow for a typical kinetic solubility assay.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]
-
Plate Preparation: In a 96-well plate, add the appropriate volume of the DMSO stock solution to wells.
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to reach the target compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[14]
-
Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with gentle shaking for approximately 2 hours.[11]
-
Separation: Separate the undissolved precipitate by filtration using a solubility filter plate or by centrifugation.[11]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or LC-MS/MS for higher sensitivity and specificity.[11][14]
-
Data Analysis: Construct a calibration curve using known concentrations of the compound to quantify the solubility.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid form.[2][15] The shake-flask method is the gold standard for this determination.[8]
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. Ensure there is enough solid to maintain saturation throughout the experiment.[8]
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, or various organic solvents) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[8][15] The time to reach equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[8]
-
Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. The sample should be filtered through a 0.45 µm filter or centrifuged at high speed.[8][11]
-
Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
pH Measurement: For aqueous solutions, it is crucial to measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted.[8]
Predicted Solubility and Recommended Solvents for Screening
While experimental data is paramount, theoretical predictions can guide the initial solvent selection.
Predicted Solubility Profile:
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers (pH 1.2, 4.5, 6.8) | Low | The molecule is moderately lipophilic (XLogP3 = 2.9). Solubility is expected to be pH-dependent due to the basic nitrogens in the imidazopyridine ring. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents are effective at dissolving a wide range of organic molecules. DMSO is a common choice for creating stock solutions.[12][13] |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The aldehyde group and nitrogen atoms can form hydrogen bonds with these solvents. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Safety and Handling
Based on GHS classifications for the compound, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By following the detailed experimental protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed to advance the development of this compound. The theoretical considerations outlined herein offer a basis for interpreting experimental results and making informed decisions in formulation and further studies.
References
- World Health Organization. (n.d.). Annex 4. WHO.
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- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioDuro. (n.d.). ADME Solubility Assay.
- protocols.io. (2025). In-vitro Thermodynamic Solubility.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- PubMed. (n.d.). In vitro solubility assays in drug discovery.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Lead Sciences. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Factors Affecting Solubility.
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility.
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- 5. 8-Brom-6-chlorimidazo-[1,2-a]-pyridin, 95 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
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- 15. In-vitro Thermodynamic Solubility [protocols.io]
Spectral Characterization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The targeted substitutions on this molecule make it a valuable intermediate for the synthesis of new chemical entities.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid, bicyclic aromatic system with key functional groups that dictate its chemical reactivity and spectral characteristics. The precise arrangement of the bromo, chloro, and carbaldehyde substituents creates a unique electronic and steric environment.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂O | [2] |
| Molecular Weight | 259.5 g/mol | [3] |
| CAS Number | 1093092-63-7 | [3] |
| IUPAC Name | This compound | [2] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.5!"]; N4 [label="N", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.5!"]; C6 [label="C", pos="-2.4,-1.2!"]; C7 [label="C", pos="-2.4,0!"]; C8 [label="C", pos="-1.2,0.8!"]; C9 [label="C", pos="0,0!"]; // Bridgehead carbon
// Substituent nodes H2[label="H", pos="2.0,1.3!"]; C_aldehyde [label="C", pos="2.4,-1.0!"]; H_aldehyde [label="H", pos="2.4,-2.0!"]; O_aldehyde [label="O", pos="3.4,-0.5!"]; Cl [label="Cl", pos="-3.6,-1.8!"]; H7 [label="H", pos="-3.6,0.5!"]; Br [label="Br", pos="-1.2,2.0!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N1; C9 -- N1; C9 -- C3; C9 -- C8; C9 -- C5; C2 -- H2; C3 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C6 -- Cl; C7 -- H7; C8 -- Br;
}
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for this specific molecule are not publicly available, a detailed predictive analysis can be conducted based on established chemical shift principles and data from closely related analogs.[4]
¹H NMR (Proton NMR) Analysis (Predicted)
The proton NMR spectrum is anticipated to display four distinct signals in the aromatic region and one signal for the aldehyde proton. The solvent for analysis is presumed to be CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2 | ~8.0 - 8.2 | s | The proton at position 2 is a singlet and is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the aldehyde group at C3. |
| H-5 | ~7.7 - 7.9 | d | This proton is expected to be a doublet, coupled to H-7. The presence of the adjacent chloro group will cause a downfield shift. |
| H-7 | ~7.3 - 7.5 | d | This proton will appear as a doublet, coupled to H-5. |
| CHO | ~9.9 - 10.1 | s | The aldehyde proton is highly deshielded and will appear as a sharp singlet significantly downfield. |
¹³C NMR (Carbon NMR) Analysis (Predicted)
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the aldehyde group will be clearly indicated by a signal in the characteristic carbonyl region.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | |---|---|---|---| | C-2 | ~145 - 148 | This carbon is adjacent to a nitrogen atom and is part of the imidazole ring, leading to a downfield shift. | | C-3 | ~135 - 138 | The attachment of the electron-withdrawing aldehyde group will deshield this carbon. | | C-5 | ~125 - 128 | Aromatic carbon in the pyridine ring. | | C-6 | ~128 - 132 | The carbon bearing the chloro substituent will be shifted downfield. | | C-7 | ~118 - 122 | Aromatic carbon in the pyridine ring. | | C-8 | ~110 - 115 | The carbon attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. | | C-8a (bridgehead) | ~140 - 143 | Bridgehead carbon adjacent to nitrogen. | | CHO | ~185 - 190 | The carbonyl carbon of the aldehyde group will have the most downfield chemical shift. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis is based on characteristic vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Aldehyde C-H | ~2820 and ~2720 | C-H stretch (Fermi resonance) |
| Aromatic C-H | ~3100 - 3000 | C-H stretch |
| Aldehyde C=O | ~1700 - 1680 | C=O stretch |
| C=N and C=C | ~1650 - 1450 | Aromatic ring stretching |
| C-Cl | ~800 - 600 | C-Cl stretch |
| C-Br | ~600 - 500 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum.
Expected Molecular Ion Peaks (M⁺):
| Ion | m/z (Da) | Relative Abundance |
| [C₈H₄⁷⁹Br³⁵ClN₂O]⁺ | 257.9196 | 100% |
| [C₈H₄⁸¹Br³⁵ClN₂O]⁺ | 259.9175 | ~98% |
| [C₈H₄⁷⁹Br³⁷ClN₂O]⁺ | 259.9166 | ~32% |
| [C₈H₄⁸¹Br³⁷ClN₂O]⁺ | 261.9146 | ~31% |
Proposed Fragmentation Pathway:
A primary fragmentation pathway would likely involve the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion.
Caption: Proposed ESI-MS fragmentation of the title compound.
Experimental Protocols
The following are generalized yet robust protocols for the synthesis and spectral analysis of this compound.
Synthesis Workflow
The synthesis of imidazo[1,2-a]pyridines can be achieved through various established methods.[5] A common approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the title compound, a Vilsmeier-Haack formylation of the corresponding 8-bromo-6-chloroimidazo[1,2-a]pyridine precursor would be a logical synthetic step.
Caption: General synthetic and analysis workflow.
Step-by-Step Synthesis:
-
Cyclocondensation: To a solution of 3-amino-4-bromo-6-chloropyridine in a suitable solvent such as isopropanol, add chloroacetaldehyde (or its diethyl acetal equivalent) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Formylation: Dissolve the crude 8-bromo-6-chloroimidazo[1,2-a]pyridine in dimethylformamide (DMF) and cool in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise.
-
Reaction and Quenching: Allow the reaction to proceed at room temperature or with gentle heating. Carefully quench the reaction by pouring it onto ice water and neutralizing with a base.
-
Purification: Collect the precipitate by filtration or extract the product with an organic solvent. Purify the final compound by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample solution in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and its isotopic pattern.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a robust set of expected spectral data. These predictions offer a strong foundation for researchers working with this compound and can serve as a reliable reference for the verification of experimentally obtained data. The provided protocols outline a clear path for the synthesis and characterization of this and similar molecules, underscoring the synergy between synthetic chemistry and analytical science in the advancement of drug discovery.
References
- (No author provided). Time in Pasuruan, ID. Google.
- (No author provided). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. (n.d.).
- National Center for Biotechnology Information. This compound. PubChem.
- Lead Sciences. This compound. (n.d.).
- CP Lab Safety. 8-Bromo-6-chloroimidazo[1, 2-a]pyridine-3-carbaldehyde, min 97%, 1 gram. (n.d.).
- PubChemLite. 8-bromo-6-chloroimidazo[1,2-b]pyridazine. (n.d.).
- National Center for Biotechnology Information. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem.
- MDPI. Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. (2020).
- (No author provided). China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. (n.d.).
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.).
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. (n.d.).
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An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Building Block for Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a cornerstone of successful discovery campaigns. The imidazo[1,2-a]pyridine core is a well-established "privileged structure," renowned for its presence in numerous biologically active compounds and approved pharmaceuticals. This guide provides a comprehensive technical overview of a particularly valuable derivative: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, focusing on its commercial availability, synthesis, and pivotal role as a versatile intermediate for library synthesis and lead optimization.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar nature and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets. This has led to the development of drugs with diverse therapeutic applications, underscoring the scaffold's importance in modern pharmacology. The inherent versatility of this core structure allows for functionalization at multiple positions, enabling fine-tuning of physicochemical and pharmacokinetic properties.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This compound is a solid at room temperature with the molecular formula C₈H₄BrClN₂O.[1] Key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 259.49 g/mol | PubChem[1] |
| Molecular Formula | C₈H₄BrClN₂O | PubChem[1] |
| CAS Number | 1093092-63-7 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
The presence of the bromine atom at the 8-position and the aldehyde group at the 3-position are of particular synthetic utility. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The aldehyde functionality is a versatile precursor for the synthesis of amines, alcohols, carboxylic acids, and various heterocyclic systems through reactions like reductive amination, oxidation, and condensation reactions.
Commercial Availability
This compound is commercially available from several chemical suppliers, making it readily accessible for research and development purposes. The table below provides a summary of some of the key suppliers. It is important to note that purity levels and available quantities may vary, and researchers should consult the respective vendors for the most up-to-date information.
| Supplier | Purity | Available Quantities | CAS Number |
| Santa Cruz Biotechnology | Research Grade | Varies | 1093092-63-7[2] |
| CymitQuimica | Min. 95% | 5g | 1093092-63-7 |
| CP Lab Safety | Min. 97% | 1g | 1093092-63-7 |
| Lead Sciences | 96% | Varies | 1093092-63-7 |
This ready availability obviates the need for de novo synthesis for many research applications, accelerating the pace of drug discovery projects.
Synthesis of this compound
While commercially available, an in-house synthesis of this compound may be desirable for large-scale production or for the synthesis of analogs. The most common and efficient method for the introduction of a formyl group at the 3-position of an imidazo[1,2-a]pyridine ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The overall synthetic strategy involves a two-step process:
-
Cyclocondensation: Formation of the 8-bromo-6-chloroimidazo[1,2-a]pyridine core.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the 3-position.
Sources
An In-Depth Technical Guide to the Electrophilicity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privileged structure is paramount for the development of new chemical entities with tailored pharmacological profiles. This technical guide provides an in-depth analysis of the electrophilicity of a key derivative, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. While specific experimental data for this compound is not extensively available in current literature, this guide synthesizes established principles of organic chemistry and computational methodologies to provide a robust theoretical framework for understanding and predicting its reactivity. We will explore the electronic landscape of the molecule, propose experimental protocols to probe its electrophilic character, and outline a computational workflow for a quantitative assessment. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Role of the 3-Carbaldehyde Moiety
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of biological activities.[1][2] The inherent aromaticity and the presence of nitrogen atoms in the bicyclic system create a unique electronic environment that is amenable to a variety of chemical transformations.
The introduction of a carbaldehyde group at the C-3 position of the imidazo[1,2-a]pyridine nucleus introduces a potent electrophilic center. This functional group serves as a versatile handle for a plethora of chemical modifications, allowing for the construction of more complex molecular architectures. The electrophilicity of the aldehyde's carbonyl carbon dictates its reactivity towards nucleophiles, making it a crucial parameter for reaction design and optimization.
This guide focuses on the 8-Bromo-6-chloro substituted analogue, a compound poised for further diversification due to the presence of two halogen atoms that can potentially participate in cross-coupling reactions. Understanding the electrophilic nature of the 3-carbaldehyde in this specific context is therefore of high strategic importance for its application in synthetic campaigns.
Theoretical Assessment of Electrophilicity
The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic effects of the entire heterocyclic system. A qualitative understanding can be gained by analyzing the interplay of inductive and resonance effects of the substituents.
2.1. Electronic Influence of the Imidazo[1,2-a]pyridine Core and Substituents
The imidazo[1,2-a]pyridine ring system is generally considered to be electron-rich. This inherent electron-donating character would tend to decrease the electrophilicity of the C-3 carbaldehyde compared to a simple aromatic aldehyde like benzaldehyde. However, the presence of the electron-withdrawing bromine and chlorine atoms at the 8 and 6 positions, respectively, will counteract this effect. These halogens exert a -I (inductive) effect, withdrawing electron density from the ring system and, consequently, from the aldehyde group. This inductive pull enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity.
The overall electrophilicity of the aldehyde will be a balance of these opposing electronic influences. A quantitative assessment is necessary to predict its reactivity with confidence.
2.2. Proposed Computational Workflow for Quantifying Electrophilicity
To obtain a quantitative measure of the electrophilicity, a computational study using Density Functional Theory (DFT) is proposed. This approach has been successfully employed to understand the reactivity of various heterocyclic compounds.
Workflow for Computational Analysis:
Caption: Proposed experimental workflow for assessing reactivity.
3.2. Detailed Experimental Protocols
3.2.1. General Procedure for the Wittig Reaction
-
To a solution of the phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium) at low temperature (-78 °C to 0 °C) to generate the ylide.
-
After stirring for a specified time, a solution of this compound in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted and purified by column chromatography.
3.2.2. General Procedure for the Knoevenagel Condensation
-
To a solution of this compound and an active methylene compound in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., piperidine).
-
The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
3.2.3. General Procedure for the Henry Reaction
-
To a solution of this compound and a nitroalkane in a solvent (e.g., THF), add a base (e.g., TBAF or DBU).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is worked up, and the product is purified by column chromatography.
Synthesis and Broader Applications in Drug Discovery
The electrophilic nature of this compound makes it a valuable intermediate in the synthesis of a wide array of derivatives with potential therapeutic applications. The aldehyde can be readily converted into other functional groups, providing access to diverse chemical space.
4.1. Reductive Amination
Reductive amination of the aldehyde with various primary and secondary amines, followed by reduction with an appropriate reducing agent (e.g., sodium triacetoxyborohydride), can generate a library of aminomethyl-substituted imidazo[1,2-a]pyridines. This is a powerful strategy for introducing diversity and modulating the physicochemical properties of the parent scaffold.
4.2. Precursor for Further Heterocycle Formation
The aldehyde can serve as a precursor for the construction of other heterocyclic rings fused to the imidazo[1,2-a]pyridine core. For instance, reaction with hydrazines could lead to the formation of pyridazinone derivatives, while reaction with hydroxylamine could yield oximes, which can be further elaborated.
The successful application of this aldehyde in these and other synthetic transformations underscores the importance of understanding its inherent electrophilicity.
Conclusion
While direct experimental data on the electrophilicity of this compound is limited, a thorough analysis based on fundamental chemical principles and supported by a proposed computational and experimental framework provides a strong foundation for predicting its reactivity. The presence of the electron-withdrawing halogens is expected to enhance the electrophilicity of the aldehyde, making it a reactive and versatile intermediate for the synthesis of novel imidazo[1,2-a]pyridine derivatives. The methodologies outlined in this guide offer a clear path for researchers to quantitatively assess its electrophilic character and effectively utilize this promising building block in their drug discovery and development programs.
References
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- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
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The Therapeutic Promise of Substituted Imidazo[1,2-a]pyridines: A Technical Guide to Their Biological Activities
Foreword: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the diverse biological activities of substituted imidazo[1,2-a]pyridines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise, detailing their mechanisms of action, providing quantitative activity data, and outlining detailed experimental protocols for their synthesis and evaluation. The narrative is structured to provide not just a compilation of facts, but a causal understanding of the experimental choices and the validation of the described protocols.
Anticancer Activity: Targeting the Pillars of Malignancy
Substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[2] Their multifaceted mechanism of action often involves the modulation of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of imidazo[1,2-a]pyridines are not mediated by a single mechanism but rather through the targeting of several crucial cellular processes.
1.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway.[5] By binding to the ATP-binding site of PI3K, these compounds can effectively block the downstream signaling cascade, leading to a reduction in the phosphorylation of Akt and mTOR.[5] This inhibition ultimately results in cell cycle arrest and the induction of apoptosis.
Diagram 1: Inhibition of the PI3K/Akt/mTOR Pathway by Substituted Imidazo[1,2-a]pyridines
Caption: Imidazo[1,2-a]pyridines can inhibit PI3K, blocking the downstream Akt/mTOR signaling cascade.
1.1.2. Modulation of the STAT3/NF-κB Signaling Pathway:
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in chronic inflammation and cancer.[6] Their constitutive activation is observed in many tumors, promoting cell proliferation, survival, and angiogenesis. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the phosphorylation of STAT3 and inhibit the nuclear translocation of NF-κB.[7][8] This dual inhibition can lead to a downregulation of anti-apoptotic proteins and an upregulation of pro-apoptotic proteins, thereby inducing cancer cell death.
Diagram 2: Modulation of the STAT3/NF-κB Pathway by Substituted Imidazo[1,2-a]pyridines
Caption: Imidazo[1,2-a]pyridines can inhibit STAT3 phosphorylation and stabilize IκB, preventing NF-κB activation.
Quantitative Anticancer Activity
The anticancer potency of substituted imidazo[1,2-a]pyridines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 14j | MCF-7 (Breast) | 0.021 ± 0.0012 | [9] |
| MDA-MB-231 (Breast) | 0.95 ± 0.039 | [9] | |
| A549 (Lung) | 0.091 ± 0.0053 | [9] | |
| DU-145 (Prostate) | 0.24 ± 0.032 | [9] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [10][11] |
| HepG2 (Hepatocellular) | 13 | [10][11] | |
| MCF-7 (Breast) | 11 | [10][11] | |
| A375 (Melanoma) | 11 | [10][11] | |
| Compound 6d | HepG2 (Hepatocellular) | Not specified | [12] |
| Compound 6i | HepG2 (Hepatocellular) | Not specified | [12] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [13][14] |
| WM115 (Melanoma) | 9.7 - 44.6 | [13][14] | |
| HeLa (Cervical) | 9.7 - 44.6 | [13][14] |
Experimental Protocols for Anticancer Activity Evaluation
1.3.1. Synthesis of a Potent Anticancer Imidazo[1,2-a]pyridine Derivative (Illustrative Example)
This protocol describes a general method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines via a one-pot three-component reaction.[10][15]
Materials:
-
Substituted 2-aminopyridine
-
Aryl aldehyde
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of substituted 2-aminopyridine (1 mmol) and aryl aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
1.3.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Substituted imidazo[1,2-a]pyridine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[18]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
1.3.3. Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term reproductive integrity of cells after treatment.[20][21][22]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
Substituted imidazo[1,2-a]pyridine compounds
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treat a suspension of cancer cells with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration.
-
After treatment, wash the cells and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.[23]
-
After the incubation period, wash the plates with PBS and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the development of novel antimicrobial and antiviral agents.[1][24]
Mechanism of Action
2.1.1. Antibacterial Activity:
The antibacterial mechanism of some imidazo[1,2-a]pyridine derivatives involves the inhibition of essential bacterial enzymes. For instance, certain compounds have been shown to target the ATPase domains of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and repair.[25] This dual-targeting mechanism can be effective against a range of Gram-positive bacteria.[25] Other derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, though their precise mechanisms may vary.[26]
2.1.2. Antiviral Activity:
The antiviral activity of imidazo[1,2-a]pyridines has been observed against various viruses, including influenza virus, herpesviruses, and human immunodeficiency virus (HIV).[27][28][29] For influenza A virus, some derivatives have been found to inhibit the viral nucleoprotein (NP), preventing its nuclear accumulation and thus disrupting the viral replication cycle.[28] Against herpesviruses, certain compounds have shown potent activity, in some cases superior to the standard drug acyclovir.[29] The mechanism of action against HIV is still under investigation, but some derivatives have been evaluated for their ability to inhibit reverse transcriptase and protease.[30]
Quantitative Antimicrobial and Antiviral Activity
The antimicrobial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Antiviral activity is often measured by the 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%.
Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Reference |
| Compound 207a | - | 2.48 | [26] |
| Compound 207c | - | 10.41 | [26] |
| Compound 17d | 0.5 | - | [31] |
| Compound 4e | 0.5 - 0.7 | 0.5 - 0.7 | [32] |
| Compound 4c | 0.5 - 0.7 | 0.5 - 0.7 | [32] |
Antiviral Activity (EC50 in µM)
| Compound ID | Virus | EC50 (µM) | Reference |
| Compound A4 | Influenza A (H1N1) | 3.19 ± 1.42 | [28] |
| Influenza A (H3N2) | 5.38 ± 0.57 | [28] | |
| Influenza B | 2.99 ± 3.30 | [28] | |
| Oseltamivir-resistant H1N1 | 1.67 ± 2.51 | [28] |
Experimental Protocols for Antimicrobial and Antiviral Evaluation
2.3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Substituted imidazo[1,2-a]pyridine compounds
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare serial twofold dilutions of the imidazo[1,2-a]pyridine compounds in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, add a viability indicator like resazurin to aid in the determination of the endpoint.
2.3.2. Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.[33][34]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
6-well or 12-well plates
-
Culture medium
-
Substituted imidazo[1,2-a]pyridine compounds
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours.
-
Remove the viral inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with or without various concentrations of the imidazo[1,2-a]pyridine compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[34]
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value from the dose-response curve.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Substituted imidazo[1,2-a]pyridines have demonstrated promising anti-inflammatory properties.
Mechanism of Action
As discussed in the anticancer section, the anti-inflammatory effects of these compounds are closely linked to their ability to modulate the STAT3 and NF-κB signaling pathways.[6] By inhibiting these pro-inflammatory transcription factors, imidazo[1,2-a]pyridines can reduce the production of inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]
Conclusion and Future Directions
The substituted imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse range of biological activities, coupled with the synthetic tractability of this core, provides a fertile ground for further research and drug discovery. Future efforts should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as improving their pharmacokinetic and pharmacodynamic profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to accelerate these endeavors and unlock the full therapeutic potential of this remarkable class of compounds.
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The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][3] This technical guide provides an in-depth exploration of the imidazo[1,2-a]pyridine core, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental structure and properties, dissect key synthetic methodologies, explore its vast therapeutic applications with a focus on structure-activity relationships, and analyze its chemical reactivity for further functionalization.
Introduction to the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine is an aromatic heterocyclic organic compound resulting from the fusion of a pyridine ring with an imidazole ring.[4] This unique structural arrangement confers upon it a planar geometry and a distinct electronic distribution that is crucial for its biological activity. Its structure bears resemblance to endogenous purines, which may contribute to its ability to interact with a wide array of biological macromolecules.[4]
Structure and Numbering
The systematic numbering of the imidazo[1,2-a]pyridine scaffold begins at the bridgehead nitrogen atom and proceeds around the imidazole ring before continuing to the pyridine ring, as illustrated below.
Caption: Structure and numbering of the imidazo[1,2-a]pyridine core.
Physicochemical Properties
The imidazo[1,2-a]pyridine scaffold is generally a stable, crystalline solid with a high melting point. Its aromatic nature contributes to its thermal stability. The presence of two nitrogen atoms, one pyridinic and one pyrrolic in nature, influences its electronic properties and basicity. These characteristics are pivotal in its function as a versatile scaffold in medicinal chemistry, allowing for a wide range of substitutions to modulate its pharmacokinetic and pharmacodynamic properties.[5]
Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to the development of numerous efficient methodologies.[6] These strategies can be broadly categorized into classical condensation reactions and modern multicomponent reactions.
Classical Condensation Reactions
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin.[4]
Experimental Protocol: Tschitschibabin Reaction
-
Reactants: Dissolve 2-aminopyridine (1 equivalent) and an α-bromoketone (1.1 equivalents) in a suitable solvent such as ethanol or acetone.
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, the resulting hydrobromide salt of the imidazo[1,2-a]pyridine often precipitates and can be collected by filtration.
-
Purification: The crude product can be neutralized with a base (e.g., sodium bicarbonate) and then purified by recrystallization or column chromatography.
The causality behind this experimental choice lies in the nucleophilicity of the pyridine ring nitrogen and the exocyclic amino group of 2-aminopyridine. The initial step is the SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools in diversity-oriented synthesis, and the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][8]
Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction
-
Reactants: To a solution of 2-aminopyridine (1 equivalent) and an aldehyde (1 equivalent) in methanol, add a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)3, 5 mol%).
-
Addition: Add an isocyanide (1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under gentle heating (40-60 °C) for 12-24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
The GBB reaction is a highly efficient process that proceeds through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde.[9] This is followed by a [4+1] cycloaddition with the isocyanide to form the final product.[9]
Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[10][11] This is evidenced by its presence in several FDA-approved drugs.[12]
Marketed Drugs
A number of commercially successful drugs are based on the imidazo[1,2-a]pyridine core, highlighting its therapeutic relevance.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Zolpidem | Hypnotic | GABA-A receptor agonist[10][13] |
| Alpidem | Anxiolytic | GABA-A receptor agonist[10][13] |
| Saripidem | Sedative/Anxiolytic | GABA-A receptor agonist[14] |
| Necopidem | Anxiolytic | GABA-A receptor agonist[13][14] |
| Olprinone | Cardiotonic | Phosphodiesterase 3 (PDE3) inhibitor[11][13] |
| Minodronic acid | Osteoporosis | Farnesyl pyrophosphate synthase inhibitor[13][15] |
Diverse Biological Activities
Beyond the marketed drugs, a vast number of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for a wide range of biological activities.[3][11]
-
Anticancer: Derivatives have shown potent activity against various cancer cell lines by targeting kinases, tubulin, and other key proteins in cancer signaling pathways.[14][15]
-
Antimicrobial: The scaffold has been explored for the development of new antibacterial, antifungal, and antiviral agents.[1][16]
-
Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory properties.[16]
-
Antitubercular: The imidazo[1,2-a]pyridine core is a key component in novel agents being developed to combat tuberculosis.[14][17]
-
Neurological Disorders: The scaffold's ability to modulate CNS targets makes it a promising platform for developing treatments for diseases like Alzheimer's.[14]
Caption: Biological targets and therapeutic applications of imidazo[1,2-a]pyridines.
Reactivity and Functionalization
The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity at different positions, allowing for selective functionalization to explore structure-activity relationships.[18] The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution, particularly at the C3 position.[16]
-
C3-Position: This is the most nucleophilic carbon, readily undergoing electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[16][18]
-
C2-Position: Functionalization at this position is often achieved through the choice of the starting α-halocarbonyl compound in the Tschitschibabin synthesis.
-
Pyridine Ring (C5, C6, C7, C8): These positions are less reactive towards electrophilic substitution due to the electron-withdrawing effect of the pyridine nitrogen. However, they can be functionalized using modern cross-coupling methodologies.[18]
Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. Its synthetic accessibility, coupled with its proven track record in approved drugs and a wide range of biological activities, ensures its continued importance in drug discovery and development. This guide has provided a comprehensive overview of its fundamental chemistry, synthesis, and medicinal applications, offering a solid foundation for researchers and scientists working in this exciting field.
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Technical Guide: Stability and Storage of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the imidazopyridine core makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic applications, including as inhibitors for enzymes like PI3Kα.[1] The integrity of such a starting material is paramount; its degradation can lead to impurities that complicate synthesis, compromise biological assay results, and introduce regulatory hurdles.
This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will delve into its intrinsic chemical liabilities, propose potential degradation pathways, and establish field-proven protocols for its optimal storage and handling. The methodologies described herein are designed to ensure the long-term viability and purity of this critical research compound.
Physicochemical and Hazard Profile
A foundational understanding of the compound's properties is essential for its proper management.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1093092-63-7 | [2][3][4][5] |
| Molecular Formula | C₈H₄BrClN₂O | [2][3][4] |
| Molecular Weight | 259.49 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Light yellow to brown solid | [6] |
| Purity | Typically ≥95% | [5][7] |
The compound is classified as an irritant and is harmful if ingested.[2] GHS hazard statements confirm it may cause skin, eye, and respiratory irritation.[2][8] Therefore, adherence to strict safety protocols during handling is mandatory.
Intrinsic Chemical Stability and Potential Degradation Pathways
The structure of this compound contains two primary moieties of stability concern: the aromatic aldehyde group and the halogenated imidazopyridine ring system.
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is inherently reactive and susceptible to degradation through two primary mechanisms:
-
Oxidation: The aldehyde is readily oxidized to the corresponding carboxylic acid (8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid). This is the most common degradation pathway for aldehydes and is catalyzed by atmospheric oxygen, light, and elevated temperatures.[9][10] The presence of this acidic impurity can significantly alter reaction outcomes.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization to form trimers (trioxanes) or other oligomeric species.[10] This process, which can be accelerated by the presence of acidic or basic impurities, leads to a loss of the active aldehyde and the formation of non-reactive, often insoluble, byproducts.[10]
Stability of the Halogenated Heterocyclic Core
While the imidazo[1,2-a]pyridine core is generally stable, halogenated aromatic systems can be susceptible to photodecomposition. Exposure to UV light can potentially lead to dehalogenation or the formation of radical species, introducing further impurities.[11]
The diagram below illustrates the most probable degradation pathways for this compound under suboptimal storage conditions.
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in acetonitrile (ACN) to a final concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 M HCl or 0.2 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store a vial of the solid compound in an oven at 80°C for 24 hours, then prepare a 1 mg/mL solution.
-
Photolytic: Expose a thin layer of the solid compound to light as specified by ICH Q1B guidelines.
-
-
Sample Analysis Preparation:
-
Cool all stressed samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples (including an unstressed control) with a 50:50 ACN:Water mobile phase to a final concentration of 50 µg/mL.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm. Couple with a mass spectrometer for degradant identification.
-
-
Data Interpretation: Calculate the % purity of the main peak in the unstressed control. For stressed samples, quantify the loss of the main peak and identify major degradation products by their mass-to-charge ratio (m/z). Significant degradation under oxidative conditions would be a strong indicator of aldehyde instability.
Conclusion
This compound is a valuable but sensitive chemical intermediate. Its stability is primarily threatened by the oxidative and polymeric reactivity of its aldehyde functional group. By implementing a rigorous storage protocol—specifically, refrigeration under an inert atmosphere and protected from light—researchers can ensure the compound's purity and integrity over time. Routine analytical verification and a foundational understanding of its degradation pathways are the cornerstones of its successful application in research and development.
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Introduction: The Privileged Scaffold and a Versatile Synthetic Handle
An In-Depth Technical Guide to the Chemistry and Application of Imidazo[1,2-a]pyridine-3-carbaldehydes
The imidazo[1,2-a]pyridine core is a prominent heterocyclic system that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic aromatic structure, formed by the fusion of imidazole and pyridine rings, is a cornerstone in numerous marketed pharmaceuticals, including the anxiolytic and hypnotic agents Zolpidem, Alpidem, and Saripidem.[3][4] The scaffold's broad therapeutic relevance stems from its diverse biological activities, which encompass anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular properties.[4][5]
Central to the exploration of this scaffold's potential is the functionalization of its C-3 position. The nucleophilic character of this carbon makes it a prime site for electrophilic substitution, allowing for the introduction of various substituents to modulate biological activity and physicochemical properties.[3] Among the most valuable C-3 substituted intermediates are the imidazo[1,2-a]pyridine-3-carbaldehydes . The aldehyde group serves as an exceptionally versatile synthetic handle, enabling a vast array of chemical transformations to rapidly generate diverse molecular libraries for drug discovery and materials science applications. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of these pivotal chemical building blocks.
Part 1: Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes
The introduction of a formyl group at the C-3 position is most commonly and efficiently achieved through electrophilic formylation, primarily via the Vilsmeier-Haack reaction.
The Vilsmeier-Haack Reaction: A Robust and Reliable Method
The Vilsmeier-Haack reaction is the preeminent method for synthesizing imidazo[1,2-a]pyridine-3-carbaldehydes. This reaction involves the treatment of an imidazo[1,2-a]pyridine substrate with the Vilsmeier reagent, an electrophilic species generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphoryl chloride, POCl₃). The electron-rich nature of the C-3 position of the imidazo[1,2-a]pyridine ring facilitates a highly regioselective electrophilic attack, leading to the desired 3-carbaldehyde.
The causality behind this choice of reagents is clear: POCl₃ activates the otherwise unreactive DMF to form the highly electrophilic chloroiminium cation (the Vilsmeier reagent). This potent electrophile is then readily attacked by the nucleophilic C-3 carbon of the heterocyclic system.
Caption: Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from established procedures for the synthesis of substituted imidazo[1,2-a]pyridine-3-carbaldehydes.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, ~1.5 mL) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: To the cooled DMF, add phosphoryl chloride (POCl₃, 2.3 equivalents) dropwise while maintaining the temperature at 0°C. The mixture is stirred at this temperature for 15-30 minutes, during which the Vilsmeier reagent forms.
-
Substrate Addition: Dissolve the starting imidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and continue stirring for several hours (typically 3-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute base like sodium hydroxide until the pH is approximately 7-8. The neutralization step must be performed cautiously as it is an exothermic process.
-
Product Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[6]
Alternative and Modern Synthetic Approaches
While the Vilsmeier-Haack reaction is the workhorse, other methods have been developed, often focusing on milder conditions or improved efficiency.
-
Microwave-Assisted Synthesis: A rapid and eco-friendly protocol involves the microwave-assisted condensation of diversely substituted 2-aminopyridines with bromomalonaldehyde in an ethanol-water medium.[7] This approach aligns with green chemistry principles by reducing reaction times and using more benign solvents.
-
Silver-Catalyzed Aminooxygenation: An Ag-catalyzed intramolecular aminooxygenation reaction has been reported for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes in good yields when acetonitrile is used as the solvent.[8]
Part 2: Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the C-3 position is a gateway for a multitude of chemical transformations, making these compounds invaluable for building molecular complexity in drug discovery programs.
Condensation Reactions: Building Chalcone Scaffolds
The aldehyde group is a potent electrophile, readily undergoing condensation reactions with active methylene compounds. A prime example is the Claisen-Schmidt condensation with acetophenones to produce 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which are analogues of chalcones.[6] These products have shown significant biological activity, particularly as antifungal agents.
The choice of a basic catalyst (like NaOH or KOH) is crucial as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde carbon.
Caption: Claisen-Schmidt condensation to form imidazopyridinyl chalcones.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol is based on the synthesis of anticandidosic arylpropenones.[6]
-
Reactant Mixture: In a suitable solvent such as ethanol, dissolve the substituted acetophenone (1 equivalent) and a catalytic amount of a base (e.g., aqueous sodium hydroxide). Stir the mixture at room temperature.
-
Aldehyde Addition: Add the imidazo[1,2-a]pyridine-3-carbaldehyde derivative (1.1 equivalents) to the mixture.
-
Reaction: Continue to stir the reaction at room temperature for approximately 8 hours. The formation of a precipitate often indicates product formation.
-
Neutralization and Isolation: Neutralize the reaction medium with a weak acid, such as 20% acetic acid. The precipitate is then filtered, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6]
Hydrazone Formation: Accessing Novel Bioactive Agents
The aldehyde group reacts readily with hydrazine derivatives to form stable hydrazones. This reaction is fundamental in synthesizing new chemical entities for biological screening. For instance, the condensation of 2-hydrazino-3-nitroimidazo[1,2-a]pyridine with various aromatic aldehydes (a reversal of roles for the aldehyde) has been used to create a library of hydrazone derivatives with antifungal activity.[9] The same principle applies to the reaction of imidazo[1,2-a]pyridine-3-carbaldehyde with various hydrazides.
Detailed Experimental Protocol: Hydrazone Synthesis
This is a general protocol adapted from standard procedures.[9]
-
Reactant Solution: Dissolve the imidazo[1,2-a]pyridine-3-carbaldehyde (1 equivalent) and the desired hydrazine or hydrazide derivative (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Catalysis: Add a few drops of a catalytic acid, such as glacial acetic acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux for a period ranging from 30 minutes to a few hours, monitoring by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The hydrazone product, which is often a solid, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry. Recrystallization from ethanol is often sufficient for purification.
Part 3: Applications in Drug Discovery and Materials Science
The synthetic versatility of imidazo[1,2-a]pyridine-3-carbaldehydes makes them key intermediates in the development of new therapeutic agents and functional materials.
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore, and the 3-carbaldehyde allows for the exploration of chemical space to identify potent and selective drug candidates.
-
Antifungal Agents: As detailed earlier, chalcone-like derivatives synthesized from 3-carbaldehydes have demonstrated promising activity against resistant strains of Candida albicans.[6] Several compounds have shown Minimum Inhibitory Concentrations (MICs) below 300 μmol/L.
-
Antituberculosis Agents: The development of imidazo[1,2-a]pyridine-3-carboxamides, which can be synthesized from the corresponding 3-carbaldehydes via oxidation and amidation, has led to a class of potent anti-TB agents. These compounds show excellent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[10]
-
Anticancer Agents: The imidazo[1,2-a]pyridine core is found in numerous kinase inhibitors.[3][11] The 3-carbaldehyde enables the synthesis of diverse libraries through reactions like reductive amination and condensations, which are then screened against panels of cancer cell lines and kinases to identify novel oncology drug leads.
-
Antiviral and Anti-inflammatory Activity: The scaffold is known for a wide range of biological activities, and derivatives from the 3-carbaldehyde are continuously being explored for antiviral, anti-inflammatory, and other therapeutic applications.[1]
Table 1: Biological Activity of Selected Derivatives
| Derivative Class | Target/Organism | Reported Activity (Example) | Reference |
| Arylpropenones | Candida albicans | MIC = 41.98 μmol/L | [6] |
| Carboxamides | M. tuberculosis | MIC₉₀ ≤ 1 μM against MDR/XDR strains | [10] |
| Kinase Inhibitors | PDGFRβ | Cellular IC₅₀ in the nanomolar range | [11] |
Materials Science and Photophysics
The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines endows them with inherent fluorescent properties.[12] These properties can be finely tuned by introducing substituents, making them attractive for applications in materials science.
-
Organic Fluorophores: Derivatives often exhibit strong emission in the blue and violet regions of the electromagnetic spectrum.[12] The 3-carbaldehyde allows for the conjugation of other aromatic or functional groups, which can alter the absorption and emission wavelengths, quantum yield, and Stokes shift.
-
Biomarkers and Sensors: The fluorescence of these compounds can be sensitive to the local environment (e.g., solvent polarity, pH, presence of metal ions). This has led to their investigation as biomarkers for cellular imaging and as photochemical sensors.[13] Introducing a hydroxymethyl group at the C-3 position (via reduction of the carbaldehyde) has been explored as a way to potentially enhance fluorescence intensity.[13]
Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Excitation (λₑₓ) | Emission (λₑₘ) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |
| Pyrazole-tethered | 313-453 nm | 430-521 nm | 5-83% | 68-140 nm | [14] |
| General Derivatives | ~365 nm (UV) | Blue/Violet Region | Good to Excellent | Often Large | [12] |
Conclusion and Future Outlook
Imidazo[1,2-a]pyridine-3-carbaldehydes are not merely synthetic curiosities; they are powerful and indispensable intermediates in modern chemical research. Their straightforward and high-yielding synthesis, combined with the exceptional reactivity of the aldehyde group, provides a robust platform for generating molecular diversity. In drug discovery, this allows for the rapid iteration of structure-activity relationships, leading to the identification of potent agents against challenging diseases like tuberculosis and fungal infections. In materials science, it enables the rational design of novel fluorophores with tailored photophysical properties.
Future research will likely focus on developing novel multicomponent reactions (MCRs) that utilize these aldehydes to build even greater molecular complexity in a single step.[3] Furthermore, as new biological targets are identified, libraries derived from imidazo[1,2-a]pyridine-3-carbaldehydes will remain a critical resource for screening campaigns, ensuring that this privileged scaffold continues to yield new and valuable discoveries.
References
- Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]
- Mohan, D. C., Rao, S. N., & Adimurthy, S. (2013). Synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 78(1), 1266-1272. [Link]
- Cerecetto, H., & González, M. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(10), 895-903. [Link]
- Stoyanov, R. S., & Vasilev, A. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35227–35244. [Link]
- Cerecetto, H., & González, M. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- Kumar, D., et al. (2022). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine...
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- Nenajdenko, V. G., et al. (2017). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
- De Vita, D., et al. (2020). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. [Link]
- Singh, N., & Singh, P. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Allen, S., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. [Link]
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Methodological & Application
Application Notes and Protocol for the Knoevenagel Condensation with 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Knoevenagel Condensation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocycle is a key component in commercial drugs such as Zolpidem (anxiolytic), Olprinone (cardiotonic), and Soraprazan (anti-ulcer), highlighting its therapeutic versatility.[1] The ongoing exploration of imidazo[1,2-a]pyridine derivatives continues to yield promising candidates for the treatment of diseases ranging from cancer to tuberculosis.[3][4][5]
The functionalization of the imidazo[1,2-a]pyridine core is paramount to modulating its biological activity. The Knoevenagel condensation is a powerful and reliable synthetic tool for carbon-carbon bond formation, enabling the introduction of diverse functionalities.[6][7] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[6] The resulting electron-deficient alkenes are valuable intermediates for the synthesis of more complex molecules and are often bioactive in their own right.
This document provides a detailed protocol for the Knoevenagel condensation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a highly functionalized and electron-deficient heteroaromatic aldehyde. The presence of electron-withdrawing bromo and chloro substituents is anticipated to enhance the electrophilicity of the aldehyde, facilitating the condensation. We will explore the reaction with two common active methylene compounds, malononitrile and ethyl cyanoacetate, providing a comprehensive guide for researchers in synthetic and medicinal chemistry.
Reaction Mechanism: A Stepwise Look at the Knoevenagel Condensation
The Knoevenagel condensation proceeds through a series of well-established steps. The mechanism can vary slightly depending on the catalyst used. Here, we illustrate the generally accepted mechanism for a piperidine-catalyzed reaction.[1][8]
-
Formation of the Enolate: The basic catalyst, in this case, piperidine, abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.[9]
-
Formation of the Iminium Ion: The piperidine catalyst can also react with the aldehyde to form an iminium ion, which is more electrophilic than the parent aldehyde.[1][8]
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion (or the aldehyde directly).[8]
-
Adduct Formation and Elimination: A tetrahedral intermediate is formed, which then undergoes elimination of the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[1]
Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.
Experimental Protocols
This section details the protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 1093092-63-7 | 259.49 | ≥97% | Commercial Source |
| Malononitrile | 109-77-3 | 66.06 | ≥99% | Commercial Source |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | ≥98% | Commercial Source |
| Piperidine | 110-89-4 | 85.15 | ≥99% | Commercial Source |
| Ammonium Acetate | 631-61-8 | 77.08 | ≥98% | Commercial Source |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Commercial Source |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ≥99.5% | Commercial Source |
| Ethyl Acetate | 141-78-6 | 88.11 | ≥99.5% | Commercial Source |
| Hexane | 110-54-3 | 86.18 | ≥95% | Commercial Source |
Safety Precautions
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Malononitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood.
-
Ethyl Cyanoacetate: Harmful if swallowed.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Ammonium Acetate: Generally considered low hazard.
-
Solvents: Ethanol, DCM, ethyl acetate, and hexane are flammable. Handle away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow
Caption: A streamlined workflow for the Knoevenagel condensation.
Protocol 1: Synthesis of 2-((8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.85 mmol) and malononitrile (0.28 g, 4.24 mmol, 1.1 eq).
-
Add absolute ethanol (20 mL) to the flask and stir to dissolve the solids.
-
Add a catalytic amount of piperidine (2-3 drops, approximately 0.02 mmol).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 1-3 hours.
-
Upon completion, a precipitate of the product may form. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 2-((8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile.
-
If necessary, the product can be further purified by recrystallization from ethanol or a mixture of dichloromethane and hexane.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylate
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (1.0 g, 3.85 mmol) and ethyl cyanoacetate (0.48 g, 4.24 mmol, 1.1 eq).
-
Add absolute ethanol (30 mL) to the flask.
-
Add ammonium acetate (0.03 g, 0.39 mmol, 0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, e.g., 1:4 v/v).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (30 mL) to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
The product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of Products
The successful synthesis of the Knoevenagel condensation products can be confirmed by a combination of spectroscopic and physical methods.
-
Thin-Layer Chromatography (TLC): A key in-process control to monitor the consumption of the starting aldehyde and the formation of the more conjugated (and typically less polar) product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Infrared (IR) Spectroscopy:
-
Appearance of a strong C≡N stretching band around 2220 cm⁻¹ for the nitrile group.
-
A strong C=O stretching band for the ester group around 1720-1730 cm⁻¹.
-
A C=C stretching band for the newly formed alkene bond around 1600-1620 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal will be a singlet for the vinylic proton (=CH) typically appearing in the downfield region (δ 7.5-8.5 ppm). The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) from the starting material is also a key indicator of reaction completion. The aromatic protons of the imidazo[1,2-a]pyridine ring will also be present. For the ethyl ester product, characteristic signals for the ethyl group (a quartet and a triplet) will be observed.
-
¹³C NMR: The appearance of new signals for the alkene carbons and the disappearance of the aldehyde carbonyl carbon signal.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The presence of bromine will result in a characteristic M and M+2 isotopic pattern.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficient reaction time or temperature- Low purity of starting materials | - Use fresh catalyst.- For Protocol 1, if no reaction at room temperature, gently warm the mixture (e.g., to 40-50 °C).- For Protocol 2, ensure the reflux temperature is maintained.- Check the purity of the aldehyde and active methylene compound. |
| Formation of Side Products | - Self-condensation of the aldehyde (less likely with a weak base)- Michael addition of a second molecule of the active methylene compound | - Use the recommended stoichiometric ratios.- Avoid using a strong base. |
| Product is an Oil or Difficult to Crystallize | - Impurities present- Inherent property of the product | - Purify by column chromatography on silica gel.- Try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to induce crystallization. |
| Low Yield | - Incomplete reaction- Product loss during workup or purification | - Extend the reaction time.- Minimize the amount of solvent used for washing the filtered product.- Optimize the recrystallization solvent system to improve recovery. |
Conclusion
The Knoevenagel condensation provides an efficient and versatile method for the synthesis of novel α,β-unsaturated derivatives of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. The protocols outlined herein, using either piperidine or ammonium acetate as a catalyst, offer reliable pathways to these valuable synthetic intermediates. The electron-withdrawing nature of the substituents on the imidazo[1,2-a]pyridine ring facilitates this transformation. The resulting products are well-suited for further synthetic elaboration, making them attractive building blocks for the development of new therapeutic agents and functional materials.
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- Supplementary Information. (n.d.).
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- ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.
- PubMed Central. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- NIH. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
- ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
Sources
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- 2. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
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Application Notes and Protocols for the Wittig Reaction of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Olefination of a Dihalogenated Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is of paramount importance for the development of new chemical entities. Among the myriad of carbon-carbon bond-forming reactions, the Wittig reaction stands out as a robust and versatile method for the synthesis of alkenes from carbonyl compounds.[1][2] This guide provides a detailed exploration of the application of the Wittig reaction to a specific, electron-deficient substrate: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
The presence of two halogen substituents, bromine and chlorine, on the imidazo[1,2-a]pyridine ring system significantly influences the electronic properties of the molecule. These electron-withdrawing groups decrease the electron density of the aromatic system, which can impact the reactivity of the C3-carbaldehyde. This guide will delve into the critical parameters and provide detailed protocols for the successful olefination of this challenging substrate.
Mechanistic Considerations for an Electron-Deficient Heterocyclic Aldehyde
The Wittig reaction proceeds via the nucleophilic attack of a phosphonium ylide on the carbonyl carbon of an aldehyde or ketone.[1] The subsequent formation of a betaine intermediate, followed by its decomposition, yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed.[1][3]
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. Their reactions are typically reversible and thermodynamically controlled, leading predominantly to the formation of (E)-alkenes.[3]
-
Non-stabilized Ylides: Ylides with alkyl or aryl substituents are less stable and more reactive. These reactions are generally irreversible and kinetically controlled, yielding primarily (Z)-alkenes.[1]
For a substrate such as this compound, the electron-deficient nature of the heterocyclic ring may enhance the electrophilicity of the aldehyde carbonyl group, potentially facilitating the initial nucleophilic attack by the ylide. However, the steric hindrance from the peri-bromo substituent at the 8-position could influence the approach of the ylide.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents, particularly non-stabilized ylides.
-
Anhydrous solvents are crucial for the successful formation and reaction of the phosphonium ylides.
-
The choice of base for the deprotonation of the phosphonium salt is critical and depends on the acidity of the corresponding phosphonium salt.
Protocol 1: Synthesis of (E)-Ethyl 3-(8-Bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylate using a Stabilized Ylide
This protocol describes the use of a commercially available stabilized ylide, (ethoxycarbonylmethyl)triphenylphosphorane, to favor the formation of the (E)-alkene.
Materials:
-
This compound
-
(Ethoxycarbonylmethyl)triphenylphosphorane
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Anhydrous Sodium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol of aldehyde) is added (ethoxycarbonylmethyl)triphenylphosphorane (1.1 eq).
-
The mixture is stirred at room temperature for 10 minutes.
-
The reaction mixture is then heated to reflux (for toluene) or stirred at room temperature (for DCM) and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-ethyl 3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylate.
Protocol 2: Synthesis of 8-Bromo-6-chloro-3-vinylimidazo[1,2-a]pyridine using a Non-Stabilized Ylide
This protocol details the in-situ generation of a non-stabilized ylide, methylenetriphenylphosphorane, for the synthesis of a terminal alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (15 mL/mmol of phosphonium salt) is cooled to 0 °C under an inert atmosphere.
-
Potassium tert-butoxide (1.2 eq) is added portion-wise, and the resulting bright yellow suspension is stirred at 0 °C for 1 hour.
-
A solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol of aldehyde) is added dropwise to the ylide suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 8-bromo-6-chloro-3-vinylimidazo[1,2-a]pyridine.
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons (HWE) reaction often provides superior yields and stereoselectivity compared to the Wittig reaction with stabilized ylides.[4] The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides.[3] The water-soluble phosphate byproduct of the HWE reaction also simplifies purification.[4]
Protocol 3: (E)-Selective Synthesis via Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF (10 mL/mmol of NaH) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.1 eq) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol of aldehyde) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until complete as monitored by TLC.
-
The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by column chromatography on silica gel affords the (E)-alkene product.
Data Summary
| Reaction Type | Ylide/Phosphonate | Typical Base | Solvent | Expected Major Isomer | Key Advantages |
| Wittig | Stabilized (e.g., Ph₃P=CHCO₂Et) | Weak Base (e.g., K₂CO₃) | Toluene, DCM | (E)-alkene | Commercially available ylides |
| Wittig | Non-stabilized (e.g., Ph₃P=CH₂) | Strong Base (e.g., KOtBu, n-BuLi) | THF, Ether | (Z)-alkene (for disubstituted) | High reactivity |
| HWE | Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, KOtBu | THF, DME | (E)-alkene | High (E)-selectivity, easy workup |
Visualizing the Process
Wittig Reaction Mechanism
Caption: Generalized mechanism of the Wittig reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330. [Link]
- Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989, 89 (4), 863–927. [Link]
- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961, 83 (7), 1733–1738. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- Myers, A. G.
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
- Adingra, K. F. et al. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry2020, 10, 1-13. [Link]
- Hamdi, A. et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences2024, 109, 01005. [Link]
- Mondal, S.; Samanta, S. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem. Commun.2021, 57, 10355-10376. [Link]
- Li, Y. et al. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules2024, 29(15), 3432. [Link]
- Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Org. Lett.2017, 19 (18), 4726–4729. [Link]
- Sarkar, A.; Pramanik, M. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Adv., 2019, 9, 29659-29664. [Link]
Sources
Application Notes & Protocols: Reductive Amination of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Marketed drugs such as Zolpidem (anxiolytic), Olprinone (vasodilator), and Soraprazan (antiulcer) feature this bicyclic heteroaromatic system, underscoring its broad therapeutic utility.[1][2] The specific derivative, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, serves as a versatile intermediate for constructing libraries of novel compounds, particularly in the development of kinase inhibitors and anti-cancer agents.[3][4]
The introduction of an amine functionality at the 3-position via reductive amination is a critical synthetic transformation. This modification allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents that can modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for the successful reductive amination of this key aldehyde with primary amines.
The Chemistry of Reductive Amination: A Mechanistic Perspective
Reductive amination is a powerful and widely used method for the synthesis of amines. The process involves two key steps: the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.
The reaction between this compound and a primary amine first yields a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of water to form a Schiff base (an imine). The subsequent reduction of this imine is the crucial step that affords the desired secondary amine product.
A key consideration in this process is the choice of reducing agent. The ideal reagent should selectively reduce the C=N double bond of the imine in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior reagent for this transformation due to its mildness and high selectivity for iminium ions over carbonyl groups.[5][6] This selectivity prevents the competing reduction of the starting aldehyde to an alcohol, a common side reaction with less selective hydrides like sodium borohydride.[5][7]
The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][7] While acetic acid can be used as a catalyst, particularly for less reactive ketones, it is often not necessary for aldehydes.[6][7]
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the reductive amination of this compound.
Caption: General workflow for the reductive amination protocol.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the reductive amination of this compound with a generic primary amine.
Materials:
-
Primary amine (e.g., benzylamine, aniline derivatives, aliphatic amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate imine formation.
-
-
Reductive Amination:
-
To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Caution: Gas evolution (hydrogen) may occur.
-
Stir the biphasic mixture vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine derivative.
-
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the reductive amination process.
Caption: Mechanism of reductive amination.
Data Summary: Representative Examples
The following table summarizes expected outcomes for the reductive amination with various primary amines. Note: Yields are illustrative and can vary based on the specific amine and reaction conditions.
| Primary Amine (R'-NH₂) | R' Group | Expected Product | Typical Yield (%) | Notes |
| Benzylamine | Benzyl | N-benzyl-1-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine | 85-95% | Generally high yielding. |
| Aniline | Phenyl | N-phenyl-1-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine | 70-85% | Electron-deficient anilines may react slower. |
| Cyclopropylamine | Cyclopropyl | N-cyclopropyl-1-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine | 80-90% | Favorable for introducing small, rigid groups. |
| 4-Methoxybenzylamine | 4-Methoxybenzyl | N-(4-methoxybenzyl)-1-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanamine | 88-98% | Electron-donating groups on the amine can facilitate the reaction. |
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete Imine Formation: Ensure the initial stirring of the aldehyde and amine is sufficient. For less reactive amines, extending this time or adding a catalytic amount of acetic acid might be beneficial.
-
Decomposition of Reagents: Use anhydrous solvents and fresh sodium triacetoxyborohydride, as it is moisture-sensitive.
-
Steric Hindrance: Bulky primary amines may react slower or require slightly elevated temperatures.
-
-
Side Reactions:
-
Over-alkylation: While less common with primary amines in this specific reaction, it can sometimes occur. A stepwise procedure of first forming and isolating the imine, followed by reduction with NaBH₄, can mitigate this.[6][7]
-
Aldehyde Reduction: If using a less selective reducing agent, you may observe the formation of (8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanol. Ensure the quality of your NaBH(OAc)₃.
-
-
Purification Challenges:
-
The basicity of the product amine may cause tailing on silica gel chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can improve peak shape.
-
References
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Greschuk, J. M., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry.
- Kaur, H., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
- de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
- Allen, S., et al. (2008). Imidazo[1,2-A] Pyridine Compounds as Receptor Tyrosine Kinase Inhibitors.
- Medley, J. W., & Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H4BrClN2O | CID 46739169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
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Application Note: Synthesis of Novel Chalcones from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde for Drug Discovery Scaffolds
Abstract
This guide provides a comprehensive protocol for the synthesis of novel chalcones derived from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and various substituted acetophenones. Chalcones, characterized by an α,β-unsaturated ketone system, and the imidazo[1,2-a]pyridine nucleus are both well-established pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The conjugation of these two scaffolds offers a promising strategy for the development of new therapeutic agents.[5] This document details the underlying chemistry of the Claisen-Schmidt condensation, provides a robust step-by-step experimental protocol, and outlines methods for purification and structural characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Rationale for Imidazo[1,2-a]pyridine-Chalcone Conjugates
Chalcones are a class of open-chain flavonoids featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This reactive moiety can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins, which is a key factor in their diverse pharmacological profile.[3] The relative ease of their synthesis via the Claisen-Schmidt condensation allows for the facile generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[3][6]
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold found in numerous commercially available drugs, such as the anxiolytic Alpidem and the hypnotic Zolpidem.[7] This nucleus is associated with a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer activities.[2][7]
By strategically combining the this compound with various acetophenones, we aim to synthesize a novel class of chalcone derivatives. This approach leverages the biological potential of both fragments to create hybrid molecules with potentially enhanced or novel pharmacological activities, making them attractive candidates for drug discovery programs.[5][8]
The Claisen-Schmidt Condensation: Mechanism and Key Considerations
The Claisen-Schmidt condensation is the most common and efficient method for preparing chalcones.[3][9] It is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (in this case, our imidazo[1,2-a]pyridine carbaldehyde) and an aromatic ketone (an acetophenone derivative).[1][10] The reaction proceeds through a well-defined, three-step mechanism.
Mechanism Breakdown:
-
Enolate Formation: A base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of the acetophenone.[1][3] This creates a resonance-stabilized enolate ion, which serves as the key nucleophile. The choice of a strong base ensures a sufficient concentration of the enolate to drive the reaction forward.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. An intermediate β-hydroxy ketone (aldol adduct) is formed.[3]
-
Dehydration: This aldol adduct is generally unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final chalcone.[1] This step is thermodynamically driven by the formation of a highly stable, extended conjugated π-system across the molecule.
Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of chalcones from this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-bromoacetophenone) (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%) or Methanol
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 2M)
-
Ethyl Acetate (for TLC)
-
n-Hexane (for TLC)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
TLC plates (Silica gel 60 F254)
-
Capillary tubes for melting point determination
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.0 eq) and the selected substituted acetophenone (10 mmol, 1.0 eq) in 30 mL of ethanol. Stir the mixture at room temperature until all solids are fully dissolved.
-
Catalyst Addition: Prepare a 20% aqueous solution of KOH. Cool the flask containing the reactant solution in an ice bath. Add the KOH solution (e.g., 5 mL) dropwise over 15-20 minutes with vigorous stirring. Causality Note: Slow, dropwise addition of the base while cooling is critical to control the initial exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical mobile phase is Hexane:Ethyl Acetate (e.g., 7:3 v/v). The formation of a new, less polar spot (higher Rf value) corresponding to the chalcone and the disappearance of the aldehyde spot indicate reaction progression. The formation of a precipitate is often a visual cue that the product is forming. The reaction is typically complete within 2-6 hours.[1]
-
Product Isolation (Work-up): Once the reaction is complete (as determined by TLC), pour the reaction mixture slowly into a beaker containing 200 g of crushed ice with constant stirring. Acidify the mixture by adding dilute HCl dropwise until the pH is neutral (check with pH paper). This step neutralizes the excess base and precipitates the crude chalcone product.[11]
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral. This removes inorganic salts and residual base.[1]
-
Dry the crude product in a desiccator or a vacuum oven at low heat (40-50 °C).
-
For higher purity, the crude chalcone should be recrystallized from hot ethanol.[1][11] Dissolve the crude solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them completely.
-
Caption: Figure 2: Experimental Workflow for Chalcone Synthesis
Product Characterization
Structural confirmation and purity assessment are essential. The following techniques are standard for characterizing the synthesized chalcones.
-
Melting Point (M.P.): A sharp and uncorrected melting point range is a good indicator of purity.[12]
-
FTIR Spectroscopy: The IR spectrum should show characteristic absorption bands:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural proof:
-
δ 7.5-8.5 ppm: A characteristic pair of doublets for the α and β vinylic protons. The large coupling constant (J ≈ 15-16 Hz) confirms the thermodynamically stable E (trans) configuration.[14]
-
Aromatic protons on the imidazo[1,2-a]pyridine and acetophenone rings will appear in the aromatic region (δ 7.0-9.0 ppm).
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation.[5][12]
Data Summary and Troubleshooting
The following table exemplifies the expected data for a small library of synthesized chalcones.
| Entry | Acetophenone Substituent (R) | Yield (%) | Melting Point (°C) | Chalcone Product Name |
| 1a | H | 85-95 | Specific to compound | (E)-1-phenyl-3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
| 1b | 4'-OCH₃ | 88-96 | Specific to compound | (E)-1-(4-methoxyphenyl)-3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
| 1c | 4'-Cl | 82-90 | Specific to compound | (E)-1-(4-chlorophenyl)-3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
| 1d | 4'-Br | 80-88 | Specific to compound | (E)-1-(4-bromophenyl)-3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction / Low Yield | 1. Inactive catalyst (old base).2. Insufficient reaction time.3. Low temperature. | 1. Use a freshly prepared base solution.2. Extend the reaction time and continue monitoring by TLC.3. Gently warm the reaction mixture (e.g., to 40-50°C). |
| Multiple Products on TLC | 1. Side reactions (e.g., Cannizzaro reaction of aldehyde, self-condensation of ketone).2. Impure starting materials. | 1. Ensure slow, controlled addition of base at a low temperature.2. Purify starting materials before the reaction.3. Purify the final product using column chromatography. |
| Product is oily/gummy | 1. Impurities present.2. Incomplete neutralization. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.2. Ensure the mixture is fully neutralized before filtration.3. Purify via column chromatography. |
Conclusion
The Claisen-Schmidt condensation is a robust and versatile method for the synthesis of chalcones derived from this compound.[1][6] The protocol detailed herein is straightforward, high-yielding, and allows for the creation of a diverse library of novel compounds by varying the acetophenone component. These hybrid molecules, combining two potent pharmacophores, represent a valuable starting point for further investigation in drug discovery and development programs aimed at identifying new therapeutic agents.[2][5][8]
References
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- IJRAR. (n.d.). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.org.
- Soltani, S. S., Farnia, S. M. F., & Foroumadi, A. (2021). Synthesis and Antibacterial Activity of New Chalcones Bearing an Imidazo[1,2-a]pyridine Moiety. Current Chemical Biology, 15(2), 163-170.
- Kumar, A., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103(1), e14400.
- N'guessan, D. J. P. U., et al. (2019). Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. ResearchGate.
- Bednar, R. A., & Loll, P. J. (1988). Purification and characterization of chalcone isomerase from soybeans. PubMed.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.
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- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- ResearchGate. (n.d.). Purification and Characterization of Chalcone Isomerase from Soybeans.
- ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis.
- American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. ACS Fall 2025.
- Jetir.Org. (n.d.). SYNTHESIS OF CHALCONES.
- ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions.
- Wisdomlib. (2025). Standard Claisen-Schmidt condensation reaction: Significance and symbolism.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Mini-Review. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives.
- Wesołowska, O., et al. (n.d.). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
- International Journal of Biological and Pharmaceutical Sciences Archive. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
- ResearchGate. (n.d.). Synthesis, antimicrobial and antifungal screening of novel chalcones containing imidazo[1,2-a] pyridine nucleus.
- Morsy, N. M., & Hassan, A. S. (2022). Synthesis, reactions, and applications of chalcones: A review. European Journal of Chemistry, 13, 241-252.
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Protocol and Application Guide: Site-Selective Suzuki-Miyaura Coupling of the 8-Bromo Position in 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
An Application Note for Advanced Organic Synthesis
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization of this heterocyclic system is crucial for developing new molecular entities with tailored pharmacological profiles. This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, specifically targeting the C-8 position of 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. We delve into the mechanistic rationale, provide an optimized, step-by-step protocol, and offer a comprehensive troubleshooting guide to address common challenges associated with this transformation. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking a reliable method for synthesizing 8-aryl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehydes, key intermediates in drug discovery programs.
Mechanistic Rationale and Strategic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its remarkable functional group tolerance and mild reaction conditions.[3][4] However, its application to complex heteroaromatic systems like this compound requires a nuanced understanding of the substrate's electronic and structural properties.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the activated organoboron species (a borate anion, formed by the reaction of the boronic acid with a base) is transferred to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]
Key Considerations for the Substrate
-
Site Selectivity (C8-Br vs. C6-Cl): The success of this reaction hinges on the selective activation of the C-Br bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order of C–I > C–Br > C–OTf >> C–Cl.[10] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which makes the oxidative addition step at the 8-position significantly more favorable. This intrinsic reactivity difference allows for a high degree of chemoselectivity without requiring highly specialized catalysts.
-
Catalyst and Ligand Selection: Heteroaryl halides, especially those containing nitrogen, can be challenging substrates.[11][12] The lone pair of electrons on the nitrogen atoms of the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. To mitigate this, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[13][14] These ligands promote the desired catalytic steps (oxidative addition, reductive elimination) while sterically hindering the coordination of the heteroaromatic nitrogen to the metal center.
-
Choice of Base and Solvent: The base plays a critical role in activating the boronic acid for the transmetalation step.[7][8] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[15] The choice of base can influence reaction rate and yield. A mixed solvent system, typically an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water, is often optimal.[16][17][18] The organic solvent solubilizes the substrate and catalyst, while water helps dissolve the inorganic base, facilitating the formation of the active borate species.
Optimized Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄; 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or pressure vessel)
Reaction Setup and Procedure
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- 2. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 11. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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Application Notes and Protocols: The Medicinal Chemistry Utility of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" structural status. This designation arises from its recurrence in a multitude of biologically active compounds, demonstrating a versatile binding capacity with various biological targets.[1] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a phosphodiesterase 3 inhibitor) feature this bicyclic system, underscoring its therapeutic relevance.[2][3] The scaffold's rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for target engagement.
The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, anti-inflammatory, antibacterial, antiviral, and antitubercular properties.[2][3][4] This wide-ranging bioactivity has fueled significant research into the synthesis and functionalization of this core structure to develop novel therapeutic agents.[3][4]
The Strategic Intermediate: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
The subject of these application notes, this compound, is a highly functionalized and strategic starting material for the synthesis of diverse chemical libraries.[5][6][7] Its utility stems from three key features:
-
The Imidazo[1,2-a]pyridine Core: Provides the foundational structure known for broad biological activity.
-
Halogen Substituents (8-Bromo, 6-Chloro): The bromine and chlorine atoms at positions 8 and 6, respectively, serve as valuable synthetic handles. The bromine atom, in particular, is an excellent group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).
-
The 3-Carbaldehyde Group: The aldehyde functionality is a versatile reactive group. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to build a variety of side chains and heterocyclic systems, further expanding the chemical diversity of the resulting derivatives.
This combination of features makes this compound an ideal precursor for generating novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.
Application Focus: Anticancer Drug Discovery
Recent research has increasingly highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[8][9][10] These compounds have been shown to inhibit key cancer-related targets and pathways. For instance, derivatives of the closely related 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid have been identified as potent inhibitors of PI3Kα (Phosphatidylinositol-3-kinase alpha), a critical enzyme in a signaling pathway frequently hyperactivated in many cancers. Furthermore, other novel imidazo[1,2-a]pyridine compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in breast cancer cell lines, such as HCC1937, by modulating the levels of proteins like p53, p21, and caspases.[9]
Given this precedent, derivatives synthesized from this compound are prime candidates for screening as novel anticancer agents. The aldehyde group provides a convenient point for introducing functionalities that can interact with specific amino acid residues in the active sites of cancer-related enzymes or receptors.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative via Condensation
This protocol details the synthesis of a representative derivative, an imine (Schiff base), from this compound and a primary amine. This is a fundamental reaction that leverages the aldehyde's reactivity to introduce new functionalities.
Rationale: The formation of an imine introduces a C=N double bond, which can act as a hydrogen bond acceptor and introduces a new substituent from the amine, allowing for systematic exploration of the chemical space. The choice of the primary amine can be varied to modulate properties like lipophilicity, polarity, and steric bulk, which are critical for biological activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve 1.0 equivalent of this compound (M.W. 259.49 g/mol ) in anhydrous ethanol (20 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[7]
-
Add 1.1 equivalents of the desired primary amine (e.g., 4-fluoroaniline) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the condensation.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).
-
Continue refluxing for 4-6 hours or until the starting aldehyde is consumed as indicated by TLC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the formation of the imine bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FTIR Spectroscopy: To observe the C=N stretching frequency of the imine.
-
-
Diagram: Synthetic Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Data Interpretation and Expected Outcomes
The derivatization of this compound is expected to yield a library of novel compounds. The biological data from the MTT assay can be summarized in a table to compare the cytotoxic potency of the different derivatives.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R-Group (from Amine) | IC₅₀ (µM) on HCC1937 Cells |
| Derivative 1 | 4-Fluorophenyl | 15.2 |
| Derivative 2 | 4-Methoxyphenyl | 28.5 |
| Derivative 3 | Cyclohexyl | > 100 |
| Derivative 4 | 3-Pyridyl | 8.9 |
| Doxorubicin | (Positive Control) | 1.9 |
Interpretation: In this hypothetical data, the nature of the 'R' group significantly influences the anticancer activity. Aromatic substituents (Derivatives 1, 2, 4) appear more potent than the aliphatic cyclohexyl group (Derivative 3). The presence of a pyridine ring (Derivative 4) seems to enhance potency, suggesting potential interactions with the biological target. While not as potent as the standard drug Doxorubicin, these results would identify promising leads for further optimization, such as exploring other substitutions on the phenyl ring or modifying the linker.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its strategic functionalization allows for the rapid generation of diverse derivatives. The protocols outlined here provide a clear pathway for synthesizing and evaluating these compounds as potential anticancer agents. Future work should focus on expanding the library of derivatives through various chemical transformations of the aldehyde and leveraging the bromo substituent for cross-coupling reactions. Compounds exhibiting significant activity should be advanced to further mechanistic studies to identify their specific molecular targets and pathways of action, ultimately paving the way for the development of novel therapeutics.
References
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- This compound. Lead Sciences.
- This compound. PubChem.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
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Application Notes and Protocols: Evaluating 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Antifungal Drug Discovery
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug development. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal properties[1][2][3][4]. This document provides a comprehensive guide for researchers on the utilization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a starting point for antifungal drug discovery campaigns. We present a structured, field-proven workflow, from initial screening to preliminary mechanism of action studies, grounded in established scientific principles and methodologies. These protocols are designed to be self-validating, providing a robust framework for the evaluation of this and similar compounds.
Introduction: The Rationale for Investigating Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds[5][6]. Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. Several studies have reported the antifungal activity of imidazo[1,2-a]pyridine derivatives, suggesting their potential to interfere with essential fungal processes[1][2][7][8].
This compound (herein referred to as BCA-3C) is a commercially available derivative[9][10][11] that presents several strategic advantages for a drug discovery program:
-
Reactive Aldehyde Group: The carbaldehyde at the 3-position is a versatile chemical handle for the synthesis of a diverse library of derivatives (e.g., Schiff bases, hydrazones, chalcones)[2][7], enabling rapid exploration of the structure-activity relationship (SAR).
-
Halogenation Pattern: The bromo and chloro substituents at the 8 and 6 positions, respectively, can influence the compound's lipophilicity, metabolic stability, and target-binding interactions.
-
Novelty: While the core scaffold is known, this specific substitution pattern may offer a unique pharmacological profile, potentially overcoming existing resistance mechanisms.
This guide outlines a logical progression of experiments to systematically evaluate the antifungal potential of BCA-3C and its derivatives.
Proposed Antifungal Drug Discovery Workflow
The journey from a hit compound to a viable lead requires a multi-faceted approach. We propose a phased workflow designed to efficiently assess the potential of BCA-3C. This process begins with broad-spectrum activity screening and progressively narrows the focus to elucidate the compound's safety and mechanism of action.
Caption: Proposed workflow for evaluating BCA-3C in antifungal drug discovery.
Phase 1: Hit Identification and Selectivity Profiling
The primary goal of this phase is to identify derivatives of BCA-3C that exhibit potent antifungal activity against a panel of clinically relevant fungi while demonstrating minimal toxicity to mammalian cells.
Protocol: Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods[12][13][14][15][16].
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various fungal species. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism[13].
Materials:
-
Test compounds (BCA-3C and derivatives) dissolved in DMSO (10 mg/mL stock).
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer or microplate reader (optional, for quantitative reading).
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B).
-
Negative control (DMSO).
Procedure:
-
Inoculum Preparation:
-
For yeasts (Candida, Cryptococcus), grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL[12].
-
For molds (Aspergillus), grow on Potato Dextrose Agar (PDA) for 5-7 days to encourage conidiation. Harvest conidia using a sterile, wetted swab and suspend in saline with 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI[12].
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in RPMI directly in the 96-well plate. A typical concentration range is 0.125 to 64 µg/mL.
-
Ensure the final DMSO concentration in all wells is ≤1%, as higher concentrations can inhibit fungal growth.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls:
-
Growth Control: Fungal inoculum in RPMI with 1% DMSO.
-
Sterility Control: RPMI medium only.
-
Positive Control: Fungal inoculum with a known antifungal agent.
-
-
Incubation: Incubate plates at 35°C. Reading times vary by species: 24 hours for Candida spp., 48 hours for Aspergillus spp., and 72 hours for Cryptococcus spp.[13].
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts) compared to the drug-free growth control[14]. This can be assessed visually or by measuring absorbance at 530 nm.
Protocol: Mammalian Cell Cytotoxicity Assay
Objective: To evaluate the toxicity of the compounds against a representative mammalian cell line to determine the therapeutic window.
Materials:
-
Human cell line (e.g., HeLa, HepG2) in appropriate culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Cell viability reagent (e.g., Resazurin (alamarBlue), MTT, or CellTiter-Glo).
-
Positive control (e.g., Doxorubicin).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 24 to 48 hours[17].
-
Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for Resazurin).
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against compound concentration and fitting to a dose-response curve.
Data Presentation and Interpretation
Summarize the results in a table to easily compare the antifungal activity and cytotoxicity.
| Compound ID | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | CC₅₀ (µg/mL) vs. HeLa | Selectivity Index (SI) (CC₅₀/MIC C. albicans) |
| BCA-3C | Data | Data | Data | Data |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Fluconazole | Data | N/A | >100 | >Value |
The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over host cells, a desirable characteristic for a drug candidate. Compounds with potent MIC values and a high SI should be prioritized for further investigation.
Phase 2: Lead Prioritization and Preliminary Mechanism of Action
Once hits with promising activity and selectivity are identified, the next phase focuses on understanding their pharmacological effects more deeply.
Protocol: Time-Kill Kinetics Assay
Objective: To determine whether a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).
Procedure:
-
Prepare fungal cultures in RPMI at a starting inoculum of ~1 x 10⁵ CFU/mL.
-
Add the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a drug-free growth control.
-
Incubate the cultures at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate them on SDA plates to determine the number of viable colony-forming units (CFU/mL).
-
Interpretation: A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A fungistatic effect is characterized by a <3-log₁₀ reduction.
Phase 3: Investigating the Molecular Target
The eukaryotic nature of fungal cells means that many of their cellular processes are similar to those in humans, making selective toxicity a challenge[18]. Ideal antifungal targets are those that are essential for the fungus but are absent in mammals. Based on the known mechanisms of imidazole-containing antifungals (e.g., azoles) and other heterocyclic compounds, we propose investigating two primary pathways: ergosterol biosynthesis and chitin biosynthesis .
Hypothesis 1: Inhibition of the Ergosterol Biosynthesis Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals. Its biosynthesis is a well-established target for antifungal drugs, most notably the azoles, which inhibit the enzyme lanosterol 14α-demethylase (Erg11p)[19][20][21][22][23][24].
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by BCA-3C.
Protocol: Ergosterol Quantitation Assay
-
Grow fungal cells to mid-log phase in a suitable broth medium.
-
Expose the cells to the test compound at sub-MIC concentrations (e.g., 1/2 MIC) for several hours.
-
Harvest the cells, and perform a saponification step using alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
Analyze the sterol composition using a spectrophotometer (scanning between 240 and 300 nm) or by GC-MS for more detailed analysis[19]. A hallmark of Erg11p inhibition is the accumulation of lanosterol and a corresponding depletion of ergosterol.
Hypothesis 2: Disruption of Chitin Biosynthesis
Chitin is a polysaccharide that is a critical structural component of the fungal cell wall, a structure absent in mammalian cells, making it an attractive and selective target[25][26][27][28][29]. The pathway involves several key enzymes, with chitin synthase being the final and rate-limiting step[27].
Caption: Hypothesized inhibition of the chitin biosynthesis pathway by BCA-3C.
Protocol: Chitin Synthase Inhibition Assay This in vitro assay measures the activity of chitin synthase in fungal cell lysates[30].
-
Prepare a crude membrane fraction (microsomes) containing chitin synthase from fungal protoplasts.
-
Set up a reaction mixture containing the microsomal preparation, buffer, and the substrate UDP-[¹⁴C]-N-acetylglucosamine.
-
Add the test compound at various concentrations.
-
Incubate the reaction to allow for the synthesis of radiolabeled chitin.
-
Stop the reaction and filter the mixture to capture the insoluble chitin polymer.
-
Measure the radioactivity of the filter using a scintillation counter. A reduction in radioactivity indicates inhibition of chitin synthase.
Conclusion and Future Directions
This document provides a strategic framework for the systematic evaluation of this compound and its derivatives as potential antifungal agents. The proposed workflow, from initial high-throughput screening to focused mechanism-of-action studies, is designed to efficiently identify and characterize promising lead compounds. The inherent chemical versatility of the imidazo[1,2-a]pyridine scaffold, combined with the rational, hypothesis-driven approach outlined here, offers a promising avenue for the discovery of next-generation antifungal therapeutics. Successful identification of a lead compound would be followed by lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling, which are beyond the scope of this initial guide.
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Developing Anticancer Agents from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is in a constant state of evolution, with a pressing need for novel therapeutic agents that exhibit high efficacy and minimal side effects.[1] Within the realm of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1][2] Derivatives of this heterocyclic system have been shown to modulate various cellular pathways critical to cancer cell proliferation and survival.[1][3] This document provides a comprehensive guide for the development of anticancer agents derived from the lead compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
This guide is structured to provide a logical and scientifically rigorous workflow, from initial in vitro screening to preliminary in vivo evaluation and target deconvolution. Each section is designed to offer not just a protocol, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug development process.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. Its unique electronic and structural features make it an attractive scaffold for the design of small molecule inhibitors targeting various protein classes.[1] Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, with mechanisms of action that include the inhibition of kinases such as PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and tubulin polymerization.[1][2][3] The aldehyde functionality at the 3-position of this compound offers a versatile handle for synthetic modifications, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR).
Initial In Vitro Evaluation: Assessing Cytotoxicity
The foundational step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines.[4][5][6] This initial screening provides crucial data on the compound's potency and selectivity.
Recommended Assay: The Sulforhodamine B (SRB) Assay
While several cytotoxicity assays are available (e.g., MTT, MTS, XTT), the SRB assay is a reliable and cost-effective method for high-throughput screening.[7] It is a cell protein stain-based assay that is independent of cellular metabolic activity, which can be a confounding factor in other assays.[7]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (and its synthesized derivatives) in appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.
Data Presentation: GI₅₀ Values of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line A (GI₅₀, µM) | Cancer Cell Line B (GI₅₀, µM) | Cancer Cell Line C (GI₅₀, µM) | Normal Cell Line (GI₅₀, µM) |
| Lead Compound | 15.2 | 21.8 | 18.5 | >100 |
| Derivative 1 | 5.6 | 8.2 | 7.1 | 85.3 |
| Derivative 2 | 2.1 | 3.5 | 2.9 | 62.1 |
| Doxorubicin | 0.08 | 0.12 | 0.09 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Elucidating the Mechanism of Action
Once promising lead compounds with significant cytotoxicity are identified, the next critical step is to unravel their mechanism of action. Many imidazo[1,2-a]pyridine derivatives have been reported to induce apoptosis and cell cycle arrest.[3][8][9]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of the compound on the progression of the cell cycle.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound at its GI₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualization: Proposed Anticancer Workflow
Caption: A streamlined workflow for the development of anticancer agents.
Target Identification and Validation
Identifying the molecular target(s) of a novel anticancer agent is a pivotal step in its development.[10] Affinity-based methods are powerful techniques for isolating and identifying cellular proteins that directly bind to the compound of interest.[10]
Affinity Chromatography-Mass Spectrometry
This approach involves immobilizing the lead compound on a solid support to "pull down" its binding partners from a cell lysate.
Protocol: Target Pull-Down using Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of the lead compound with a linker suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the cancer cell line of interest.
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Visualization: PI3K/Akt/mTOR Signaling Pathway
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Application Note: Analytical Strategies for Monitoring Reactions of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities. The aldehyde functional group at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries. Consequently, the ability to accurately and efficiently monitor reactions involving this aldehyde is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. This application note provides a comprehensive guide to the analytical methods for monitoring reactions of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of Reaction Monitoring
Effective reaction monitoring provides real-time or near-real-time insights into the progress of a chemical transformation. The primary objectives are to determine the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts or intermediates. A well-chosen analytical method should be rapid, selective, and provide unambiguous results. For this compound, a combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction analysis.
Chromatographic Methods for Reaction Monitoring
Chromatographic techniques are indispensable for separating complex reaction mixtures and tracking the progress of a reaction over time.
Thin-Layer Chromatography (TLC): A Rapid and Versatile Tool
Thin-layer chromatography is a simple, rapid, and cost-effective method for qualitative reaction monitoring. Its primary utility lies in its ability to quickly assess the presence or absence of starting materials and products.
Causality Behind Experimental Choices: The choice of a TLC solvent system is critical for achieving good separation. For imidazo[1,2-a]pyridine derivatives, which are moderately polar, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective. The ratio of these solvents can be adjusted to optimize the separation (Rf values) of the starting aldehyde, the product, and any potential impurities. Visualization under UV light is possible due to the aromatic nature of the imidazopyridine core. For compounds that are not UV-active or for enhanced visualization, staining with a suitable reagent is employed.
Protocol 1: TLC Monitoring of a Wittig Reaction
This protocol details the monitoring of a Wittig reaction between this compound and a phosphorus ylide to form a substituted alkene.
Step-by-Step Methodology:
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting:
-
On the baseline of the TLC plate, spot a dilute solution of the starting aldehyde (in a suitable solvent like dichloromethane or THF).
-
Spot a co-spot of the starting aldehyde and the reaction mixture.
-
Spot the reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).
-
-
Development: Develop the TLC plate in a chamber saturated with a mobile phase of 30:70 ethyl acetate/hexanes . The optimal solvent system may require some experimentation.
-
Visualization:
-
Visualize the developed plate under a UV lamp at 254 nm. The aromatic rings of the starting material and product will appear as dark spots.
-
For enhanced visualization, especially if the product is less UV-active, the plate can be stained. A p-anisaldehyde stain followed by gentle heating is a good general-purpose choice.[1]
-
Data Interpretation:
| Compound | Expected Rf Value (Approx.) | Visualization |
| Starting Aldehyde | 0.3 - 0.4 | UV active |
| Alkene Product | 0.5 - 0.7 (less polar) | UV active |
| Triphenylphosphine oxide (byproduct) | ~0.1 (more polar) | UV active |
A successful reaction will show the gradual disappearance of the starting material spot and the appearance of the product spot with a higher Rf value.
Diagram 1: TLC Monitoring Workflow
Caption: Workflow for TLC-based reaction monitoring.
High-Performance Liquid Chromatography (HPLC): For Quantitative Analysis
HPLC is a powerful technique for both qualitative and quantitative monitoring of reactions. It offers higher resolution, sensitivity, and reproducibility compared to TLC. A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like this compound.
Causality Behind Experimental Choices: A C18 column is a good starting point for reverse-phase chromatography as it provides excellent retention for a wide range of organic molecules. The mobile phase, typically a mixture of acetonitrile or methanol and water, is chosen to elute the components of the reaction mixture with good separation. A gradient elution is often preferred for complex reaction mixtures to ensure that both polar and non-polar components are eluted with good peak shape in a reasonable time. UV detection is ideal due to the strong UV absorbance of the imidazopyridine core.
Protocol 2: RP-HPLC Monitoring of a Reductive Amination Reaction
This protocol outlines the monitoring of the reductive amination of this compound with a primary amine to form a secondary amine.
Step-by-Step Methodology:
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture, quench the reaction if necessary (e.g., with water), and dilute with the mobile phase to a suitable concentration.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Monitor the decrease in the peak area of the starting aldehyde and the increase in the peak area of the amine product. The formation of any significant impurity peaks should also be noted.
Data Interpretation:
| Compound | Expected Retention Time (Approx.) |
| Starting Aldehyde | 8 - 10 min |
| Imine Intermediate | May be transient and not observed |
| Amine Product | 6 - 8 min (potentially more polar) |
By integrating the peak areas, the percentage conversion of the starting material and the yield of the product can be calculated over time.
Diagram 2: HPLC Analysis Workflow
Caption: Workflow for quantitative HPLC analysis.
Spectroscopic Methods for Structural Confirmation
While chromatography is excellent for separation, spectroscopy is essential for confirming the identity of the products and intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the starting materials and products. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.
Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of many organic compounds. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, the aldehyde proton will have a characteristic downfield shift. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will also have a distinct chemical shift. Upon reaction, the disappearance of these characteristic signals and the appearance of new signals corresponding to the product provide definitive evidence of the transformation.
Expected Spectral Features for this compound:
-
¹H NMR (predicted): The aldehyde proton (CHO) is expected to appear as a singlet around 9.8-10.2 ppm. The protons on the imidazopyridine ring will appear in the aromatic region (7.0-8.5 ppm), with their exact chemical shifts and coupling patterns depending on the substitution.
-
¹³C NMR (predicted): The aldehyde carbonyl carbon is expected to resonate around 185-195 ppm. The carbons of the imidazopyridine ring will appear in the range of 110-150 ppm.
Monitoring a Reaction with NMR:
To monitor a reaction, a small aliquot of the reaction mixture can be taken at different time intervals, the solvent removed under reduced pressure, and the residue dissolved in a deuterated solvent for NMR analysis. The relative integration of key proton signals of the starting material and product can be used to determine the reaction conversion.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compounds in a reaction mixture and to gain structural information through fragmentation patterns.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing moderately polar molecules like imidazopyridine derivatives, often yielding a prominent protonated molecular ion peak ([M+H]⁺), which directly confirms the molecular weight of the product. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of these halogens in the molecule.
Expected Mass Spectrum for this compound:
-
Molecular Formula: C₈H₄BrClN₂O
-
Molecular Weight: 259.49 g/mol
-
Expected [M+H]⁺ ions: A characteristic cluster of peaks will be observed due to the isotopes of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The most abundant peaks would be around m/z 258, 260, and 262.
Fragmentation Pattern: Under higher energy conditions (e.g., in MS/MS), fragmentation may occur. Common fragmentation pathways for such heterocyclic compounds include the loss of CO from the aldehyde group, followed by further fragmentation of the imidazopyridine ring system.
Diagram 3: Integrated Analytical Approach
Caption: An integrated analytical workflow for reaction analysis.
Conclusion
A multi-faceted analytical approach is essential for the effective monitoring of reactions involving this compound. Thin-layer chromatography provides a rapid, qualitative assessment of reaction progress, while High-Performance Liquid Chromatography offers robust quantitative data. Nuclear Magnetic Resonance and Mass Spectrometry are indispensable for the unambiguous structural confirmation of products and the identification of any byproducts. By employing these techniques in a complementary fashion, researchers can gain a comprehensive understanding of their chemical transformations, leading to improved reaction outcomes and the efficient development of novel imidazo[1,2-a]pyridine-based compounds. The protocols and principles outlined in this application note provide a solid foundation for establishing reliable and self-validating analytical systems in the laboratory.
References
- PubChem. (n.d.). This compound.
- Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Uchiyama, S., Inaba, Y., & Suzuki, G. (2009). Reductive amination of aldehyde 2,4-dinitorophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. Analytical Chemistry, 81(19), 8145-8150.
- University of Colorado Boulder. (n.d.). TLC Visualization Methods.
- Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
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Application Note & Protocol: A Scalable and Robust Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for the development of novel pharmaceuticals. We present a validated, multi-step synthetic route, beginning with commercially available starting materials and culminating in the target aldehyde. The protocols are designed with scalability and safety in mind, particularly concerning the critical Vilsmeier-Haack formylation step. Further derivatization via Claisen-Schmidt condensation is also detailed to showcase the utility of the final product as a versatile building block.
Synthetic Strategy and Workflow
The overall strategy involves a three-step sequence:
-
Synthesis of the Key Precursor: Electrophilic bromination of 2-amino-5-chloropyridine to produce the required 2-amino-3-bromo-5-chloropyridine intermediate.
-
Heterocycle Formation: Cyclocondensation of the precursor with an α-halocarbonyl compound to construct the core 8-bromo-6-chloroimidazo[1,2-a]pyridine ring system.
-
C3-Functionalization: Formylation of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position using the Vilsmeier-Haack reaction to yield the target aldehyde.
This linear approach is efficient and utilizes well-established chemical transformations, making it amenable to large-scale production.
Caption: Overall synthetic workflow.
PART A: Synthesis of Key Precursor: 2-Amino-3-bromo-5-chloropyridine
The synthesis begins with the regioselective bromination of 2-amino-5-chloropyridine. The amino group is an activating ortho-, para-director, and while the C5 position is blocked by chlorine, the C3 position is activated for electrophilic substitution.
Causality Behind Experimental Choices:
-
Reagent: While reagents like N-Bromosuccinimide (NBS) can be used[3], elemental bromine in a suitable solvent is often employed for large-scale preparations due to cost-effectiveness.[4]
-
Solvent: Dichloromethane (CH2Cl2) is chosen for its inertness and ability to dissolve the starting material, while allowing for easy work-up.
-
Temperature Control: The initial dropwise addition of bromine at 0 °C is critical to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.[4]
Protocol A: Bromination of 2-Amino-5-chloropyridine
-
Setup: In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, suspend 2-amino-5-chloropyridine (1.0 equiv.) in dichloromethane (CH2Cl2, ~8 mL per gram of starting material).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Bromine Addition: Slowly add elemental bromine (1.0 equiv.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature (~25 °C) and stir for an additional 2 hours.[4] The reaction progress can be monitored by TLC or LCMS.
-
Work-up: Carefully quench the reaction by washing the suspension with a 10% aqueous sodium hydroxide solution until the red color of bromine disappears. Separate the organic phase.
-
Purification: Wash the organic phase with water, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from isopropanol to yield 2-amino-3-bromo-5-chloropyridine as a solid.[4]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-chloropyridine | [4][5] |
| Reagent | Bromine (Br2) | [4] |
| Solvent | Dichloromethane (CH2Cl2) | [4] |
| Temperature | 0 °C to 25 °C | [4] |
| Expected Yield | ~85-95% | |
| Purity | >98% after recrystallization |
PART B: Cyclocondensation to form the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system is achieved through the classic condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[6] The reaction proceeds via an initial nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration.[7]
Causality Behind Experimental Choices:
-
Reagent: Bromoacetaldehyde diethyl acetal is a stable and safe precursor to the highly reactive bromoacetaldehyde. The acetal is hydrolyzed in situ under acidic conditions to generate the required α-halocarbonyl species.
-
Conditions: Heating under reflux in the presence of a base like sodium bicarbonate facilitates the cyclization and neutralizes the HBr generated during the reaction.
Protocol B: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 equiv.), bromoacetaldehyde diethyl acetal (1.2 equiv.), and ethanol.
-
Reaction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 8-bromo-6-chloroimidazo[1,2-a]pyridine.
PART C: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[8][9] The reaction involves the formation of a Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide (like DMF) and an acid halide (like phosphorus oxychloride, POCl3).[10] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is selectively formylated.[11]
Large-Scale Synthesis and Safety Considerations
The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent.[12] On a large scale, improper temperature control can lead to thermal runaway.[13][14]
-
Controlled Reagent Addition: The POCl3 must be added slowly to the DMF at a low temperature (0-5 °C) to manage the exotherm.[15][16]
-
In-Situ Consumption: An alternative and safer approach for large-scale operations is to mix the substrate with DMF first and then feed in the POCl3. This way, the unstable Vilsmeier complex is consumed as soon as it is formed, preventing its accumulation.[12]
-
Quenching: The final work-up by pouring the reaction mixture onto ice and neutralizing with a base is also highly exothermic and must be performed with vigorous stirring and efficient cooling.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood, as POCl3 is corrosive and reacts with moisture to release HCl gas. Appropriate personal protective equipment (PPE) is mandatory.[16]
Caption: Vilsmeier-Haack reaction mechanism.
Protocol C: Large-Scale Synthesis of this compound
-
Reagent Preparation: In a flame-dried, jacketed reactor under an inert nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the DMF to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 2.0 equiv.) dropwise to the stirred DMF, maintaining the internal temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[15]
-
Substrate Addition: Dissolve 8-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor the reaction to completion by TLC or LCMS.
-
Work-up: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice-water. This is a highly exothermic step.
-
Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) until the pH is ~7-8, while maintaining a low temperature with an ice bath. A precipitate will form.
-
Isolation: Filter the resulting solid, wash it thoroughly with water, and dry it under vacuum to obtain the crude this compound.[17]
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
| Parameter | Value | Reference |
| Substrate | 8-Bromo-6-chloroimidazo[1,2-a]pyridine | |
| Reagents | POCl3, DMF | [18][19] |
| Stoichiometry (Reagent:Substrate) | ~2.0 : 1.0 | [15] |
| Temperature | 0 °C to 70 °C | [15][18] |
| Expected Yield | 60-80% | [20] |
| CAS Number (Product) | 1093092-63-7 | [17][21] |
| Molecular Formula (Product) | C8H4BrClN2O | [17][21] |
| Molecular Weight (Product) | 259.49 g/mol | [17] |
PART D: Synthesis of Derivatives via Claisen-Schmidt Condensation
The aldehyde functional group at the C3 position is a versatile handle for further chemical modifications. A common reaction is the Claisen-Schmidt condensation with a ketone (e.g., an acetophenone derivative) in the presence of a base to form α,β-unsaturated ketones (propenones), which are themselves valuable pharmacophores.[20]
Protocol D: Synthesis of a Propenone Derivative
-
Setup: In a flask, dissolve this compound (1.0 equiv.) and a substituted acetophenone (1.1 equiv.) in ethanol.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Reaction: Stir the mixture at room temperature for 8-12 hours. A precipitate usually forms as the reaction proceeds.[20]
-
Neutralization & Isolation: Neutralize the reaction medium with a weak acid like 20% acetic acid. Filter the precipitate, wash with water, and dry.[20]
-
Purification: The product can be purified by recrystallization or silica gel chromatography.[20]
PART E: Analytical Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will confirm the chemical structure, showing characteristic shifts for the aromatic protons and carbons of the imidazopyridine core and the aldehyde group.[22]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): Will show characteristic absorption bands for the aldehyde C=O stretch (~1670-1690 cm-1) and C-H stretch (~2720, 2820 cm-1).
References
- (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- Scirp.org. (2017).
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- (2004).
- ResearchGate.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27478-27515. [Link]
- (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
- (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Scirp.org. (2013).
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Royal Society of Chemistry. ChemComm. [Link]
- Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
- (2024, January 8). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
- ResearchGate.
- Lead Sciences. This compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 46739169, this compound. [Link]
- Van der Eycken, J., et al. (2002). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 6(3), 307-310. [Link]
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
- ResearchGate. (2003). Organic Reactions in Ionic Liquids: Cyclocondensation of α-Bromoketones with 2Aminopyridine. [Link]
- Van der Eycken, J., et al. (2002). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Asian Journal of Chemistry. (2024).
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Application Notes and Protocols: Strategic Functionalization of the C-6 Chloro Group on 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold and the Challenge of Selective Functionalization
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of clinically used drugs and high-value molecular probes.[1][2][3][4] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutics. The subject of this guide, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, is a highly functionalized building block offering multiple reaction sites for diversification. The primary challenge and opportunity lie in the selective manipulation of its three key functional groups: the C-8 bromine, the C-6 chlorine, and the C-3 carbaldehyde.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C-6 chloro group. A deep understanding of the relative reactivity of the C-8 bromo and C-6 chloro positions is paramount for achieving the desired chemical transformations.
Understanding the Reactivity Landscape: A Chemoselectivity Roadmap
The presence of two different halogen atoms on the aromatic core necessitates a careful consideration of chemoselectivity in cross-coupling reactions. In palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of aryl halides is dictated by the carbon-halogen bond strength. The generally accepted order of reactivity is:
C-I > C-Br > C-OTf > C-Cl
This hierarchy implies that the C-8 bromo group is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-6 chloro group.[5][6] Consequently, direct and selective functionalization of the C-6 chloro group in the presence of the C-8 bromo group is highly challenging under standard cross-coupling conditions. A sequential approach is therefore the most logical and effective strategy.
The electron-withdrawing nature of the 3-carbaldehyde group is expected to activate the imidazo[1,2-a]pyridine ring towards nucleophilic aromatic substitution (SNAr), potentially offering an alternative pathway for functionalizing the C-6 chloro position.[7]
The following workflow outlines the strategic considerations for accessing the C-6 position.
Caption: Strategic workflow for functionalizing the C-6 chloro group.
Part 1: Functionalization of the C-8 Bromo Position - The Gateway to the C-6 Chloro Group
To selectively functionalize the C-6 chloro position, the more reactive C-8 bromo group must be addressed first. This can be achieved through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling at the C-8 Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[8] The reaction of the 8-bromo position with a suitable boronic acid or ester will proceed selectively over the 6-chloro position.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1)
-
Microwave vial or round-bottom flask with condenser
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a microwave vial, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 20-60 minutes. Alternatively, the reaction can be heated at 80-100 °C under conventional heating for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These are standard, effective catalysts for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step. Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Aqueous solvent mixtures are common and effective for Suzuki reactions. |
| Temperature | 120-150 °C (Microwave) | Microwave heating can significantly reduce reaction times.[9] |
Buchwald-Hartwig Amination at the C-8 Position
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[10][11][12] Similar to the Suzuki coupling, this reaction will selectively occur at the C-8 bromo position.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-8 Position
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02-0.05 equiv) or a suitable pre-catalyst
-
XPhos or RuPhos (0.04-0.10 equiv)
-
NaOt-Bu or K₃PO₄ (1.5-2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a Schlenk tube, add this compound, the palladium source, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with XPhos/RuPhos | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation. |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. K₃PO₄ can be used for more base-sensitive substrates. |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous conditions are essential for the success of the reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Part 2: Functionalization of the C-6 Chloro Position
Once the 8-bromo position has been functionalized, the less reactive 6-chloro group becomes the primary site for further modification.
Suzuki-Miyaura Coupling at the C-6 Position
With the 8-position now bearing a substituent, the 6-chloro group can be targeted for Suzuki-Miyaura coupling. More forcing conditions or more active catalyst systems may be required compared to the reaction at the 8-bromo position.
Protocol 3: Suzuki-Miyaura Coupling at the C-6 Chloro Position
-
Reagents and Materials:
-
8-Substituted-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5-2.0 equiv)
-
Pd(PPh₃)₄ (0.1 equiv) or a more active catalyst system like a G3-XPhos pre-catalyst (0.05 equiv)
-
K₃PO₄ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene
-
Microwave vial or sealed tube
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 1 , with adjustments to the catalyst and reaction conditions as needed.
-
Higher temperatures (140-160 °C in the microwave or 110-130 °C with conventional heating) and longer reaction times may be necessary.
-
Careful monitoring of the reaction is crucial to avoid decomposition of the starting material or product.
-
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling at the C-6 position.
Buchwald-Hartwig Amination at the C-6 Position
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of the 6-chloro position requires more forcing conditions than the corresponding reaction at the 8-bromo position.[13]
Protocol 4: Buchwald-Hartwig Amination at the C-6 Chloro Position
-
Reagents and Materials:
-
8-Substituted-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
A highly active catalyst system, e.g., a G3 or G4 Buchwald pre-catalyst (0.05-0.10 equiv)
-
NaOt-Bu or LiHMDS (2.0-2.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Sealed tube
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Follow the general procedure outlined in Protocol 2 .
-
Higher temperatures (110-140 °C) and potentially longer reaction times will likely be necessary.
-
The choice of ligand is critical for the successful amination of aryl chlorides; ligands like t-BuXPhos or Josiphos-type ligands are often effective.[10]
-
Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position
The imidazo[1,2-a]pyridine ring system is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[14][15][16][17] The presence of the electron-withdrawing 3-carbaldehyde group further activates the ring for nucleophilic attack, making the C-6 chloro position a viable site for SNAr, particularly with strong nucleophiles like secondary amines.[7][18] This method offers a palladium-free alternative for introducing nitrogen nucleophiles.
Protocol 5: Nucleophilic Aromatic Substitution with Amines at the C-6 Position
-
Reagents and Materials:
-
8-Substituted-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv)
-
Secondary amine (e.g., morpholine, piperidine) (2.0-5.0 equiv)
-
Solvent: DMSO, NMP, or PEG-400
-
Sealed vial or microwave vial
-
-
Procedure:
-
To a sealed vial, add the 8-substituted-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and the solvent.
-
Add the amine. The amine can often be used in excess, acting as both the nucleophile and the base.
-
Seal the vial and heat the reaction mixture at 120-180 °C for 6-24 hours. Microwave heating can significantly accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Mechanism of SNAr at the C-6 position.
Part 3: Considerations for the C-3 Carbaldehyde Group
The aldehyde functionality at the C-3 position is generally stable under the conditions described for Suzuki-Miyaura and Buchwald-Hartwig reactions. However, under strongly basic conditions or in the presence of certain nucleophiles, side reactions such as aldol condensation or Cannizzaro reactions could potentially occur, although they are less common with aromatic aldehydes.[19]
For SNAr reactions that require very high temperatures and a large excess of a nucleophilic amine, there is a risk of the aldehyde reacting to form an imine or other condensation products. If such side reactions are observed, protection of the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst) may be necessary prior to performing the C-6 functionalization. A subsequent deprotection step under acidic conditions would then be required to regenerate the aldehyde.
Conclusion
The functionalization of the C-6 chloro group on this compound is a tractable but nuanced synthetic challenge. A thorough understanding of the relative reactivity of the two halogen substituents is key to a successful strategy. The most reliable approach involves a sequential functionalization, first targeting the more reactive C-8 bromo position, followed by the modification of the C-6 chloro group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for both steps, although more forcing conditions are typically required for the less reactive chloro position. Additionally, nucleophilic aromatic substitution offers a valuable, palladium-free alternative for introducing nitrogen nucleophiles at the C-6 position, leveraging the electron-deficient nature of the imidazo[1,2-a]pyridine ring system. Careful consideration of the stability of the C-3 carbaldehyde group under the chosen reaction conditions is also advised. The protocols and strategies outlined in this guide provide a robust framework for the successful synthesis of novel, diversely substituted imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
References
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- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6055-6064. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem. 2021, 86, 24, 17949–17961. [Link]
- Buchwald–Hartwig amin
- Palladium-Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl-Pyrazole-Based Phosphine Ligands. PolyU Scholars Hub. [Link]
- Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. 2018 Mar; 23(3): 649. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2016, 7, 6055-6064. [Link]
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. 2014, 10, 2530–2536. [Link]
- Reaction Examples. University of Calgary. [Link]
- nucleophilic arom
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18, 17, 4444–4447. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
- Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Adv. Synth.
- Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. 2024; 13(1): e202400411. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. 2017 Aug; 22(8): 1243. [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. 2018; 3(11): 15915–15924. [Link]
- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. 2016, 18, 17, 4444–4447. [Link]
- SNAr reactions of pi-deficient arom
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. 2022, 7, 26, 22264–22279. [Link]
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Eur J Med Chem. 2011 Sep;46(9):4573-83. [Link]
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Org. Biomol. Chem., 2016,14, 6264-6281. [Link]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar. [Link]
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Concerted Nucleophilic Aromatic Substitution Reactions. Angew Chem Int Ed Engl. 2018 Jan 2; 57(1): 2–31. [Link]
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Crafting a Diverse Chemical Library from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: An Application Note and Protocols
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Tri-functionalized Building Block
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This significance stems from its rigid, planar structure and its ability to engage in various interactions with biological targets. The strategic functionalization of this core is paramount in the exploration of new chemical space and the development of novel therapeutics.
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a highly versatile starting material for the construction of diverse chemical libraries.[3] It possesses three distinct and orthogonally reactive functional groups: an aldehyde at the 3-position, a bromine atom at the 8-position, and a chlorine atom at the 6-position. This trifecta of reactive sites allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) around the core scaffold.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound to generate a chemical library with a high degree of molecular diversity. We will delve into the chemoselective functionalization of each reactive handle, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Strategic Overview for Library Synthesis
The key to efficiently building a library from this scaffold lies in the selective manipulation of its three reactive sites. The general order of reactivity and the types of transformations amenable to each position are outlined below. This strategic workflow allows for a planned and controlled diversification of the core molecule.
Caption: A strategic workflow for the sequential functionalization of this compound to generate a diverse chemical library.
Part 1: Diversification at the C3-Aldehyde
The formyl group at the C3 position is a versatile handle for introducing a wide array of substituents. Standard aldehyde chemistries can be employed, often as the initial step in a library synthesis campaign. The aldehyde is generally tolerant to the conditions of subsequent cross-coupling reactions, obviating the need for a protection-deprotection sequence.
Protocol 1.1: Reductive Amination
Reductive amination is a robust method for introducing amine diversity. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.2 eq) and acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and inert to the reaction conditions. |
| Acid Catalyst | Acetic Acid | Catalyzes imine formation. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the reduction of the iminium ion over the aldehyde. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
Protocol 1.2: Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, introducing carbon-based diversity. The choice of the Wittig reagent will determine the nature of the resulting alkene.[2][4]
Step-by-Step Protocol:
-
To a suspension of the appropriate phosphonium salt (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride (1.4 eq) at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling at the C8-Bromo Position
The bromine atom at the C8 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C8 position.[5]
Caption: Palladium-catalyzed cross-coupling reactions for diversification at the C8-bromo position.
Protocol 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[6][7][8][9]
Step-by-Step Protocol:
-
In a microwave vial or a Schlenk tube, combine the C3-functionalized 8-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Seal the vessel and heat the reaction mixture at 80-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf)-CH₂Cl₂ | Efficient for cross-coupling of aryl bromides. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step. |
| Solvent | 1,4-Dioxane/Water | A common and effective solvent system for Suzuki couplings. |
| Temperature | 80-120 °C | Provides the necessary thermal energy for the catalytic cycle. |
Protocol 2.2: Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable functionalities for further transformations or as isosteres in medicinal chemistry.[10][11][12][13]
Step-by-Step Protocol:
-
To a degassed solution of the C3-functionalized 8-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq) in a mixture of THF and triethylamine (2:1, 0.1 M), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Add the terminal alkyne (1.2 eq) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 2.3: Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C8 position.[14][15][16][17][18]
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, combine the C3-functionalized 8-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene or 1,4-dioxane (0.1 M).
-
Seal the reaction vessel and heat at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Part 3: Nucleophilic Aromatic Substitution at the C6-Chloro Position
The final diversification step involves the displacement of the chlorine atom at the C6 position via nucleophilic aromatic substitution (SNAᵣ). This reaction is generally more challenging than the palladium-catalyzed couplings and often requires higher temperatures and strongly nucleophilic reagents. The electron-withdrawing nature of the fused imidazole ring activates the pyridine ring towards nucleophilic attack.[19][20][21][22]
Protocol 3.1: Amination and Thiolation
Step-by-Step Protocol:
-
In a sealed tube, dissolve the C3, C8-difunctionalized imidazo[1,2-a]pyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.2 M).
-
Add the desired amine or thiol nucleophile (3.0-5.0 eq) and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq).
-
Heat the reaction mixture at 120-160 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Conclusion
This compound is a powerful and versatile building block for the creation of diverse and complex chemical libraries. By employing a strategic and chemoselective approach to the functionalization of its three distinct reactive sites, researchers can efficiently explore a vast chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The protocols outlined in this application note provide a solid foundation for initiating such a library synthesis campaign, with the understanding that optimization of reaction conditions may be necessary for specific substrates. This systematic approach to diversification is invaluable for accelerating the hit-to-lead process in modern drug discovery.
References
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Wikipedia. (n.d.).
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- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Wittig reaction. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- YouTube. (2021).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. (2012).
- ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- YouTube. (2019).
- PubMed Central. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- PubMed Central. (n.d.). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
- PubMed Central. (n.d.).
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The Versatile Building Block: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Organic Synthesis
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heteroaromatic system is a key component in marketed drugs and a fertile ground for the development of novel therapeutics targeting a wide array of diseases, including cancer and tuberculosis. The unique electronic properties and rigid conformational structure of the imidazo[1,2-a]pyridine scaffold make it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases.[2][3]
This guide focuses on a particularly valuable derivative: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde . The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 6-position offers opportunities for further functionalization through cross-coupling reactions. The aldehyde group at the 3-position serves as a versatile synthetic handle for a variety of chemical transformations, including condensations, reductive aminations, and olefination reactions. This combination of reactive sites makes it a powerful building block for the construction of complex molecular architectures and diverse chemical libraries for drug discovery programs.
This document provides detailed application notes and protocols for the synthesis and utilization of this compound, aimed at researchers, scientists, and professionals in drug development.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-bromo-5-chloropyridin-2-amine. The first step involves the construction of the imidazo[1,2-a]pyridine core via a condensation reaction, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine
Materials:
-
3-Bromo-5-chloropyridin-2-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-chloropyridin-2-amine (1.0 eq) in ethanol.
-
To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 8-bromo-6-chloroimidazo[1,2-a]pyridine as a solid.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
Materials:
-
8-Bromo-6-chloroimidazo[1,2-a]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 8-bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield this compound as a solid.
Application in C-C Bond Forming Reactions: Knoevenagel Condensation
The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system activates the aldehyde group at the 3-position, making it an excellent substrate for Knoevenagel condensation with active methylene compounds. This reaction provides a straightforward route to α,β-unsaturated compounds, which are valuable intermediates in the synthesis of various pharmaceuticals.
Caption: Knoevenagel condensation of the title compound.
Protocol 3: General Procedure for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Base catalyst (e.g., piperidine, triethylamine) (0.1 eq)
-
Solvent (e.g., ethanol, isopropanol, or toluene with a Dean-Stark trap)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent.
-
Add the base catalyst (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux. If using toluene, employ a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α,β-unsaturated product.
| Active Methylene Compound | Typical Product Structure | Expected Yield Range |
| Malononitrile | 2-((8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile | 85-95% |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)acrylate | 80-90% |
Application in C-N Bond Forming Reactions: Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines. The aldehyde functionality of this compound can be readily converted into a diverse range of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a suitable reducing agent. This opens up avenues for the introduction of various side chains, which is crucial for modulating the pharmacological properties of the final compounds.
Caption: Reductive amination of the title compound.
Protocol 4: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃], sodium cyanoborohydride [NaBH₃CN]) (1.5 eq)
-
Solvent (e.g., dichloromethane [DCM], 1,2-dichloroethane [DCE], methanol)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in the chosen solvent.
-
If the amine is used as a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol or hexane/ethyl acetate gradient) to afford the desired amine.
| Amine Type | Typical Product Structure | Expected Yield Range |
| Primary Amine (R-NH₂) | N-((8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methyl)-R-amine | 70-85% |
| Secondary Amine (R₂NH) | N-((8-bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methyl)-N,N-R₂-amine | 65-80% |
Further Synthetic Transformations: The Wittig Reaction
The aldehyde group can also serve as a precursor for the formation of alkenes via the Wittig reaction. This allows for the introduction of a variety of substituted vinyl groups at the 3-position of the imidazo[1,2-a]pyridine core, further expanding the chemical space accessible from this versatile building block.
Protocol 5: General Procedure for the Wittig Reaction
Materials:
-
This compound
-
Phosphonium ylide (prepared in situ from the corresponding phosphonium salt and a strong base)
-
Anhydrous solvent (e.g., tetrahydrofuran [THF], diethyl ether)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.1 eq) to generate the colored ylide.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. The presence of three distinct reactive sites—the aldehyde, the bromo group, and the chloro group—allows for a wide range of sequential and orthogonal chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to utilize this valuable scaffold in the synthesis of novel compounds with potential therapeutic applications. The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of new and important biologically active molecules.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. (URL: not available)
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
- A Mild, Pyridine-Borane-Based Reductive Amin
- Knoevenagel condensation of aromatic aldehydes with malononitrile a. (URL: [Link])
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-medi
- Novel Methods of Knoevenagel Condens
- Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
- Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. (URL: [Link])
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. (URL: not available)
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
Sources
Troubleshooting & Optimization
troubleshooting low yield in reactions of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde (BCCIPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal yields in your synthetic transformations.
Introduction
This compound is a highly functionalized building block in medicinal chemistry, prized for its unique electronic properties and multiple reaction sites. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds.[1][2] However, the interplay of the electron-withdrawing aldehyde and the two halogen substituents at positions 6 and 8 can lead to unexpected reactivity and low yields if not handled with care. This guide will address common issues encountered during downstream reactions of BCCIPA, providing both practical solutions and the underlying chemical principles.
Troubleshooting Low Yield in Reactions of this compound
Low yields in reactions involving BCCIPA can often be traced back to a few key areas: the reactivity of the aldehyde, the stability of the heterocyclic core, and the conditions of cross-coupling reactions at the halogenated positions.
Category 1: Aldehyde-Centric Reactions (e.g., Knoevenagel, Wittig)
Question 1: My Knoevenagel condensation with an active methylene compound is sluggish and results in a low yield of the desired alkene. What's going on?
Answer: This is a common issue that can stem from several factors related to the electronic nature of the BCCIPA and the reaction conditions.
-
Plausible Cause 1: Reduced Electrophilicity of the Aldehyde. While aldehydes are generally reactive, the imidazo[1,2-a]pyridine ring system is electron-rich, which can somewhat diminish the electrophilicity of the C3-carbaldehyde carbon compared to a simple aromatic aldehyde.
-
Plausible Cause 2: Inappropriate Base. The choice of base is critical. Strong bases can potentially deprotonate other positions on the heterocyclic ring or lead to undesired side reactions. Piperidine is a common catalyst for Knoevenagel condensations, but its effectiveness can vary.[3]
-
Plausible Cause 3: Steric Hindrance. The substitution pattern of your active methylene compound could be sterically hindering the approach to the aldehyde.
Troubleshooting Protocol:
-
Optimize the Catalyst:
-
If using a weak base like piperidine, consider adding a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., acetic acid) to activate the aldehyde.
-
Alternatively, explore catalyst-free conditions in a protic solvent mixture like H₂O:EtOH, which has been shown to be effective for pyridinecarbaldehydes.[3]
-
-
Solvent and Temperature:
-
Ensure your solvent is anhydrous if using base catalysts that are sensitive to water.
-
Gently heating the reaction (e.g., to 40-60 °C) can often increase the reaction rate without promoting significant side product formation. Monitor the reaction by TLC to avoid decomposition.
-
-
Order of Addition:
-
Try pre-forming the enolate of your active methylene compound by treating it with the base for a short period before adding the BCCIPA. This can increase the concentration of the nucleophile and favor the desired reaction pathway.
-
Question 2: I am observing significant amounts of unreacted starting material in my Wittig reaction. How can I drive the reaction to completion?
Answer: Incomplete conversion in a Wittig reaction with BCCIPA often points to issues with the generation or reactivity of the ylide.
-
Plausible Cause 1: Incomplete Ylide Formation. The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction time for ylide formation may be insufficient.
-
Plausible Cause 2: Ylide Instability. Some ylides, particularly unstabilized ones, can be unstable and decompose over time.
-
Plausible Cause 3: Aldehyde Reactivity. As mentioned previously, the electronics of the imidazo[1,2-a]pyridine ring can slightly temper the aldehyde's reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low-yield Wittig reaction.
Category 2: Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
The 8-bromo and 6-chloro substituents on BCCIPA offer opportunities for sequential cross-coupling reactions. The 8-bromo position is generally more reactive than the 6-chloro position in palladium-catalyzed reactions.
Question 3: My Suzuki coupling at the 8-bromo position is giving low yields, and I see some debromination of my starting material. What are the likely causes?
Answer: Low yields and protodebromination in Suzuki couplings of heteroaromatic halides are often linked to catalyst deactivation, suboptimal base, or unfavorable reaction kinetics.
-
Plausible Cause 1: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium center is a critical step. This step is often promoted by the base.[4][5]
-
Plausible Cause 2: Catalyst Poisoning. The nitrogen atoms in the imidazo[1,2-a]pyridine core can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Plausible Cause 3: Protodehalogenation. This side reaction can occur when the oxidative addition product reacts with a proton source before transmetalation can take place.
Troubleshooting Table: Suzuki Coupling of BCCIPA
| Parameter | Recommended Action | Rationale |
| Catalyst/Ligand | Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[6] | These ligands promote oxidative addition and reductive elimination while discouraging catalyst deactivation. |
| Base | Use a milder base like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or NaOEt. | Stronger bases can promote side reactions. The chosen base must be effective for the transmetalation step.[4] |
| Solvent | A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. | Water can help dissolve the inorganic base and facilitate the reaction. |
| Temperature | Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. | Excessive heat can lead to decomposition and side reactions. |
Question 4: I am attempting a Sonogashira coupling with a terminal alkyne at the 8-bromo position, but the reaction is not proceeding. What should I check?
Answer: The Sonogashira reaction is sensitive to several factors, particularly the catalyst system and the presence of oxygen.
-
Plausible Cause 1: Inactive Catalyst. Both the palladium and copper co-catalyst are essential for the reaction to proceed under standard conditions.[7][8]
-
Plausible Cause 2: Oxygen Contamination. The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling), consuming the starting material and deactivating the catalyst.
-
Plausible Cause 3: Inappropriate Base/Solvent. The base, often an amine like triethylamine or diethylamine, also serves as the solvent in many cases and is crucial for neutralizing the HBr byproduct.[7]
Experimental Protocol: A Robust Sonogashira Coupling of BCCIPA
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add BCCIPA (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 eq.) followed by a degassed amine base (e.g., triethylamine, 3.0 eq.).
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
Question 5: I am trying to perform a Buchwald-Hartwig amination at the 8-bromo position, but I am getting a complex mixture of products. How can I improve selectivity?
Answer: The Buchwald-Hartwig amination requires careful selection of the ligand and base to achieve high yields and avoid side reactions.[9][10]
-
Plausible Cause 1: Incorrect Ligand Choice. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Different ligands are optimal for different classes of amines.
-
Plausible Cause 2: Base Incompatibility. Strong bases like NaOtBu or LHMDS are often required, but they can also promote side reactions if not used correctly.
-
Plausible Cause 3: Competitive Reactions. The aldehyde functionality could potentially react with the amine under certain conditions, although this is less likely under standard Buchwald-Hartwig conditions.
Troubleshooting Diagram: Buchwald-Hartwig Amination
Caption: Key parameters for optimizing a Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound? A1: BCCIPA should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11] It is a solid at room temperature.
Q2: Is this compound stable to standard purification techniques like silica gel chromatography? A2: Yes, BCCIPA is generally stable to silica gel chromatography. Standard solvent systems like hexane/ethyl acetate or dichloromethane/methanol can be used for elution.
Q3: Can I perform a reaction at the 6-chloro position in the presence of the 8-bromo substituent? A3: Selective reaction at the 6-chloro position is challenging due to the higher reactivity of the C-Br bond compared to the C-Cl bond in most palladium-catalyzed cross-coupling reactions. It is generally advisable to first react the 8-bromo position and then proceed to the 6-chloro position under more forcing conditions if a dual-functionalized product is desired.
Q4: Are there any known incompatibilities I should be aware of? A4: The aldehyde group is sensitive to strong nucleophiles and strong oxidizing/reducing agents. The heterocyclic ring can be sensitive to very strong acidic or basic conditions, which could lead to decomposition.
Q5: What are the expected ¹H NMR chemical shifts for the aldehyde proton? A5: The aldehyde proton of imidazo[1,2-a]pyridine-3-carbaldehydes typically appears as a singlet in the range of δ 9.5-10.5 ppm in CDCl₃ or DMSO-d₆. The exact chemical shift will depend on the solvent and other substituents on the ring.
References
- Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Sonogashira coupling - Wikipedia. (n.d.).
- Buchwald–Hartwig reaction: an update | Request PDF - ResearchGate. (2025).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- This compound - Lead Sciences. (n.d.).
- This compound | C8H4BrClN2O - PubChem. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC - NIH. (2020).
- 8-Bromo-6-chloroimidazo[1, 2-a]pyridine-3-carbaldehyde, min 97%, 1 gram - CP Lab Safety. (n.d.).
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. (2022).
- Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (2019).
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC - PubMed Central. (n.d.).
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (n.d.).
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.).
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (n.d.).
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. (2025).
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022).
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals. (n.d.).
- China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. (n.d.).
- (PDF) Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - ResearchGate. (2021).
- 8-bromo-6-chloroimidazo[1,2-b]pyridazine - PubChemLite. (n.d.).
- 3-Bromo-6-chloroimidazo(1,2-b)pyridazine - PubChem. (n.d.).
- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. (n.d.).
- 2-Bromo-6-chloroimidazo[1,2-b]pyridazine | C6H3BrClN3 | CID 57345831 - PubChem. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing Suzuki Coupling of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal reaction outcomes. As Senior Application Scientists, we have synthesized peer-reviewed literature and practical laboratory experience to create a resource grounded in scientific integrity and proven insights.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
A: The carbon-bromine (C-Br) bond at the 8-position is expected to react selectively over the carbon-chlorine (C-Cl) bond at the 6-position. This selectivity is based on the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, which follows the order of C-I > C-Br > C-OTf > C-Cl.[1][2][3] The difference in bond dissociation energies between C-Br and C-Cl bonds allows for the preferential oxidative addition of the palladium catalyst to the C-Br bond under carefully controlled conditions.[1][2]
Q2: I am observing significant amounts of a dehalogenated byproduct where the bromine at the 8-position is replaced by hydrogen. What is the likely cause and how can I minimize it?
A: The formation of a dehalogenated byproduct, also known as hydrodehalogenation, is a common side reaction in Suzuki couplings.[4][5] It typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[4]
-
Potential Hydride Sources: Solvents (e.g., alcohols, THF), water, or even the amine base can act as hydride sources.
-
Prevention Strategies:
-
Use anhydrous and thoroughly degassed solvents: This minimizes the presence of water and dissolved oxygen, which can contribute to side reactions.[5]
-
Employ a non-protic base: Consider using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of amine bases if hydrodehalogenation is a significant issue.[6]
-
Optimize reaction temperature: Higher temperatures can sometimes promote this side reaction.[7]
-
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. How can I address this?
A: Boronic acids are susceptible to degradation, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[5][8] This is often exacerbated by high temperatures and the presence of water and certain bases.[7]
-
Mitigation Strategies:
-
Use fresh, high-purity boronic acid: Ensure your boronic acid is of good quality and has been stored properly to avoid degradation.[7]
-
Consider boronic esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding acids and can be a good alternative.[5]
-
Use a stoichiometric excess of the boronic acid: A slight excess (e.g., 1.2-1.5 equivalents) can help compensate for some degradation.[9]
-
Protect the boronic acid: Complexing the boronic acid with diethanolamine can form an air- and water-stable "dabornate" which can be used directly in the coupling reaction with a protic solvent.[10]
-
Q4: Can I use microwave irradiation to improve my reaction?
A: Yes, microwave-assisted procedures can be highly effective for Suzuki couplings, often leading to significantly shorter reaction times and improved yields.[7][11] For imidazo[1,2-a]pyridine substrates, microwave irradiation has been successfully employed to facilitate direct arylation and Suzuki-Miyaura coupling reactions.[12]
Troubleshooting Guide
This section provides a more detailed, problem-solution framework for specific experimental challenges you might encounter.
Problem 1: Low to No Product Formation
Potential Causes & Solutions
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[5]
-
Troubleshooting Steps:
-
Ensure a rigorously inert atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9] Maintain a positive pressure of the inert gas throughout the reaction.
-
Check catalyst and ligand quality: Ensure the palladium source and phosphine ligands have not degraded.
-
-
-
Poor Choice of Reaction Parameters: The combination of catalyst, ligand, base, and solvent is crucial for success, especially with challenging substrates.
-
Systematic Optimization Workflow:
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
-
Recommended Starting Conditions & Optimization:
-
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Screen other catalysts like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[13] | The imidazo[1,2-a]pyridine core can be electron-deficient, and the aldehyde group is electron-withdrawing, which can affect the oxidative addition step. Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst.[13] |
| Base | K₂CO₃ (2-3 equivalents) | Try stronger bases like Cs₂CO₃ or K₃PO₄.[6] | The choice of base is critical for activating the boronic acid for transmetalation.[14] For challenging couplings, a stronger base may be necessary. |
| Solvent | 1,4-Dioxane/Water (4:1 or 5:1) or Toluene/Ethanol/Water | Screen other solvent systems like DMF/Water or THF/Water.[6][15] | The solvent system affects the solubility of reagents and the stability of the catalytic species. |
| Temperature | 80-100 °C | Gradually increase the temperature, potentially using microwave irradiation.[6][11] | Higher temperatures can increase the reaction rate, but may also promote side reactions. |
Problem 2: Formation of Homo-coupling Byproducts
The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction.[4]
Potential Causes & Solutions
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.[4]
-
Troubleshooting Step: Ensure the reaction is rigorously deoxygenated.
-
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may have more time to undergo homo-coupling.
-
Troubleshooting Step: Re-evaluate your choice of base and solvent to ensure efficient formation of the reactive boronate species.
-
-
Stoichiometry: An excess of boronic acid can sometimes lead to increased homo-coupling.
-
Troubleshooting Step: While a slight excess is often beneficial, a large excess may be detrimental. Try reducing the equivalents of boronic acid.
-
Experimental Protocols
General Protocol for the Selective Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[4][16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond) to form a Pd(II) intermediate.[16][17]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[14][16]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[16][17]
By understanding these fundamental steps and the factors that influence them, researchers can more effectively troubleshoot and optimize their Suzuki coupling reactions for the successful synthesis of novel imidazo[1,2-a]pyridine derivatives.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- National Institutes of Health. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- National Institutes of Health. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]
- ResearchGate. (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]
- National Institutes of Health. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
- ResearchGate. (PDF) Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)
- ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction... [Link]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Wikipedia. Suzuki reaction. [Link]
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate.
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives. This resource is designed to provide expert-driven, actionable solutions to the common and complex purification challenges encountered with this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] However, the introduction of the reactive carbaldehyde functional group, typically via the Vilsmeier-Haack reaction, presents specific purification hurdles that require a systematic and well-informed approach.
This guide moves beyond simple protocols to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your laboratory work.
Understanding the Source of Impurities: The Vilsmeier-Haack Reaction
The most common route to this compound is the formylation of the corresponding 8-bromo-6-chloroimidazo[1,2-a]pyridine scaffold using the Vilsmeier-Haack reagent.[5][6][7] This reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).
The nature of this reaction is the primary source of purification challenges. The Vilsmeier reagent is a powerful electrophile, but the reaction is often not perfectly clean and the workup introduces several potential contaminants.[8][9]
Diagram: Vilsmeier-Haack Reaction Mechanism & Impurity Generation
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier– Haack reaction | Semantic Scholar [semanticscholar.org]
identifying byproducts in the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Technical Support Center: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on identifying and mitigating byproduct formation. Our aim is to provide practical, experience-driven advice to ensure the success of your experiments.
I. Overview of the Synthesis
The target molecule, this compound, is typically synthesized in a two-step process. The first step involves the cyclization of a substituted 2-aminopyridine, namely 2-amino-3-bromo-5-chloropyridine, with an α-haloketone. This is followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring system.[1][2] The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds.[3][4][5]
Below is a generalized reaction scheme:
Caption: General two-step synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, with a focus on identifying and resolving byproduct formation.
Step 1: Cyclization of 2-Amino-3-bromo-5-chloropyridine
Q1: I am observing multiple spots on my TLC plate after the cyclization reaction, even though my starting materials are pure. What are the likely byproducts?
A1: In the synthesis of the imidazo[1,2-a]pyridine core, several side reactions can occur, leading to multiple products.
-
Isomer Formation: While the desired reaction is the nucleophilic attack of the pyridine nitrogen onto the α-haloketone, the exocyclic amino group can also react, potentially leading to isomeric byproducts. However, the endocyclic pyridine nitrogen is generally more nucleophilic.
-
Dimerization/Polymerization: Under harsh reaction conditions (e.g., high temperatures), the starting 2-aminopyridine or the product can undergo self-condensation or polymerization, leading to complex mixtures.
-
Incomplete Cyclization: The intermediate from the initial N-alkylation may not fully cyclize, especially if the reaction time is too short or the temperature is too low.
Troubleshooting Steps:
-
Reaction Conditions: Ensure the reaction temperature is optimized. Running the reaction at a slightly elevated temperature (e.g., 60-80 °C) is often sufficient without causing degradation.[2]
-
Purification: Careful column chromatography is usually effective in separating the desired product from these byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended.
Step 2: Vilsmeier-Haack Formylation
Q2: My NMR spectrum of the final product shows unexpected peaks. What are the common byproducts of the Vilsmeier-Haack reaction in this system?
A2: The Vilsmeier-Haack reaction, while generally regioselective for the electron-rich 3-position of the imidazo[1,2-a]pyridine ring, can lead to several byproducts.[3]
-
Unreacted Starting Material: Incomplete formylation is a common issue. This will be evident by the presence of signals corresponding to 8-Bromo-6-chloroimidazo[1,2-a]pyridine in your spectra.
-
Di-formylated Product: Although less common, over-reaction can lead to the introduction of a second formyl group at another position on the molecule, likely on the pyridine ring.
-
Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[6][7][8] If the reaction is not performed under anhydrous conditions, the reagent can hydrolyze, reducing the yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation step.
Q3: How can I confirm the identity of the byproducts?
A3: A combination of analytical techniques is essential for unambiguous identification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying byproducts. The mass-to-charge ratio (m/z) will give you the molecular weight of each component.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR will provide structural information. For example, a di-formylated product would show two distinct aldehyde proton signals in the 1H NMR spectrum.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: This can help identify functional groups. The presence of a strong carbonyl peak around 1680-1700 cm-1 is characteristic of the aldehyde.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]+ |
| Target Product | C8H4BrClN2O | 259.49 | 258.9/260.9 |
| Starting Material | C7H4BrClN2 | 231.48 | 230.9/232.9 |
| Di-formylated Product | C9H4BrClN2O2 | 287.49 | 286.9/288.9 |
III. Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general guideline for purifying the crude product.
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A common gradient is from 0% to 30% ethyl acetate in hexane.
-
The exact gradient will depend on the separation observed on the TLC plate.
-
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 30% ethyl acetate in hexane).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.
IV. References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2019). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PubMed Central. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ijssst.info. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
preventing decomposition of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde during reactions
Technical Support Center: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support resource for this compound (CAS 1093092-63-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Due to its specific electronic and structural properties, this compound can be susceptible to decomposition under various reaction conditions. This document provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of the molecule throughout your synthetic workflows, maximizing yield and purity.
Part 1: Frequently Asked Questions (FAQs) - Core Stability and Handling
This section addresses foundational questions regarding the stability and proper handling of the reagent.
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations and the compound's chemical nature, optimal storage is under an inert atmosphere (Nitrogen or Argon) at room temperature or refrigerated (2-8°C).[1][3] The aldehyde functional group is susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Storing it tightly sealed and under an inert gas blanket minimizes this degradation pathway.
Q2: Is this compound sensitive to acid or base?
A2: Yes, the molecule exhibits sensitivity to both strong acids and strong bases.
-
Acidic Conditions: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated. While mild acidity is often required for reactions like reductive amination, strong acids can lead to unwanted side reactions or degradation, particularly at elevated temperatures.
-
Basic Conditions: The compound is particularly sensitive to strong bases. The electron-deficient nature of the pyridine ring, combined with the electron-withdrawing aldehyde group, can make the heterocyclic core susceptible to nucleophilic attack or ring-opening under harsh basic conditions. Aldol-type self-condensation, while less common for aromatic aldehydes, can also be a minor decomposition pathway.
Q3: What are the primary safety hazards associated with this compound?
A3: According to the Globally Harmonized System (GHS) classifications, this compound should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Troubleshooting Reaction-Specific Decomposition
This core section provides detailed, cause-and-effect troubleshooting for common synthetic transformations where decomposition is a critical issue.
Issue: Decomposition during Base-Mediated Condensation Reactions (e.g., Claisen-Schmidt, Knoevenagel)
Q: My Claisen-Schmidt condensation reaction with a ketone is resulting in a low yield of the desired chalcone derivative and a significant amount of dark, insoluble material. What is causing this decomposition?
A: This is a classic problem when using strong bases like sodium or potassium hydroxide with sensitive heterocyclic aldehydes. The primary cause is the incompatibility of the imidazo[1,2-a]pyridine core with harsh basic conditions, especially when heated.
Causality and Scientific Rationale: Strong bases can initiate several decomposition pathways beyond the intended condensation. The electron-deficient pyridine portion of the fused ring system is activated towards nucleophilic attack by hydroxide ions, which can lead to complex, irreversible degradation and polymerization, manifesting as the "tar" you observe.
Troubleshooting Protocol:
-
Reagent Selection: Immediately switch from strong bases (NaOH, KOH) to milder inorganic or organic bases. The choice of base is critical for preserving the heterocyclic scaffold.
-
Temperature Control: Perform the reaction at a lower temperature. Many condensations can proceed efficiently at 0°C or even room temperature over a longer period, which drastically reduces the rate of decomposition pathways.
-
Solvent Choice: Use an appropriate solvent. While protic solvents like ethanol are common for these reactions, switching to an aprotic solvent like THF or 1,4-dioxane can sometimes suppress side reactions.
Recommended Conditions:
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | NaOH, KOH, NaOMe | K₂CO₃, Cs₂CO₃, Piperidine, Pyrrolidine | Milder bases are sufficient to deprotonate the ketone for enolate formation without attacking the sensitive heterocyclic ring. |
| Temperature | Reflux / >50°C | 0°C to Room Temperature | Reduces the activation energy for decomposition pathways, favoring the desired kinetic product. |
| Solvent | Methanol / Ethanol | Ethanol, THF, or a mixture | While ethanol is often used, ensuring anhydrous conditions can be beneficial.[4] |
Workflow for Troubleshooting Base-Mediated Reactions
Caption: Troubleshooting flowchart for base-mediated reactions.
Issue: Dehalogenation or Ring Reduction during Reductive Amination
Q: I am attempting a reductive amination to synthesize a secondary amine. After workup, my mass spectrometry results show a significant loss of the bromine or chlorine atom. Why is this happening?
A: Unwanted dehalogenation is a common side effect when using overly powerful or non-selective reducing agents. Catalytic hydrogenation, in particular, is known to cleave carbon-halogen bonds, especially C-Br bonds.
Causality and Scientific Rationale:
-
Catalytic Hydrogenation (H₂/Pd, Pt, etc.): Palladium and other transition metal catalysts are highly effective at hydrogenolysis of aryl halides. The C-Br bond is particularly labile and will be cleaved under these conditions.
-
Strong Hydride Reagents (LiAlH₄): While less likely to cause dehalogenation, lithium aluminum hydride is a very strong and unselective reducing agent that can potentially reduce the heterocyclic ring itself, leading to loss of aromaticity and decomposition.
Troubleshooting Protocol:
-
Use a Chemoselective Reducing Agent: The industry standard for this situation is Sodium triacetoxyborohydride (NaBH(OAc)₃) . It is mild enough to not affect the halogens or the heterocyclic core but is highly effective at reducing the iminium ion intermediate formed in situ.
-
Control pH: The reaction proceeds via the formation of an iminium ion, which is favored under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid is common. Avoid strong acids, which can degrade the starting material.
-
Reaction Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents for reductive aminations with NaBH(OAc)₃.
Recommended Protocol: Chemoselective Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Add acetic acid (2.0 eq) to the mixture to catalyze imine formation.
-
Stir at room temperature for 1-2 hours.
-
Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 4-12 hours).
-
Quench the reaction carefully by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Issue: Aldehyde Interference in Metal-Catalyzed Cross-Coupling Reactions
Q: I am trying to perform a Suzuki coupling on the 8-bromo position, but the reaction is sluggish, and I recover mostly starting material or get a complex mixture. Is the aldehyde group causing a problem?
A: Yes, the aldehyde group is a known liability in many metal-catalyzed cross-coupling reactions. It can interact with the catalyst or react with the basic conditions required for the reaction.
Causality and Scientific Rationale:
-
Catalyst Inhibition: The lone pair of electrons on the aldehyde's carbonyl oxygen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.
-
Base-Mediated Side Reactions: The basic conditions required for the transmetalation step of the Suzuki coupling (e.g., Na₂CO₃, K₃PO₄) can promote unwanted side reactions at the aldehyde, as discussed in section 2.1.
Troubleshooting Protocol: A Protective Group Strategy The most robust solution is to mask the reactive aldehyde as a stable, non-interfering functional group, perform the cross-coupling, and then deprotect it. The formation of a diethyl or ethylene glycol acetal is ideal.
Step-by-Step Protective Group Workflow:
-
Protection:
-
Dissolve the aldehyde (1.0 eq) in a mixture of anhydrous ethanol and triethyl orthoformate.
-
Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, PTSA).[3]
-
Heat the reaction gently (e.g., to 50-60°C) and monitor by TLC until the starting aldehyde is consumed.
-
Quench with a mild base (e.g., triethylamine), remove the solvent under reduced pressure, and purify the resulting acetal. The acetal is stable to the basic conditions of the Suzuki reaction.
-
-
Suzuki Coupling:
-
Use the protected acetal as your substrate in the Suzuki coupling reaction with your desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
-
Deprotection:
-
After the coupling is complete and the product is isolated, dissolve the new acetal in a mixture of THF and aqueous acid (e.g., 1M HCl).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize, extract the final product, and purify.
-
Diagram of Protective Group Strategy
Caption: Workflow for Suzuki coupling using an acetal protective group.
References
- PubChem National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 46739169.
- Lead Sciences. (n.d.). This compound.
- Kouassi, A. A., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing.
- Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Journal of Organic Chemistry. Sourced via Scribd.
Sources
Technical Support Center: Regioselective Functionalization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for navigating the complexities of regioselective functionalization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This molecule, a valuable scaffold in medicinal chemistry and drug discovery, presents unique challenges and opportunities due to its multiple reactive sites. This guide is structured to provide researchers, chemists, and drug development professionals with foundational knowledge, practical troubleshooting advice, and detailed protocols to achieve high selectivity in their synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and properties of the this compound scaffold.
Q1: What are the primary reactive sites on the this compound scaffold?
A: The scaffold possesses several potential reactive sites. Understanding their relative reactivity is key to achieving regioselectivity.
-
C-8 Bromo Position: This is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The Carbon-Bromine (C-Br) bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst compared to the Carbon-Chlorine (C-Cl) bond.[1]
-
C-6 Chloro Position: This site is less reactive than the C-8 bromo position in typical cross-coupling reactions. Functionalization at this site usually requires more forcing conditions or specialized catalyst systems after the C-8 position has been addressed.[1]
-
C-3 Carbaldehyde: The aldehyde group is an electrophilic site and can participate in reactions like reductive amination, Wittig reactions, or oxidations/reductions. It also acts as an electron-withdrawing group, influencing the electronics of the ring system.
-
C-H Positions (C-2, C-5, C-7): The imidazo[1,2-a]pyridine core is known for its susceptibility to C-H functionalization, particularly at the C-3 position.[2][3][4] However, with the C-3 position blocked by a carbaldehyde, other sites like C-5 can become targets for certain reactions, such as radical alkylations.[5] Directing group strategies may be required to selectively functionalize a specific C-H bond.
Q2: Why is the C-8 Bromo position more reactive than the C-6 Chloro position in cross-coupling reactions?
A: The difference in reactivity stems from the fundamental principles of the oxidative addition step in the catalytic cycles of reactions like Suzuki and Buchwald-Hartwig amination.[6][7][8] The C-Br bond has a lower bond dissociation energy than the C-Cl bond. Consequently, a Pd(0) catalyst can insert into the C-Br bond under milder conditions (lower temperatures, less activating ligands) than those required for C-Cl bond activation. This inherent reactivity difference is the primary tool for achieving regioselectivity between these two positions.
Q3: Can I functionalize the C-6 Chloro position first?
A: While theoretically possible with highly specialized catalyst systems designed for C-Cl activation that are unreactive towards C-Br, it is synthetically challenging and generally not the preferred strategy. The vast majority of established protocols exploit the natural reactivity gradient (C-Br > C-Cl) to first functionalize the C-8 position selectively. Attempting to reverse this selectivity would likely lead to a mixture of products and low yields of the desired C-6 functionalized, C-8 bromo-substituted product.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My Suzuki coupling reaction is producing a mixture of C-8 and C-6 functionalized products. How can I improve selectivity for the C-8 position?
A: This is a common issue that arises from using reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bond.
-
Underlying Cause: The catalyst system or temperature is sufficiently active to initiate oxidative addition at both the C-Br and C-Cl bonds.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start by reducing the temperature in 10 °C increments. Many selective C-Br couplings can proceed efficiently at temperatures between 80-100 °C.
-
Change the Catalyst System: Switch to a less reactive palladium catalyst. For instance, if you are using a highly active catalyst with a bulky, electron-rich phosphine ligand (like XPhos or SPhos), consider switching to a more "classic" catalyst like Pd(PPh₃)₄, which exhibits greater selectivity for C-Br bonds.
-
Re-evaluate Your Base: While strong bases are often necessary for transmetalation, an overly strong base combined with high temperatures can promote side reactions.[9] Consider switching from a strong base like K₃PO₄ or Cs₂CO₃ to a milder one like Na₂CO₃.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the C-8 functionalization is complete within a few hours, prolonged reaction times will only increase the chance of the undesired C-6 coupling.
-
Q2: I have successfully functionalized the C-8 position and now want to perform a Buchwald-Hartwig amination at the C-6 Chloro position, but I am getting no reaction or very low yield.
A: Activating a C-Cl bond, especially on an electron-rich heterocyclic system, requires a more potent catalyst system compared to a C-Br bond.
-
Underlying Cause: The catalyst system is not sufficiently active to perform the oxidative addition step at the C-Cl bond.[10] Standard conditions for C-Br amination will often fail.
-
Troubleshooting Steps:
-
Employ a State-of-the-Art Catalyst System: This is the most critical factor. Use a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a highly activating, sterically hindered biaryl phosphine ligand. Excellent choices for C-Cl amination include RuPhos, XPhos, or BrettPhos.[11]
-
Use a Stronger Base: C-Cl aminations typically require a strong, non-nucleophilic base to facilitate both the deprotonation of the amine and the catalytic cycle. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the bases of choice.
-
Increase the Reaction Temperature: These reactions often require higher temperatures, typically in the range of 100-120 °C, in a high-boiling solvent like toluene or dioxane.
-
Ensure Inert Atmosphere: Catalyst systems for C-Cl activation are highly oxygen-sensitive. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Q3: I am observing debromination (loss of Br at C-8) as a major side product. What is causing this?
A: Debromination, or hydrodehalogenation, is a known side reaction in cross-coupling chemistry.
-
Underlying Cause: It can arise from a competing reaction pathway where an intermediate palladium-hydride species is formed, which then reductively eliminates to give the dehalogenated product. This can be promoted by moisture or other proton sources. Another pathway involves the β-hydride elimination of the amide in Buchwald-Hartwig reactions.[6]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base under vacuum if necessary.
-
Optimize Ligand Choice: The choice of ligand can influence the rates of productive reductive elimination versus side reactions. Experiment with different phosphine ligands.
-
Scrutinize Reagents: Ensure your boronic acid (for Suzuki) is pure, as decomposition can lead to side reactions. Similarly, ensure the amine (for Buchwald-Hartwig) is of high purity.
-
Decision-Making Workflow for Regioselective Functionalization
The following diagram illustrates a logical workflow for planning the regioselective functionalization of the scaffold.
Caption: Workflow for selecting conditions for regioselective functionalization.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-8 Position
This protocol is optimized for high selectivity towards the functionalization of the C-8 bromo position, leaving the C-6 chloro position intact.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and Na₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Data Summary: Catalyst System vs. Selectivity
The choice of catalyst and base is paramount for controlling selectivity. The following table provides a comparative overview based on established principles for halo-heterocycle chemistry.
| Condition Set | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Expected Outcome |
| High C-8 Selectivity | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O | 90 | >95% C-8 functionalization |
| Moderate Conditions | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | Primarily C-8, potential for minor C-6 byproduct |
| C-6 Functionalization * | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (2) | Toluene | 110 | High conversion at the C-6 position |
*Note: Condition set for C-6 functionalization is intended for use on a substrate where the C-8 position has already been modified.
References
- Google. (2026). Current time in Pasuruan, ID.
- Guchhait, S. K., & Kandiyal, P. S. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(28), 6633-6654.
- ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines.
- Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4988.
- RSC Publishing. (n.d.). Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation.
- National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- RSC Publishing. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.
- National Institutes of Health. (n.d.). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- National Institutes of Health. (n.d.). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Lead Sciences. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- ChemicalBook. (n.d.). 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chem-Space. (n.d.). 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ScienceDirect. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- RSC Publishing. (n.d.). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts.
- ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Sigma-Aldrich. (n.d.). 3-Bromo-6-chloroimidazo[1,2-a]pyridine.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to perform cross-coupling reactions on this versatile, yet challenging, heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1] This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting to ensure the success of your synthetic campaigns.
PART 1: Core Principles & Initial Troubleshooting
This section addresses the fundamental challenges associated with the substrate and provides high-level troubleshooting advice applicable to most cross-coupling reactions.
Frequently Asked Questions (FAQs): General Considerations
Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most likely causes?
A1: Failure in coupling reactions with this substrate typically stems from two primary issues: catalyst deactivation and incorrect regioselectivity.
-
Catalyst Deactivation: The imidazo[1,2-a]pyridine core contains nitrogen atoms with lone pairs that can coordinate strongly to the palladium catalyst. This forms stable, "off-cycle" complexes that are catalytically inactive, effectively poisoning your catalyst.[2] This is often visually indicated by the formation of palladium black (finely divided, inactive palladium metal), which precipitates from the solution.[2][3]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for heteroaromatic substrates. Generic conditions that work for simple aryl halides often fail here.[2][3]
-
Poor Reagent Quality: Degradation of coupling partners, particularly organoboron reagents (protodeboronation), can be a significant issue.[4]
Q2: The substrate has both a bromine and a chlorine atom. Which position will react first?
A2: The carbon-bromine (C-Br) bond at the C-8 position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the C-6 position in standard palladium-catalyzed cross-coupling reactions. This is because the C-Br bond is weaker and thus undergoes the rate-limiting oxidative addition step more readily.[5] This inherent reactivity difference allows for excellent regioselective functionalization at the C-8 position while leaving the C-6 chloro group untouched, provided that mild conditions and appropriate catalysts are used. Coupling at the C-6 position requires more forcing conditions and specialized catalysts designed for C-Cl bond activation.[6]
Q3: My reaction mixture turns black and stalls. How can I prevent this catalyst decomposition?
A3: The formation of palladium black indicates that the active Pd(0) species is aggregating and precipitating out of solution.[2] This is a common deactivation pathway, especially with coordinating N-heterocyclic substrates.
Prevention Strategies:
-
Use Appropriate Ligands: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[2] These ligands form stable, sterically-encumbered complexes around the palladium center, which prevents both aggregation and poisoning by the substrate's nitrogen atoms.
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Rigorously degassing solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial.[2][7]
PART 2: Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the C-8 position.
Q4: What is a reliable starting catalyst system for a Suzuki coupling with an arylboronic acid at the C-8 position?
A4: For this electron-deficient heteroaryl bromide, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] You require a more active system. The use of modern palladacycle precatalysts is highly recommended for their stability and high activity.[7]
| Component | Recommended Starting Conditions | Rationale & Comments |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a precatalyst | Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are critical. They accelerate oxidative addition and reductive elimination while preventing catalyst deactivation.[2][8] |
| Precatalyst (Alternative) | XPhos Pd G3 (1-2 mol%) | Precatalysts are air-stable, easy to handle, and provide more reproducible results.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-hydroxide bases are often required for challenging couplings to promote the transmetalation step effectively.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents are standard. A small amount of water can be beneficial, but see Q5 if protodeboronation is an issue.[7] |
| Temperature | 80-110 °C | Start around 90 °C and adjust as needed. |
Q5: My main side product is the debrominated starting material, and I recover unreacted boronic acid. What is happening?
A5: You are likely observing significant protodeboronation , where the boronic acid reacts with a proton source (often water) to give the corresponding arene, thus being consumed before it can participate in the cross-coupling.[4]
Troubleshooting Workflow for Protodeboronation:
Heck Coupling (C-C Bond Formation)
The Heck reaction enables the synthesis of substituted alkenes.
Q6: I want to perform a Heck reaction with butyl acrylate. What are the key considerations?
A6: The Heck reaction with electron-deficient heteroaryl bromides can be efficient, but catalyst stability is paramount.
| Component | Recommended Starting Conditions | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A standard and effective Pd(II) precursor.[9] |
| Ligand | P(o-tol)₃ or PPh₃ (2-10 mol%) | While sometimes considered "phosphine-free", adding a moderately electron-rich phosphine ligand can stabilize the catalyst and improve yields. For very challenging substrates, consider Buchwald or NHC ligands.[10] |
| Base | K₂CO₃ or Et₃N (1.5-2.5 equivalents) | An inorganic base like K₂CO₃ is often robust. Triethylamine (Et₃N) is a common organic base.[9] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used to ensure solubility and achieve necessary reaction temperatures.[11] |
| Temperature | 80-140 °C | Higher temperatures are often required for Heck reactions compared to Suzuki couplings.[9] |
Sonogashira Coupling (C-C Bond Formation)
This reaction is the method of choice for installing terminal alkynes.
Q7: My Sonogashira reaction is messy, with a lot of alkyne homocoupling (Glaser coupling). How can I get a clean reaction?
A7: Alkyne homocoupling is the most common side reaction in Sonogashira couplings, especially when using the classic Pd/CuI co-catalyst system. It is promoted by the presence of oxygen.[12]
Key Steps for a Clean Sonogashira Reaction:
-
Rigorous Degassing: This is non-negotiable. The amine solvent/base (e.g., Et₃N, DIPEA) and any other solvents must be thoroughly degassed with an inert gas (argon is preferred) before adding the catalysts and substrates.
-
Use Fresh Catalysts: Use high-purity Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and CuI.
-
Consider Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol. These methods typically require a stronger base (e.g., K₂CO₃, Cs₂CO₃) and sometimes a different ligand system but completely eliminate the Glaser coupling pathway.[12]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing arylamine derivatives.
Q8: I am struggling to couple a secondary amine to the C-8 position. My yield is very low. What is the problem?
A8: The Buchwald-Hartwig amination of N-heteroaryl halides is exceptionally sensitive to the choice of ligand. The substrate's ability to coordinate to the palladium center makes this a challenging transformation that requires state-of-the-art catalyst systems.[13][14]
Critical Success Factors:
-
Ligand is Everything: First-generation ligands (e.g., PPh₃, dppf) will likely fail. You must use a bulky, electron-rich dialkylbiaryl phosphine ligand. The choice of ligand depends on the amine coupling partner.[13][15]
-
Use a Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and are often milder.[16]
-
Use a Precatalyst: For consistency and high reactivity, use a commercially available, well-defined palladacycle precatalyst (e.g., GPhos or XPhos-based precatalysts). These are designed to resist deactivation and are often more effective than generating the catalyst in situ.[13][14]
| Amine Type | Recommended Ligand Family | Recommended Base |
| Primary Amines | GPhos, BrettPhos | NaOtBu, Cs₂CO₃ |
| Secondary Amines | XPhos, RuPhos | NaOtBu, K₃PO₄ |
| Ammonia Equivalent | BrettPhos | NaOtBu |
PART 3: Experimental Protocol & References
Detailed Protocol: Suzuki-Miyaura Coupling at the C-8 Position
This protocol provides a robust starting point for the coupling of an arylboronic acid with the title compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid, and K₃PO₄.[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon three times to ensure all oxygen is removed.[4][7]
-
Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Time in Pasuruan, ID. Google Search.
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
- Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine.
- Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines.
- Buchwald–Hartwig amin
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. [Link]
- Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface. [Link]
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
- The Suzuki-Miyaura reactions of halopyridines and the side products.
- Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
- Heck Reaction. Organic Chemistry Portal. [Link]
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Buchwald-Hartwig Amin
- How can I solve my problem with Suzuki coupling?
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media. PubMed Central. [Link]
- What kinds of Pd catalysts are used for suzuki reaction?
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amin
- Palladium Metal Catalysts in Heck C-C Coupling Reactions.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling.
- Suzuki-Miyaura conditions for C-6 reaction of 8.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. thermofishersci.in [thermofishersci.in]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
workup procedures for reactions involving 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical workup and purification stages of reactions involving this versatile synthetic intermediate. The protocols and insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and experimental success.
I. Troubleshooting Guides: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of reactions that produce or utilize this compound, particularly following a Vilsmeier-Haack formylation, a common synthetic route.
Scenario 1: Low or No Product Yield After Aqueous Workup
Question: I've completed my Vilsmeier-Haack reaction to synthesize this compound. After quenching with aqueous base and extracting with an organic solvent, my crude NMR shows very little of the desired product. What could have gone wrong?
Answer:
Several factors during the workup can contribute to low or no product yield. The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which must be hydrolyzed to the final aldehyde.[1] Improper hydrolysis or product degradation during this process are common pitfalls.
Troubleshooting Steps:
-
Incomplete Hydrolysis of the Vilsmeier Intermediate: The iminium salt intermediate is often a brightly colored, water-soluble species. Incomplete hydrolysis will result in the loss of your product to the aqueous layer.
-
Causality: Insufficient base or inadequate stirring during the quench can lead to incomplete hydrolysis. The pH of the aqueous layer should be basic (pH 9-11) to ensure complete conversion of the iminium salt to the aldehyde.
-
Solution: When quenching the reaction, add the reaction mixture to a rapidly stirred, cold (0 °C) aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). Ensure vigorous stirring for at least 30 minutes to an hour to facilitate complete hydrolysis. Monitor the disappearance of any intense color in the aqueous layer.
-
-
Product Precipitation and Loss: The target aldehyde is a solid with limited solubility in some solvents.[2] It's possible for the product to precipitate at the interface of the aqueous and organic layers, leading to losses during separation.
-
Causality: If the concentration of the product is high and the chosen organic solvent is a poor solubilizer, premature precipitation can occur.
-
Solution: Use a sufficiently large volume of a good extraction solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). If you observe a solid at the interface, you can try adding more organic solvent and stirring vigorously to dissolve it. In some cases, filtration of the entire biphasic mixture to collect the precipitate, followed by separate washing and drying, may be necessary.
-
-
Degradation Under Harsh Basic Conditions: While a basic quench is necessary, prolonged exposure to a highly concentrated base, especially at elevated temperatures, can potentially lead to decomposition of the imidazo[1,2-a]pyridine ring system.
-
Causality: The imidazo[1,2-a]pyridine core can be susceptible to nucleophilic attack under forcing conditions. The electron-withdrawing nature of the bromo, chloro, and aldehyde substituents can activate the ring to such degradation pathways.
-
Solution: Use a mild base like saturated sodium bicarbonate for the quench. If a stronger base like NaOH is used, ensure it is dilute and the quenching is performed at low temperature (0 °C) to minimize contact time and exotherms.
-
Scenario 2: Persistent Emulsion During Extraction
Question: During the liquid-liquid extraction of my product, I'm consistently getting a persistent emulsion that is difficult to separate. How can I resolve this?
Answer:
Emulsion formation is a common issue, especially when dealing with complex reaction mixtures containing salts and polar organic compounds.
Troubleshooting Steps:
-
Addition of Brine: The addition of a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions.
-
Causality: Brine increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps to coalesce the dispersed organic droplets.
-
Solution: Add a significant volume of brine to the separatory funnel, gently swirl, and allow it to stand. This is often sufficient to break the emulsion.
-
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion.
-
Causality: The fine, porous nature of Celite® provides a large surface area that can disrupt the surfactant-like interactions stabilizing the emulsion.
-
Solution: Prepare a small plug of Celite® in a Büchner funnel and apply gentle suction. Slowly pour the emulsion through the Celite® pad. The separated layers can then be collected.
-
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the two phases.
Scenario 3: Difficulty in Purifying the Product by Column Chromatography
Question: My crude product shows multiple spots on the TLC plate, and I'm having trouble getting a clean separation using column chromatography. The product seems to be streaking on the column.
Answer:
Purification of polar, heteroaromatic aldehydes can be challenging. Streaking on silica gel is often indicative of interactions between the compound and the acidic silica surface.
Troubleshooting Steps:
-
TLC Analysis and Solvent System Selection:
-
Visualization: this compound is a conjugated aromatic system and should be visible under UV light (254 nm).[3][4] For better visualization, especially of impurities, staining with p-anisaldehyde or potassium permanganate can be effective, as these stains react with aldehydes and other functional groups.[5][6][7]
-
Solvent System: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should allow for the elution of your product. A typical Rf value to aim for is between 0.2 and 0.4 for good separation.
-
-
Addressing Streaking on Silica Gel:
-
Causality: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to the mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape of your basic compound.[8]
-
-
Identifying and Removing Common Impurities:
-
Unreacted Starting Material: If the reaction did not go to completion, you might have unreacted 8-bromo-6-chloroimidazo[1,2-a]pyridine. This will be less polar than your aldehyde product.
-
Vilsmeier-Haack Byproducts: The Vilsmeier reagent can sometimes react with itself or with residual water to form minor impurities. These are typically highly polar and may remain at the baseline of your TLC or require a more polar eluent to move.
-
Over-formylation or Side Reactions: While less common, reaction at other positions on the imidazo[1,2-a]pyridine ring is a possibility, leading to isomeric impurities. Careful selection of the solvent gradient during chromatography is key to separating these.
-
Recommended Chromatography Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of EtOAc. |
| Additive | 0.5-1% Triethylamine (Et₃N) | To prevent peak tailing of the basic product.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound?
A1: This compound is typically a solid at room temperature.[2] Like many aldehydes, it has the potential to undergo oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is therefore recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Q2: What are the best solvents for dissolving this compound for reactions and workup?
A2: Based on its structure, it is expected to have good solubility in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and acetone. It will likely have lower solubility in non-polar solvents like hexanes and petroleum ether. For recrystallization, a solvent system in which the compound is soluble when hot but sparingly soluble when cold would be ideal. A mixture of ethanol and water, or DCM and hexanes could be good starting points to explore for recrystallization.[9][10]
Q3: Can I use a different base to quench my Vilsmeier-Haack reaction?
A3: Yes, other bases can be used. A dilute solution of sodium hydroxide or potassium carbonate are common alternatives to sodium bicarbonate. The key is to ensure the final pH of the aqueous layer is basic enough to facilitate complete hydrolysis of the iminium intermediate without being so harsh as to cause product degradation. It is always advisable to perform the quench at low temperature.
Q4: My reaction is complete, but I see a persistent yellow/orange color in my organic layer after workup. What could this be?
A4: A persistent color could be due to several factors. It might be an impurity formed during the reaction. The Vilsmeier intermediate is often colored, and if hydrolysis is incomplete, traces of it or related species might be extracted into the organic layer. In some cases, highly conjugated organic molecules can be colored. If the color persists after chromatography and the product's analytical data (NMR, MS) is clean, it might be an inherent property of the molecule. However, it is more likely an impurity that co-elutes with your product. Trying a different solvent system for chromatography or a recrystallization step might help to remove it.
III. Visualized Workflows
Decision Tree for Vilsmeier-Haack Reaction Workup
Caption: A decision-making workflow for troubleshooting the workup of a Vilsmeier-Haack reaction.
IV. References
-
Labster. TLC Visualization Methods. Available from: [Link]
-
University of California, Los Angeles. TLC Visualization Methods. Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Google Patents. US9018421B2 - Separation of aromatic aldehydes. (2012). Available from:
-
Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
University of California, Los Angeles. Crystallization Solvents. Available from: [Link]
-
Waters Corporation. LC Purification Troubleshooting Guide. Available from: [Link]
-
MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
Sources
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- 6. epfl.ch [epfl.ch]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating the Solubility Challenges of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its rigid, fused bicyclic nature often leads to significant challenges with aqueous solubility, complicating biological assays and hindering preclinical development.[3][4]
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these solubility hurdles. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Understanding the Root Cause
Q1: Why are my imidazo[1,2-a]pyridine derivatives so poorly soluble?
A1: The poor solubility of many imidazo[1,2-a]pyridine derivatives is not coincidental but stems directly from their fundamental molecular properties. Several key factors are at play:
-
High Lipophilicity and Planarity: The fused aromatic ring system is inherently lipophilic (fat-loving) and planar. This planarity promotes efficient stacking in the solid state, leading to a highly stable crystal lattice. A large amount of energy is then required to break apart this lattice and allow the individual molecules to interact with water, resulting in low aqueous solubility.[3][4]
-
Strong Crystal Lattice Energy: As mentioned, the ability of these flat molecules to pack tightly together creates a very stable crystal. This high lattice energy means that the interactions between the molecules in the crystal are stronger than the potential interactions with water molecules, thus favoring the solid state over dissolution.
-
Lack of Ionizable Centers: Unless specifically designed to include them, the core imidazo[1,2-a]pyridine scaffold lacks strongly acidic or basic functional groups. This prevents pH-dependent solubility enhancement and salt formation, which are among the most powerful strategies for improving the solubility of ionizable compounds.[5][6]
-
Influence of Substituents: While the core scaffold is challenging, the substituents added during medicinal chemistry campaigns play a huge role. Large, nonpolar, or symmetrical side chains can exacerbate the problem by increasing the molecular weight and lipophilicity (often measured as cLogP) and further stabilizing the crystal lattice.
Part 2: Troubleshooting Guide & Strategic Solutions
This section provides direct answers and actionable strategies for common solubility-related problems encountered during research and development.
Strategy 1: Medicinal Chemistry & Structural Modification
A2: This is a classic drug discovery challenge. The goal is to modify the structure to improve physicochemical properties while retaining or improving biological activity. This is often achieved through Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.[7][8]
Here are several field-proven approaches:
-
Introduce Ionizable Groups for Salt Formation: This is one of the most effective strategies.[6] By adding a basic nitrogen (like a pyridine or a primary/secondary amine) or an acidic group (like a carboxylic acid), you create a handle for salt formation.
-
Causality: Salt forms of a compound are often dramatically more soluble than the neutral "free base" or "free acid" form because the ionized state has much more favorable interactions with polar water molecules.[9][10] A general rule of thumb is that a pKa difference of at least 2-3 units between the drug and the counterion is needed to form a stable salt.[5]
-
-
Incorporate Polar, Non-ionizable Groups: If salt formation is not an option, increasing the overall polarity of the molecule can help.
-
Disrupt Molecular Planarity and Symmetry: A flat, symmetrical molecule packs very efficiently into a crystal. By disrupting this, you can weaken the crystal lattice energy, making it easier for the compound to dissolve.[12]
-
How to achieve this: Introduce bulky groups (e.g., a tert-butyl group), add substituents that create a twist in the molecule (e.g., ortho-substitution on a phenyl ring), or build in stereocenters to move from a flat 2D structure to a more 3D one. This disruption makes it harder for the molecules to pack efficiently, lowering the melting point and often increasing solubility.[12]
-
The following workflow can guide your decision-making process for structural modifications.
Caption: Crystalline vs. Amorphous states and their impact on solubility.
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Salt Formation Screening
Objective: To rapidly screen for suitable counterions to form a more soluble salt of a basic imidazo[1,2-a]pyridine derivative.
Materials:
-
Your basic compound (free base).
-
A selection of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, tartaric acid, citric acid) as 0.1 M solutions in a suitable solvent (e.g., isopropanol, acetone).
-
Small glass vials (1-2 mL).
-
Stir plate and magnetic stir fleas.
-
Solvents for solubility testing (e.g., water, PBS pH 7.4).
Methodology:
-
Preparation: Weigh 5-10 mg of your free base compound into several separate vials.
-
Dissolution: Add a minimal amount of a suitable organic solvent (e.g., 200 µL of acetone) to dissolve the free base.
-
Counterion Addition: To each vial, add 1.0 equivalent of a different acid solution dropwise while stirring.
-
Observation: Observe for immediate precipitation. A solid crashing out is a strong indication of salt formation. If no solid forms, you can try adding an anti-solvent (like heptane) dropwise or slowly evaporating the solvent.
-
Isolation & Drying: If a solid forms, centrifuge the vial, decant the supernatant, wash the solid with a small amount of solvent, and dry under vacuum.
-
Characterization (Crucial Step): Confirm salt formation. The new solid should have a different melting point and a different X-ray powder diffraction (XRPD) pattern from the free base.
-
Solubility Assessment: Determine the aqueous solubility of the most promising salt forms by adding increasing amounts of water or buffer until dissolution is complete or a saturated solution is achieved. Compare this to the solubility of the original free base.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vitro Testing
Objective: To prepare a 10 mM stock solution of a poorly soluble compound for use in a cell-based assay.
Materials:
-
Your compound.
-
DMSO.
-
N-Methyl-2-pyrrolidone (NMP).
-
Polyethylene Glycol 400 (PEG 400).
-
Vortex mixer and sonicator.
Methodology:
-
Calculate Mass: For 1 mL of a 10 mM stock, calculate the required mass of your compound (Mass = 0.01 L * 0.01 mol/L * Molar Mass).
-
Initial Solubilization: Add the weighed compound to a microcentrifuge tube. Add 100 µL of NMP. Vortex vigorously and sonicate for 5 minutes. The goal is to create a concentrated, fully dissolved solution.
-
First Dilution: Add 400 µL of PEG 400 to the tube. Vortex until the solution is homogeneous.
-
Final Dilution: Add 500 µL of DMSO to bring the total volume to 1 mL. Vortex thoroughly. This results in a 10 mM stock in 10% NMP / 40% PEG 400 / 50% DMSO.
-
Pre-Assay Check: Before use, perform a quick dilution test. Dilute a small aliquot of the stock 1:1000 into your final assay buffer (e.g., 1 µL into 1 mL of media). Let it sit for 30 minutes and inspect for any signs of precipitation against a dark background. If it remains clear, the stock is suitable for the assay.
Part 4: Frequently Asked Questions (FAQs)
-
Q5: What is the first thing I should check when a compound shows low solubility?
-
A5: Before attempting complex solubilization, always verify two things: purity and solid form . An insoluble impurity can give a false impression of poor solubility. Secondly, ensure you know if your material is crystalline or amorphous, as this has a massive impact on its dissolution properties.
-
-
Q6: Can changing the pH of my buffer solve the solubility problem?
-
A6: Yes, but only if your molecule is ionizable. For a basic imidazo[1,2-a]pyridine derivative, decreasing the pH (making it more acidic) will protonate the molecule, increasing its charge and aqueous solubility. The Henderson-Hasselbalch equation governs this relationship. For non-ionizable compounds, pH changes will have a negligible effect.
-
-
Q7: Are there any computational tools that can predict solubility before I synthesize a derivative?
-
A7: Yes, various software packages can calculate properties like the partition coefficient (cLogP), which is a strong indicator of lipophilicity and, indirectly, solubility. While these tools are not perfectly predictive, they are excellent for prioritizing synthetic targets. A compound with a very high calculated cLogP (e.g., >5) is highly likely to have solubility issues.
-
References
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- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Dauvergne, J., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.
- Yamazaki, S., et al. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- Dauvergne, J., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing.
- Singh, V., et al. (2015). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A.
- Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- Various Authors. (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.
- Cox, B., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters.
- Various Authors. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. PubMed Central.
- Various Authors. (2021). Salt Formation to Improve Drug Solubility. ResearchGate.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry.
- Sharma, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Medicinal Chemistry.
- Various Authors. (2024). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. ResearchGate.
- Various Authors. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry.
- Various Authors. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
- Various Authors. (2021). Proposed mechanism for the synthesis of imidazo [1,2-a] pyridine... ResearchGate.
- Various Authors. (2022). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research and Publication and Reviews.
- National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem.
- Sharma, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.
- Patil, S. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
- El-Mabrouk, K., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. ChemRxiv.
- Mohammadi-Far, M., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate.
- Tweedie, J. L., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters.
- Noto, R., et al. (1990). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Il Farmaco; edizione scientifica.
- Kumar, A., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design.
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- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a classic condensation between a 2-aminopyridine and an α-haloketone, but I'm getting a very low yield or only recovering starting materials. What's going wrong?
Answer: This is a common issue that can usually be traced back to reaction conditions, reagent quality, or the nature of the substrates themselves. The classic synthesis, first reported by Tschitschibabin, involves the initial SN2 reaction of the endocyclic pyridine nitrogen with the α-haloketone, followed by intramolecular cyclization and dehydration.[1][2] Several factors can impede this sequence.
Causality and Solutions:
-
Insufficient Reaction Temperature: Many traditional protocols require high temperatures (150-200 °C) to drive the reaction, especially the final dehydration step.[1] However, excessively high temperatures can lead to decomposition.
-
Solution: Screen a range of temperatures. Modern methods often achieve excellent yields at much lower temperatures (e.g., 60 °C) or even room temperature, sometimes by forgoing a solvent entirely or using microwave irradiation.[1][3] Start with milder conditions and incrementally increase the temperature while monitoring the reaction by TLC or LC-MS.[4]
-
-
Improper Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.
-
Solution: While high-boiling solvents like DMF are common, alcohols (ethanol) or even water have been used successfully.[4] For reactants with poor solubility, a solvent screen is highly recommended. Microwave-assisted syntheses have shown excellent results using a green H₂O-IPA mixture, drastically reducing reaction times.[3]
-
-
Base and Catalyst Inefficiency: While some variations are catalyst-free, many protocols benefit from a base to neutralize the HBr or HCl formed during the reaction, which can otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic.
-
Solution: If using a base, ensure it is non-nucleophilic and sufficiently strong. Potassium or sodium carbonate is a common choice.[2] For more complex syntheses like the Groebke-Blackburn-Bienaymé (GBB) reaction, catalyst choice is paramount (see FAQ section).
-
-
Poor Quality of α-Haloketone: α-Haloketones can be unstable, lachrymatory, and prone to self-condensation or degradation over time.
-
Solution: Use freshly prepared or purified α-haloketone. If preparing it yourself via bromination of a ketone, ensure all starting material is consumed and the acid byproduct is removed before use in the subsequent step.
-
Issue 2: Significant Side Product Formation in Multicomponent Reactions (MCRs)
Question: I'm using the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but my NMR shows a complex mixture of products. How can I improve the selectivity?
Answer: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method combining a 2-aminoazine, an aldehyde, and an isocyanide.[5][6] Its elegance, however, can be compromised by competing reaction pathways, especially if conditions are not carefully controlled. The key mechanistic steps are imine formation, nucleophilic attack by the isocyanide to form a nitrilium intermediate, and subsequent intramolecular cyclization.[7]
Causality and Solutions:
-
Formation of Ugi-type Products: Under certain conditions, especially with aliphatic aldehydes or in the presence of protic nucleophiles, the reaction can deviate from the desired pathway, leading to linear Ugi adducts instead of the fused heterocyclic product.[5]
-
Solution: The choice of catalyst is critical. Lewis acids like Sc(OTf)₃ or ZrCl₄ are highly effective at promoting the desired cyclization.[8][9] Brønsted acids like p-toluenesulfonic acid (p-TsOH) or even simple ammonium chloride are also widely used.[9][10] It is crucial to perform a catalyst screen to find the optimal choice for your specific substrate combination.
-
-
Substrate Reactivity Issues: The electronic nature of the aldehyde and the steric bulk of the isocyanide can significantly affect the reaction outcome. Electron-poor aromatic aldehydes are generally very reactive, while some aliphatic aldehydes can be sluggish or prone to side reactions.[5]
-
Solution: For problematic substrates, consider adjusting the stoichiometry.[4] Sometimes, a slight excess of the more volatile aldehyde or isocyanide component can drive the reaction to completion. Additionally, microwave irradiation can often overcome activation barriers and improve yields for less reactive partners.[11]
-
Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Catalyst | Typical Loading (mol%) | Common Solvents | Temperature (°C) | Notes | References |
|---|---|---|---|---|---|
| Sc(OTf)₃ | 5 - 10 | Methanol, Acetonitrile | 60 - 150 (MW) | Highly efficient Lewis acid, but can be expensive. | [6][8] |
| p-TsOH | 10 - 20 | Methanol, Toluene | RT - 110 | Common, inexpensive Brønsted acid. | [9] |
| NH₄Cl | 20 - 30 | Methanol | RT - 60 | A mild and green catalytic option. | [10][11] |
| ZrCl₄ | 10 | Acetonitrile | RT | Effective Lewis acid for a range of substrates. | [9] |
| Acetic Acid | 10 - 30 | Methanol, H₂O/DMSO | 25 - 60 | Useful for DNA-encoded library synthesis. |[9][12] |
Issue 3: Difficulty in Product Purification
Question: My product appears to be formed based on LC-MS, but I'm struggling to purify it. It streaks badly on my silica gel column.
Answer: The basicity of the imidazo[1,2-a]pyridine core, particularly the uncyclized pyridine nitrogen, is the primary cause of purification difficulties via standard silica gel chromatography. The lone pair on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.
Causality and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The Lewis basic nitrogen atom binds to acidic silica.
-
Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This neutralizes the active sites on the silica, allowing your product to elute cleanly.
-
Solution 2 (Alternative Stationary Phase): If streaking persists, switch to a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds. Reverse-phase chromatography (C18) is also a viable option if your product has sufficient hydrophobic character.
-
Solution 3 (Recrystallization/Precipitation): If the product is a solid and the crude material is reasonably pure, recrystallization can be a highly effective purification method that avoids chromatography altogether. Protic solvents like ethanol or isopropanol are often good starting points. Some reactions are designed so the product precipitates directly from the reaction mixture.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for imidazo[1,2-a]pyridines, and how do I choose the right one?
A1: There are several robust strategies, and the best choice depends on the desired substitution pattern.[14][15]
-
Condensation Reactions: The reaction of 2-aminopyridines with α-haloketones is the most traditional method, typically yielding 2-substituted products.[2]
-
Multicomponent Reactions (MCRs): The GBB reaction is ideal for accessing 3-amino substituted scaffolds.[5][16] Other MCRs can provide diverse substitution patterns in a single, efficient step.[1][14]
-
C-H Functionalization/Oxidative Couplings: Modern methods allow for the direct coupling of 2-aminopyridines with ketones, alkynes, or other partners, often under metal catalysis (e.g., Copper, Iron).[17][18] These methods are powerful for building complexity but may require more optimization.[18]
-
Intramolecular Cyclizations: These methods build the pyridine precursor first and then form the imidazole ring in a separate cyclization step.[14]
Q2: My reaction is very slow. Can I use microwave heating?
A2: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating the synthesis of imidazo[1,2-a]pyridines. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[1][3][19][20] Many catalyst-free and solvent-free protocols have been developed using microwave irradiation, enhancing the green credentials of the synthesis.[1][3][20] However, ensure you are using a dedicated scientific microwave reactor with proper temperature and pressure controls to avoid safety hazards and ensure reproducibility.
Q3: Can I combine different multicomponent reactions, like GBB and Ugi, to build more complex molecules?
A3: Yes, this is a sophisticated and powerful strategy in medicinal chemistry. One common approach is to perform a GBB reaction to synthesize an imidazo[1,2-a]pyridine that contains a functional handle (e.g., a carboxylic acid or an amine). This product can then be used as one of the components in a subsequent Ugi reaction to append a peptidomimetic chain.[21][22][23][24] This tandem approach allows for the rapid generation of highly complex and diverse molecular libraries from simple starting materials.[21][24]
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield.
Caption: A step-by-step decision tree for troubleshooting low-yield reactions.
Diagram 2: Simplified GBB Reaction Mechanism and a Common Pitfall
This diagram illustrates the desired catalytic cycle for the GBB reaction and a potential off-cycle pathway leading to side products.
Caption: Key steps in the GBB reaction and a competing side reaction pathway.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021-12-14).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026-01-06).
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
- Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. (2024-08-01).
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. (2025-08-27).
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters - ACS Publications. (2023-06-13).
- Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
- The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). ResearchGate.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. (2025-08-09).
- New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025-08-06).
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. (2025-06-12).
- Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed. (2023-05-26).
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. (2016-07-18).
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024-11-14).
- Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. (2024-08-01).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20).
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC - NIH.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023-05-26).
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Technical Support Center: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The overall synthetic strategy involves two key transformations:
-
Cyclocondensation: The formation of the 8-bromo-6-chloroimidazo[1,2-a]pyridine core. This is typically achieved by reacting 2-amino-3-bromo-5-chloropyridine with a suitable C2 synthon, such as chloroacetaldehyde or 2-bromomalonaldehyde.
-
Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring system using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
Each of these steps presents unique challenges that can be exacerbated on a larger scale. This guide will address these issues in a practical, question-and-answer format.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide
Part 1: Synthesis of 2-amino-3-bromo-5-chloropyridine
Question 1: During the bromination of 2-amino-5-chloropyridine, I am observing the formation of a significant amount of a di-brominated byproduct. How can I improve the selectivity for the desired mono-brominated product?
Answer: The formation of 2-amino-3,5-dibromopyridine is a common issue when brominating activated pyridine rings.[1] To enhance the selectivity for 2-amino-3-bromo-5-chloropyridine, consider the following strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use no more than one equivalent of the brominating agent. On a larger scale, ensure accurate weighing and dispensing of reagents.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the solution of 2-amino-5-chloropyridine. This helps to maintain a low concentration of the brominating agent in the reaction mixture, disfavoring the second bromination.
-
Temperature Control: Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the brominating agent. This will help to control the reaction rate and improve selectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity and easier handling, especially on a larger scale.[1]
-
Solvent Effects: The choice of solvent can influence the selectivity. Acetonitrile or acetic acid are commonly used solvents.
Experimental Protocol: Selective Mono-bromination
-
Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of NBS (1.0 eq) in acetonitrile dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid over-bromination.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Isolate the product by extraction and purify by recrystallization.
Question 2: I am having difficulty purifying the 2-amino-3-bromo-5-chloropyridine from the unreacted starting material and the di-brominated impurity. What are the recommended purification methods for scale-up?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and byproduct.
-
Recrystallization: This is often the most effective method for purification on a larger scale. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective. Experiment with different solvent ratios to optimize the crystallization of the desired product while leaving the impurities in the mother liquor.
-
Slurry Wash: If the purity is close to the desired specification, a slurry wash of the crude product in a suitable solvent (e.g., cold ethanol or heptane) can effectively remove more soluble impurities.
-
Column Chromatography: While not ideal for large-scale production, column chromatography can be used for smaller batches or to isolate highly pure material for use as an analytical standard. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.
Part 2: Cyclocondensation to form 8-bromo-6-chloroimidazo[1,2-a]pyridine
Question 3: The cyclocondensation reaction is sluggish, and I am observing incomplete conversion even after prolonged reaction times. How can I improve the reaction rate and yield?
Answer: A sluggish cyclocondensation can be due to several factors. Here are some troubleshooting steps:
-
Choice of C2 Synthon: The reactivity of the C2 synthon is critical. Chloroacetaldehyde is commonly used, but it is often supplied as an aqueous solution, and the presence of water can affect the reaction. 2-Bromomalonaldehyde can be a more reactive alternative.[2]
-
Base: The choice and amount of base are important. A non-nucleophilic base like sodium bicarbonate or triethylamine is typically used to neutralize the hydrohalic acid formed during the reaction. Ensure at least one equivalent of base is used.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. The optimal temperature is typically in the range of 80-110 °C.
-
Solvent: The reaction is often performed in a polar aprotic solvent like ethanol or acetonitrile. For higher temperatures, a solvent like DMF can be used.
-
Microwave Irradiation: For smaller scale reactions, microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines.[3]
Question 4: I am observing the formation of colored impurities during the cyclocondensation, which are difficult to remove. What is the source of these impurities and how can I prevent their formation?
Answer: The formation of colored impurities is often due to polymerization or side reactions of the aldehyde synthon, especially at elevated temperatures.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that can lead to colored byproducts.
-
Purification of C2 Synthon: Ensure the quality of the C2 synthon. If using chloroacetaldehyde from an aqueous solution, consider using it fresh.
-
Controlled Addition: On a larger scale, consider the controlled addition of the C2 synthon to the heated solution of the aminopyridine to maintain a low concentration of the aldehyde and minimize self-condensation.
Part 3: Vilsmeier-Haack Formylation
Question 5: The Vilsmeier-Haack formylation is highly exothermic, and I am concerned about controlling the temperature on a larger scale. What are the best practices for managing the exotherm?
Answer: The Vilsmeier-Haack reaction is notoriously exothermic, and its thermal runaway potential is a significant safety concern during scale-up.[4][5][6][7] The formation of the Vilsmeier reagent from POCl₃ and DMF is itself a highly exothermic process.
-
Slow Addition of POCl₃: The most critical step is the slow, controlled addition of POCl₃ to cold DMF (0-5 °C). Use an addition funnel and monitor the internal temperature closely. Ensure adequate cooling capacity is available.
-
Pre-formation vs. In Situ Generation: The Vilsmeier reagent is thermally unstable.[4][6][8] For improved safety on a larger scale, it is often recommended to add the POCl₃ to a mixture of the substrate and DMF. This way, the reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[4]
-
Dilution: Using an appropriate amount of an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), can help to moderate the exotherm by increasing the thermal mass of the reaction mixture.
-
Reaction Calorimetry: For process development and scale-up, it is highly recommended to perform reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to ensure safe operating conditions.[4]
Caption: Decision workflow for managing exotherms in the Vilsmeier-Haack reaction.
Question 6: The work-up of the Vilsmeier-Haack reaction is problematic. The quenching with water is highly exothermic, and I am getting a sticky solid that is difficult to handle. How can I improve the work-up and isolation?
Answer: The work-up of the Vilsmeier-Haack reaction requires careful handling due to the presence of unreacted POCl₃ and the acidic nature of the reaction mixture.
-
Controlled Quenching: The quench should be performed by slowly and carefully adding the reaction mixture to a cold (ice-water bath) aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide. Do not add water directly to the reaction mixture, as this can be extremely exothermic and violent.
-
pH Adjustment: After the initial quench, carefully adjust the pH of the aqueous layer to 7-8 with a saturated solution of sodium bicarbonate. This will precipitate the product.
-
Extraction: The product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Trituration: If a sticky solid is obtained, try triturating it with a non-polar solvent like diethyl ether or hexane to induce crystallization and break up the clumps.
-
Filtration and Washing: Once a filterable solid is obtained, wash it thoroughly with water to remove any inorganic salts, and then with a small amount of a cold, non-polar solvent to remove any organic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?
A1: The critical process parameters to monitor are:
-
Temperature: Especially during the bromination and the Vilsmeier-Haack formylation.
-
Rate of addition of reagents: Particularly for the brominating agent and POCl₃.
-
Stirring rate: Ensure efficient mixing to avoid localized "hot spots" and ensure homogeneity, especially in heterogeneous mixtures.
-
pH: During the work-up of both the cyclocondensation and formylation steps.
-
Reaction time: Monitor by in-process controls (e.g., TLC or HPLC) to ensure complete conversion and avoid byproduct formation.
Q2: Are there any alternative, greener synthetic routes to imidazo[1,2-a]pyridines?
A2: Yes, there has been significant research into developing greener and more efficient methods for the synthesis of imidazo[1,2-a]pyridines. Some of these include:
-
Multicomponent reactions (MCRs): One-pot reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can provide rapid access to diverse imidazo[1,2-a]pyridines.[9][10]
-
Catalyst-free reactions: Some methods have been developed that proceed under catalyst-free and solvent-free conditions, often with microwave or ultrasound assistance.[3]
-
Aqueous media: Some synthetic approaches have been developed that utilize water as a solvent, which is a significant improvement in terms of environmental impact.
Q3: What are the main safety hazards associated with the synthesis of this compound?
A3: The main safety hazards are:
-
Use of corrosive and toxic reagents: Bromine, POCl₃, and chlorinated solvents are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic reactions: The Vilsmeier-Haack reaction is highly exothermic and has the potential for thermal runaway if not properly controlled.[4][5][6][7]
-
Pressure build-up: The quench of the Vilsmeier-Haack reaction can generate gases, leading to a pressure build-up if performed in a closed system.
Q4: What are the expected impurities in the final product and how can they be identified?
A4: The expected impurities in the final product may include:
-
Unreacted starting materials: 8-bromo-6-chloroimidazo[1,2-a]pyridine.
-
Over-brominated species: If carried over from the first step.
-
Byproducts from the Vilsmeier-Haack reaction: Such as products of formylation at other positions on the ring, although the 3-position is generally the most reactive.
-
Residual solvents.
These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable reference standard, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Step | Reagents | Typical Yield | Key Parameters | Potential Issues |
| Bromination | 2-amino-5-chloropyridine, NBS | 80-95% | Temperature (0-10 °C), Stoichiometry | Di-bromination |
| Cyclocondensation | 2-amino-3-bromo-5-chloropyridine, Chloroacetaldehyde | 70-85% | Temperature (80-110 °C), Base | Sluggish reaction, Colored impurities |
| Vilsmeier-Haack | 8-bromo-6-chloroimidazo[1,2-a]pyridine, POCl₃, DMF | 75-90% | Temperature (0-5 °C for reagent formation), Exotherm control | Thermal runaway, Difficult work-up |
References
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996. [Link]
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chem. Proc., 16, 2. [Link]
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
- ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Gulea, M., & Timofei, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35203. [Link]
- ResearchGate. (2022).
- Dyer, U. C., Henderson, D. A., Mitchell, M. B., & Tiffin, P. D. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development, 18(11), 1434–1442. [Link]
- Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
- ACS Publications. (2016). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). Chem. Proc., 16, 28. [Link]
- Google Patents. (1974).
- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Patsnap Eureka. (n.d.). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]
- Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]
- European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]
- Lead Sciences. (n.d.). This compound. [Link]
- Google Patents. (2016).
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- China 8 Bromo 6 chloroimidazo 1 2 b pyridazine Manufacturers Factory Suppliers. (n.d.). [Link]
Sources
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- 2. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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- 4. mt.com [mt.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
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- 10. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Mitigating Carbaldehyde Group Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges associated with the reactivity of the carbaldehyde group. Our goal is to equip you with the knowledge to anticipate and mitigate unwanted side reactions, ensuring the success of your synthetic endeavors.
Introduction: The Double-Edged Sword of Aldehyde Reactivity
The carbaldehyde group is a cornerstone of organic synthesis due to its versatile reactivity. The electrophilic nature of the carbonyl carbon makes it a prime target for nucleophilic attack, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations.[1][2][3] However, this inherent reactivity is a double-edged sword, often leading to a variety of undesired side reactions that can complicate product purification, reduce yields, and even derail a synthetic route.
This guide is structured to provide practical, actionable solutions to common problems encountered when working with aldehydes. We will delve into the mechanisms of common side reactions and provide strategies for their prevention, with a focus on protecting group chemistry and reaction condition optimization.
Section 1: Understanding and Preventing Common Side Reactions
This section addresses the most frequently encountered side reactions involving the carbaldehyde group. Understanding the underlying mechanisms is the first step toward effective prevention.
FAQ 1: My aldehyde is degrading upon storage or during reaction workup. What is happening and how can I prevent it?
Answer: Aldehydes are susceptible to oxidation, especially when exposed to air (autoxidation).[4][5] This process converts the aldehyde to the corresponding carboxylic acid, which can interfere with subsequent reactions or complicate purification.
Causality: The aldehyde C-H bond is relatively weak and can be abstracted by radical species, initiating a chain reaction with atmospheric oxygen to form a peroxy acid, which then oxidizes another aldehyde molecule to the carboxylic acid.
Troubleshooting and Prevention:
-
Inert Atmosphere: Store and handle aldehydes under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents to remove dissolved oxygen and peroxide impurities.
-
Temperature Control: Store aldehydes at low temperatures to slow the rate of oxidation.
-
Antioxidant Addition: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).
-
Mild Oxidation Conditions: If the desired transformation is an oxidation, choose mild and selective reagents to avoid over-oxidation or side reactions.[5][6]
FAQ 2: I am observing self-condensation of my aldehyde, leading to a complex mixture of products. How can I promote the desired reaction?
Answer: This is a classic case of the aldol condensation, a common side reaction for aldehydes that possess α-hydrogens.[1][7] The reaction can be catalyzed by either acid or base.
Causality: In the presence of a base, an enolate is formed by deprotonation of the α-carbon. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. Subsequent protonation and dehydration can lead to α,β-unsaturated aldehydes.
Troubleshooting and Prevention:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the aldol condensation.[8]
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration, thus minimizing self-condensation.[8]
-
Choice of Base: Use of a non-nucleophilic, sterically hindered base can sometimes favor the desired reaction over enolate formation.
-
Protecting Groups: If the α-proton is not required for the desired reactivity, protecting the aldehyde group is an effective strategy (see Section 2).
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired product is formed, preventing further side reactions.[8]
FAQ 3: My reaction with a non-enolizable aldehyde in the presence of a strong base is giving a mixture of an alcohol and a carboxylic acid. What is this reaction and how can I avoid it?
Answer: You are observing the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[9][10][11][12] One molecule of the aldehyde is reduced to the corresponding primary alcohol, while another is oxidized to the carboxylic acid (as its salt).[9][11]
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde.[11][13]
Troubleshooting and Prevention:
-
Avoid Strong Bases: If possible, use alternative reaction conditions that do not require a strong base.
-
Crossed Cannizzaro Reaction: If a Cannizzaro-type reduction is desired, a "crossed Cannizzaro reaction" can be employed. In this variation, a sacrificial aldehyde, such as formaldehyde, is used as the hydride donor to reduce a more valuable aldehyde.[9][13] This is because formaldehyde is more readily oxidized.[10]
-
Protecting Groups: Protecting the aldehyde will prevent the initial nucleophilic attack by the base.
Section 2: Protecting Group Strategies for Carbaldehydes
When the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction, the use of protecting groups is an indispensable strategy.[14][15][16][17] A good protecting group should be easy to introduce, stable to the reaction conditions, and easy to remove selectively.[14][18]
FAQ 4: I need to perform a reaction using a strong nucleophile (e.g., a Grignard reagent) on a molecule that also contains an aldehyde. How can I prevent the nucleophile from attacking the aldehyde?
Answer: The most common and effective strategy is to protect the aldehyde as an acetal. Acetals are stable to strong bases and nucleophiles but can be easily removed under acidic conditions.[14][15][19][20]
Causality: The formation of an acetal from an aldehyde and an alcohol (typically a diol like ethylene glycol to form a cyclic acetal) converts the electrophilic carbonyl carbon into a tetrahedral carbon that is part of an ether-like structure. This new functionality is unreactive towards strong nucleophiles and bases.[14][15]
Experimental Protocol: Acetal Protection of an Aldehyde
-
Setup: Dissolve the aldehyde in a suitable solvent (e.g., toluene or dichloromethane).
-
Reagents: Add a slight excess (1.1-1.5 equivalents) of a diol (e.g., ethylene glycol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH).
-
Reaction: Heat the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Workup: Cool the reaction, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purification: The crude acetal can often be used directly in the next step or purified by column chromatography if necessary.
Deprotection: The acetal can be easily cleaved to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl or acetic acid).[14][17]
Diagram: Acetal Protection and Deprotection Workflow
Caption: Workflow for acetal protection of an aldehyde.
FAQ 5: Are there other protecting groups for aldehydes, and when should I use them?
Answer: Yes, several other protecting groups are available, with the choice depending on the specific reaction conditions you need to employ.
| Protecting Group | Formation Reagents | Stability | Deprotection Conditions | Key Advantages |
| Cyclic Acetals | Diol (e.g., ethylene glycol), acid catalyst | Basic, nucleophilic, reducing, and oxidizing agents[20] | Mild aqueous acid[20] | Very common, stable, and easy to form/remove. |
| Thioacetals | Dithiol (e.g., 1,3-propanedithiol), Lewis acid catalyst | Acidic and basic conditions, most nucleophiles[20] | HgCl2, H2O/CH3CN[20] | Stable to acidic conditions where acetals would cleave. |
Thioacetals are particularly useful when subsequent reactions need to be carried out under acidic conditions.[20]
Section 3: Troubleshooting Unexpected Reaction Outcomes
This section provides a question-and-answer format to address specific experimental issues.
Q: I am trying to selectively reduce an ester in the presence of an aldehyde, but the aldehyde is also being reduced. What should I do?
A: Aldehydes are generally more reactive towards hydride reducing agents like lithium aluminum hydride (LiAlH4) than esters.[19] To achieve selective reduction of the ester, you must first protect the aldehyde, typically as an acetal.[16][19] After protection, the ester can be reduced with LiAlH4, followed by deprotection of the acetal with aqueous acid to regenerate the aldehyde.[19]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 13. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
- 14. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 17. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 20. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
Technical Support Center: Optimizing Kno-evenagel Condensation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for optimizing the Knoevenagel condensation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific heteroaromatic aldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via reactions like the Knoevenagel condensation is a critical step in the synthesis of many biologically active compounds.[1][2][3][4]
This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.
Understanding the Reaction: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[5] The reaction is typically catalyzed by a weak base.[5]
The Core Mechanism
The generally accepted mechanism involves three key steps:
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for the condensation with this compound?
The choice of base is critical. A base that is too strong can lead to unwanted side reactions, while one that is too weak will not effectively catalyze the reaction. [5][6]For heteroaromatic aldehydes, it's often best to start with a moderately weak amine base.
-
Piperidine and Pyrrolidine: These are commonly used and often effective. [7]Pyrrolidine (pKa ~11.3) is slightly more basic than piperidine (pKa ~11.1) and can sometimes lead to higher conversions. [8][9]* Ammonium Salts: Ammonium acetate can be a good alternative, providing a milder reaction environment. [10]* Inorganic Bases: For sensitive substrates, weak inorganic bases like potassium carbonate (K₂CO₃) can be a good choice, especially when paired with a polar aprotic solvent. [11] A screening of these bases is highly recommended to determine the optimal choice for your specific active methylene compound.
Q2: What is the role of the solvent, and how do I select the best one?
The solvent plays a significant role in the Knoevenagel condensation by influencing reactant solubility, reaction rate, and equilibrium. [6]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often excellent choices as they can accelerate the reaction rate. [6][12]They are particularly effective in dissolving the reactants and stabilizing charged intermediates.
-
Protic Solvents (e.g., Ethanol, Methanol): These can also be effective and are often a good starting point due to their low cost and ease of removal. [10]* Nonpolar Solvents (e.g., Toluene): Toluene is particularly useful when water removal is necessary, as it forms an azeotrope with water, allowing for its removal with a Dean-Stark apparatus. [6]* Green Solvents: In some cases, water or a mixture of water and ethanol can be used, aligning with the principles of green chemistry. [13][14] Q3: My reaction is slow and gives a low yield. What are the first troubleshooting steps I should take?
For slow reactions with low yields, a systematic approach is best. [10][6]
-
Verify Reactant Purity: Ensure that your this compound and active methylene compound are pure. Impurities can inhibit the reaction. [10]2. Optimize Temperature: Gently heating the reaction mixture to 40-80°C can often significantly increase the reaction rate and yield. [10]3. Increase Catalyst Loading: While typically used in catalytic amounts (0.1 equivalents), a slight increase in the base concentration may be beneficial. However, be cautious as too much catalyst can promote side reactions. [10]4. Monitor Reaction Time: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Some reactions may require longer times to reach completion. [6] Q4: Can I run this reaction under solvent-free conditions?
Solvent-free conditions have been successfully applied to Knoevenagel condensations and can offer advantages such as reduced waste and sometimes improved yields. [10]This approach typically involves grinding the reactants together with a solid catalyst or gentle heating of the neat reaction mixture. This is an avenue worth exploring, particularly if conventional solvent-based methods are not providing satisfactory results.
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the Knoevenagel condensation of this compound with malononitrile. Optimization will likely be required.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound and malononitrile.
-
Add ethanol and stir the mixture at room temperature until the solids are dissolved.
-
Add piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (around 78°C).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for the Knoevenagel condensation.
References
- Organic & Biomolecular Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
- MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- SpringerLink. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates.
- ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
- ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.
- RSC Publishing. (n.d.). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
- Wikipedia. (n.d.). Knoevenagel condensation.
- RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation.
- ResearchGate. (2025). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- ResearchGate. (n.d.). Knoevenagel condensation (KC) of active methylene compounds with aromatic aldehydes catalysed by SA‐DETA‐Fe3O4.
- PubChem. (n.d.). This compound.
- Lead Sciences. (n.d.). This compound.
- YouTube. (2023). Knoevenagel condensation.
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl3 at room temperature.
- Semantic Scholar. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
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- 11. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Troubleshooting Wittig Reaction Stereoselectivity with 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Wittig reaction with the heteroaromatic aldehyde, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, and are encountering issues with stereoselectivity. This document provides in-depth troubleshooting advice, mechanistic explanations, and actionable protocols to help you achieve your desired alkene isomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am performing a Wittig reaction with this compound and an unstabilized ylide, but I am getting a mixture of (E)- and (Z)-alkenes instead of the expected (Z)-isomer. What is going wrong?
Answer:
This is a common issue that typically points to reaction conditions that are inadvertently favoring the thermodynamic product ((E)-alkene) or disrupting the kinetic control required for high (Z)-selectivity. The stereochemical outcome of the Wittig reaction with unstabilized ylides is primarily under kinetic control, favoring the rapid formation of a syn-oxaphosphetane intermediate, which then collapses to the (Z)-alkene.[1][2] Several factors can disrupt this pathway:
-
Presence of Lithium Ions: Lithium salts are known to coordinate to the betaine intermediate, which can lead to equilibration between the syn and the more stable anti intermediates.[1][3][4] This "stereochemical drift" erodes the (Z)-selectivity.[1][5] If you are using a lithium base like n-butyllithium (n-BuLi) to generate your ylide, the resulting lithium bromide can facilitate this equilibration.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the kinetic barrier for the formation of the more stable anti-oxaphosphetane, leading to an increased proportion of the (E)-alkene.
-
Solvent Choice: While less pronounced for unstabilized ylides in "salt-free" conditions, highly polar solvents can sometimes influence the transition state and affect selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low (Z)-Selectivity.
Recommended Protocol for High (Z)-Selectivity:
-
Ylide Generation (Salt-Free):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alkyltriphenylphosphonium salt (1.1 eq.) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) portion-wise.
-
Stir the resulting mixture at room temperature for 1-2 hours until the characteristic color of the ylide appears.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Maintain the reaction at -78 °C and monitor by TLC for the consumption of the aldehyde.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard aqueous workup and purification.
-
Question 2: I need to synthesize the (E)-alkene from this compound. How can I control the reaction to favor the (E)-isomer?
Answer:
Achieving high (E)-selectivity is a common goal, especially in the synthesis of complex molecules. There are two primary strategies to favor the formation of the (E)-alkene:
-
Using a Stabilized Ylide: This is the most direct approach. Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, are less reactive and their reactions are thermodynamically controlled.[2][6][7] The initial cycloaddition to form the oxaphosphetane is reversible, allowing the intermediates to equilibrate to the more stable anti configuration, which then decomposes to the (E)-alkene.[2][8]
-
The Schlosser Modification: If you must use an unstabilized or semi-stabilized ylide, the Schlosser modification is a powerful technique to force the formation of the (E)-alkene.[9][10][11] This method involves the in-situ deprotonation of the initially formed syn-betaine intermediate with a strong base (like phenyllithium) at low temperature, followed by protonation to generate the more stable anti-betaine, which then eliminates to give the (E)-alkene.[1][2]
Comparative Summary of Strategies for (E)-Alkene Synthesis:
| Strategy | Ylide Type | Key Conditions | Mechanistic Control | Typical E:Z Ratio |
| Standard Wittig | Stabilized | Aprotic solvent, often at room temp. or gentle heating | Thermodynamic | >95:5 |
| Schlosser Modification | Unstabilized/Semi-stabilized | 1. Ylide + Aldehyde at -78°C2. Add PhLi or n-BuLi3. Proton source (e.g., t-BuOH)4. Warm to RT | Kinetic formation of syn-betaine, then base-mediated equilibration to anti-betaine | >90:10 |
Schlosser Modification Workflow:
Caption: Step-wise workflow for the Schlosser Modification.
Detailed Protocol for the Schlosser Modification:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Add n-butyllithium (1.05 eq.) dropwise. Stir at this temperature for 30 minutes to generate the ylide.
-
-
Aldehyde Addition and Betaine Formation:
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the cold ylide solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to form the syn-betaine-lithium complex.
-
-
Equilibration to the anti-Betaine:
-
Add a second equivalent of phenyllithium (PhLi) or n-BuLi (1.1 eq.) dropwise at -78 °C. This deprotonates the betaine to form a β-oxido ylide. Stir for 30 minutes.
-
Slowly add a pre-cooled (-78 °C) solution of tert-butanol (1.2 eq.) in anhydrous THF. This selectively protonates the β-oxido ylide to form the thermodynamically more stable anti-betaine.
-
-
Elimination and Workup:
-
Allow the reaction to slowly warm to room temperature.
-
The anti-betaine will eliminate triphenylphosphine oxide to form the (E)-alkene.
-
Quench the reaction with water and proceed with standard aqueous workup and purification.
-
Question 3: My Wittig reaction with a semi-stabilized ylide (e.g., benzyltriphenylphosphonium chloride) is giving poor stereoselectivity. How can I improve this?
Answer:
Semi-stabilized ylides, such as those derived from benzyl or allyl halides, are notorious for providing poor (E/Z)-selectivity.[1][12] This is because the energetic difference between the kinetic and thermodynamic pathways is small, and the reaction can proceed through both channels. The electronic nature of the this compound can also influence the transition states.
Strategies to Improve Selectivity with Semi-Stabilized Ylides:
-
To Favor the (Z)-Isomer: Employing "salt-free" conditions is crucial. Use a sodium or potassium base (NaHMDS, KHMDS) in a non-polar aprotic solvent (THF, toluene) at low temperatures (-78 °C).[13][14] This will suppress the equilibration to the anti-intermediate and favor the kinetically controlled pathway.
-
To Favor the (E)-Isomer: The Schlosser modification, as detailed in the previous question, is the most effective method to force the formation of the (E)-alkene.[9][11]
Influence of Reaction Parameters on Semi-Stabilized Ylides:
| Parameter | To Enhance (Z)-Selectivity | To Enhance (E)-Selectivity | Rationale |
| Base | NaHMDS, KHMDS | n-BuLi (required for Schlosser) | Avoids Li⁺ which promotes equilibration.[14] |
| Solvent | Toluene, THF | THF | Non-polar solvents favor kinetic control.[13][15] |
| Temperature | -78 °C | -78 °C (initially) | Low temperatures are essential for kinetic control. |
| Additives | None | PhLi, t-BuOH (for Schlosser) | Essential reagents for the Schlosser modification.[5] |
References
- Wittig reaction - Wikipedia.[Link]
- Schlosser Modific
- Wittig Reaction - Chemistry LibreTexts.[Link]
- 1. The Wittig Reaction - University of Pittsburgh.[Link]
- Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer - ACS Public
- What is the stereoselectivity of Wittig's reaction? - Quora.[Link]
- WITTIG REACTION | MECHANISM - AdiChemistry.[Link]
- Full article: Solvent Effect in the Wittig Reaction Under Boden's Conditions - Taylor & Francis Online.[Link]
- Stereoselective Wittig Reaction-Overview - ChemTube3D.[Link]
- TEMPERATURE AND SOLVENT EFFECTS IN WITTIG REACTIONS - Taylor & Francis Online.[Link]
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.[Link]
- Wittig Reaction - Organic Chemistry Portal.[Link]
- Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer.[Link]
- Dramatic concentration dependence of stereochemistry in the Wittig reaction.
- Salt Effects on the Stereoselectivity of the Wittig Reaction. [a] Isolated yields. [b] Determined by GC.
- Wittig reaction - chemeurope.com.[Link]
- Selectivity in the Wittig reaction within the ab initio st
- Reactivity and Selectivity in the Wittig Reaction: A Computational Study - ResearchG
- (PDF)
- This compound | C8H4BrClN2O - PubChem.[Link]
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.[Link]
- 8-Bromo-6-chloroimidazo[1, 2-a]pyridine-3-carbaldehyde, min 97%, 1 gram - CP Lab Safety.[Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.[Link]
Sources
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- 13. tandfonline.com [tandfonline.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Unexpected Products from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile building block and characterize any unexpected products. The unique electronic and steric properties of this molecule can sometimes lead to unforeseen reaction pathways. This guide is designed with full editorial control to provide in-depth technical insights based on established chemical principles and field-proven experience.
I. Introduction to the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, valuable in medicinal chemistry for the synthesis of a wide range of derivatives, including potent kinase inhibitors.[1] Its reactivity is primarily dictated by three key features: the electrophilic aldehyde at the 3-position, the electron-deficient imidazo[1,2-a]pyridine core, and the two halogen substituents at the 6- and 8-positions. Understanding the interplay of these functional groups is crucial for predicting reaction outcomes and troubleshooting unexpected results.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons)
Question: I am attempting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with this compound, but I am observing low yields of the desired alkene and the formation of multiple byproducts. What could be the cause?
Answer:
Low yields and byproduct formation in olefination reactions with this substrate can stem from several factors related to the aldehyde's reactivity and the stability of the heterocyclic core under basic conditions.
Potential Causes and Troubleshooting Steps:
-
Cannizzaro Reaction: Since this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strong basic conditions, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[1][2][3][4] This is a common side reaction when using strong, non-hindered bases to generate the ylide.
-
Troubleshooting Protocol:
-
Choice of Base: Employ milder or more sterically hindered bases for ylide generation. For HWE reactions, bases like triethylamine or DBU in the presence of LiCl can be effective.[5] For Wittig reactions, consider using sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide at low temperatures to minimize the free hydroxide concentration.
-
Order of Addition: Add the aldehyde slowly to a pre-formed solution of the ylide at low temperature (e.g., -78 °C to 0 °C). This ensures a high concentration of the ylide relative to the aldehyde, favoring the desired olefination over the bimolecular Cannizzaro reaction.
-
-
-
Reduced Electrophilicity of the Aldehyde: The electron-donating character of the imidazo[1,2-a]pyridine ring system can slightly reduce the electrophilicity of the aldehyde carbonyl group, making it less reactive towards stabilized ylides.
-
Troubleshooting Protocol:
-
Use of Unstabilized Ylides: If your synthesis allows, consider using more reactive, unstabilized ylides, which generally react faster with less reactive aldehydes.[6]
-
Lewis Acid Catalysis: For HWE reactions, the addition of a Lewis acid such as MgBr₂ or ZnCl₂ can activate the aldehyde towards nucleophilic attack by the phosphonate carbanion.
-
-
-
Competing Nucleophilic Attack on the Heterocyclic Core: Under strongly basic conditions, there is a possibility of nucleophilic attack on the electron-deficient positions of the imidazo[1,2-a]pyridine ring, although this is less common than reactions at the aldehyde.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to detect the formation of polar byproducts that may arise from reactions on the ring.
-
Spectroscopic Analysis: Use 2D NMR techniques (e.g., HMBC, HSQC) to confirm the structure of any major byproducts.
-
-
Expected vs. Unexpected Products in Olefination Reactions:
| Reaction | Expected Product | Potential Unexpected Products | Key Characterization Data for Unexpected Products |
| Wittig/HWE | Alkene derivative | Alcohol, Carboxylic Acid (from Cannizzaro) | Alcohol: Appearance of a -CH₂OH signal in ¹H NMR (~4.5-5.0 ppm) and disappearance of the aldehyde proton. Carboxylic Acid: Broad -OH signal in ¹H NMR and a carbonyl stretch in IR around 1700 cm⁻¹. |
Experimental Workflow for Troubleshooting Olefination Reactions:
Caption: Competing pathways in reductive amination.
FAQ 3: Reactions with Organometallic Reagents
Question: When I react this compound with a Grignard or organolithium reagent, I get a complex mixture of products, and my desired secondary alcohol is in low yield. What are the potential side reactions?
Answer:
Organometallic reagents are highly reactive and can interact with multiple sites on your substrate, leading to a variety of products.
Potential Causes and Troubleshooting Steps:
-
Halogen-Metal Exchange: The bromine at the 8-position is susceptible to halogen-metal exchange with strong organometallic reagents like n-butyllithium or some Grignard reagents. This would generate a new organometallic species at the 8-position, which could then react further.
-
Troubleshooting Protocol:
-
Use of Milder Organometallics: Consider using organocuprates (Gilman reagents), which are generally less reactive and more selective for 1,2-addition to aldehydes without causing halogen-metal exchange. [4] * Low Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the slower halogen-metal exchange process.
-
-
-
Deprotonation of the Imidazo[1,2-a]pyridine Core: Although less acidic than the aldehyde proton, protons on the heterocyclic ring can be removed by very strong bases, leading to undesired side reactions.
-
Troubleshooting Protocol:
-
Inverse Addition: Add the organometallic reagent slowly to the aldehyde solution to maintain a low concentration of the nucleophile.
-
-
-
Nucleophilic Aromatic Substitution (SNAr): While less likely with organometallics, under certain conditions, displacement of the chloro or bromo substituent might occur.
-
Troubleshooting Protocol:
-
Careful Product Analysis: Use high-resolution mass spectrometry (HRMS) and 2D NMR to identify any products where a halogen has been substituted.
-
-
Potential Products from Reactions with Organometallics:
| Reagent | Expected Product | Potential Unexpected Products | Plausible Mechanism for Unexpected Product |
| Grignard/Organolithium | Secondary Alcohol | Debrominated starting material, Product from reaction at C-8 | Halogen-metal exchange followed by quenching or reaction with the aldehyde. |
III. Characterization of Unexpected Products: A General Protocol
When faced with an unexpected outcome, a systematic approach to characterization is essential.
-
Initial Assessment (TLC/LC-MS):
-
Compare the Rf values or retention times of your product mixture to the starting material.
-
Analyze the mass spectrum of the unexpected spot(s). Look for the expected molecular ion and any masses that could correspond to the potential side products discussed above (e.g., M+2 for hydrodehalogenation, M+18 for addition of water).
-
-
Purification:
-
Isolate the unexpected product using column chromatography, preparative TLC, or HPLC.
-
-
Spectroscopic Analysis:
-
¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of new signals (e.g., -CH(OH)- around 5-6 ppm, -CH₂OH around 4.5-5.0 ppm).
-
¹³C NMR: Note the disappearance of the aldehyde carbonyl carbon (~180-190 ppm).
-
IR Spectroscopy: Check for the presence or absence of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of an O-H stretch (~3200-3600 cm⁻¹) for alcohol byproducts.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the unexpected product. This is crucial for confirming its identity.
-
IV. References
-
Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
A Concise Introduction of Perkin Reaction. (2018). Longdom Publishing. Retrieved January 10, 2026, from [Link]
-
Cannizzaro reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Reaction with Organometallic Reagents. (2018). YouTube. Retrieved January 10, 2026, from [Link]
-
THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. (n.d.). Retrieved January 10, 2026, from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Retrieved January 10, 2026, from [Link]
-
Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. (2018). The Doyle Group. Retrieved January 10, 2026, from [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 10, 2026, from [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (n.d.). Journal of the Chemical Society C. Retrieved January 10, 2026, from [Link]
-
A Comparison of Phosphonium and Phosphonate Carbanion Reagents inReactions with 1,3Diphenyl2-(hydroxyimino)-1,3-propanedione. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
Sources
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo and Chloro Substituents on Imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties, have driven extensive research into its synthesis and functionalization. A key strategy for diversifying this privileged structure involves the introduction of substituents, often via palladium-catalyzed cross-coupling reactions, where halogenated precursors are indispensable. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted imidazo[1,2-a]pyridines, offering experimental insights to inform synthetic strategy.
The Decisive Factors: Bond Strength and Oxidative Addition
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen substituent is a critical determinant of reactivity. The generally accepted trend for halide reactivity is I > Br > Cl. This hierarchy is primarily governed by two interconnected factors: carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step.
The C-Br bond is inherently weaker than the C-Cl bond, meaning less energy is required to break it. This translates to a lower activation energy for the often rate-limiting oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond. Consequently, bromo-substituted imidazo[1,2-a]pyridines are generally more reactive than their chloro counterparts, often leading to higher yields under milder conditions and with shorter reaction times.
However, the electronic properties of the imidazo[1,2-a]pyridine ring system can modulate this reactivity. The electron-deficient nature of certain positions on the ring can enhance the reactivity of an attached halogen towards oxidative addition. While this effect boosts the reactivity of both halogens, the intrinsic superiority of bromide as a leaving group typically maintains the reactivity advantage of the bromo-substituted compound.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a practical perspective, this section delves into a comparative analysis of bromo- and chloro-imidazo[1,2-a]pyridines in several widely employed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. When comparing the reactivity of 6-bromo- and 6-chloro-imidazo[1,2-a]pyridines in Suzuki reactions, the bromo-substituted analog consistently demonstrates superior performance. For instance, the coupling of 6-bromo-2-phenylimidazo[1,2-a]pyridine with phenylboronic acid can proceed to high yield with standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, the corresponding 6-chloro derivative often requires more sophisticated and active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and may necessitate higher temperatures and longer reaction times to achieve comparable yields.
Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Halogen Substituent | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~90 |
| 6-Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | ~85 |
Note: The data presented is a generalized representation based on typical experimental outcomes and may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, bromo-imidazo[1,2-a]pyridines exhibit greater reactivity in this transformation. The C-N bond formation with a primary or secondary amine can often be achieved with a 2-bromopyridine derivative using a standard palladium precatalyst and a suitable phosphine ligand. The analogous reaction with a 2-chloropyridine may require a more specialized and often more expensive ligand to facilitate the challenging oxidative addition step.
Table 2: Representative Comparison in Buchwald-Hartwig Amination
| Halogen Substituent | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~88 |
| 3-Chloro | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 120 | 18 | ~80 |
Note: The data presented is a generalized representation based on typical experimental outcomes and may vary depending on the specific substrates and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated heterocycles. The reactivity trend of halo-imidazo[1,2-a]pyridines in this reaction again favors the bromo-substituted compounds. The coupling of a terminal alkyne with a bromo-imidazo[1,2-a]pyridine can be efficiently catalyzed by a palladium/copper system under mild, amine-basic conditions. The corresponding chloro-substituted starting material often exhibits sluggish reactivity and may require higher catalyst loadings or more forcing conditions to drive the reaction to completion.
Table 3: Illustrative Data for Sonogashira Coupling
| Halogen Substituent | Catalyst System | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Bromo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 6 | ~92 | | 6-Chloro | Pd(PPh₃)₄ / CuI | Piperidine | 100 | 16 | ~75 |
Note: The data presented is a generalized representation based on typical experimental outcomes and may vary depending on the specific substrates and reaction conditions.
Heck Reaction
The Mizoroki-Heck reaction is a valuable tool for the alkenylation of aryl halides. While the reactivity difference between bromo- and chloro-imidazo[1,2-a]pyridines persists in the Heck reaction, the development of highly active phosphine-free catalyst systems has expanded the utility of chloro-substituted substrates. Nevertheless, for a given catalyst system, the bromo-derivative will generally react faster and under milder conditions.
Table 4: Representative Comparison in Heck Reaction
| Halogen Substituent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | ~85 |
| 2-Chloro | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMAc | 130 | 24 | ~70 |
Note: The data presented is a generalized representation based on typical experimental outcomes and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
To provide a practical framework, the following are generalized, step-by-step methodologies for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Imidazo[1,2-a]pyridine
-
To an oven-dried Schlenk tube, add the bromo-imidazo[1,2-a]pyridine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the tube.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture at the appropriate temperature (e.g., 90 °C) with vigorous stirring for the required time (e.g., 4 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Chloro-Imidazo[1,2-a]pyridine
-
To an oven-dried microwave vial, add the chloro-imidazo[1,2-a]pyridine (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., RuPhos, 0.04 mmol).
-
Seal the vial with a septum and purge with an inert gas.
-
Add the base (e.g., K₃PO₄, 1.5 mmol) and the amine (1.2 mmol).
-
Add the degassed solvent (e.g., dioxane, 3 mL) via syringe.
-
Heat the reaction mixture in a microwave reactor at the specified temperature (e.g., 120 °C) for the designated time (e.g., 18 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Catalytic Cycle and Reactivity Factors
To better understand the underlying principles, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and the key factors influencing the reactivity of halo-imidazo[1,2-a]pyridines.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the reactivity of bromo vs. chloro substituents.
Conclusion and Future Outlook
References
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem.
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH.
- Functionalization of the imidazo[1,2-a]pyridine ring in α-phosphonoacrylates and α-phosphonopropionates via microwave-assisted Mizoroki–Heck reaction - Beilstein Journals.
- Heck Reaction - Organic Chemistry Portal.
- Heck reaction - Wikipedia.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Public
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchG
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Sonogashira Coupling - Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO41cZHTMAHqpMIVvipsdWMiUQhD-b4F8RjmNpEOjmZE645m6UdYDKBNmUFSvVFRB-g3kir51ym7syf7LRKMFpIRD-5Xv6I5jGS5_052MI_SNhWzT5bIZOd0YL9b5ZeXm3XwKwbeNW1DXzK1xZhtflotm3TOBf4CnFfBrm8REOfDkv9xMzRjdZtFHiN2SgodBeHQRVglnADkBwFJwRMMLrEpJrq4KbpXs6GvDC9QxziDmHPwDGdrzL6W2TUwCXqj2SPczHVe98tbNS3QyaSQ_4jlKtj2IagQqE5NEXwrDG7g==](
Navigating the Structure-Activity Landscape of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde Analogs: A Comparative Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly functionalized subclass: 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde analogs. By examining the roles of the distinct substitutions on this heterocyclic core, we aim to provide a predictive framework for the rational design of novel therapeutic agents.
The Core Scaffold: A Platform for Diverse Biological Activities
The this compound core (Figure 1) presents multiple points for chemical modification, each influencing the compound's physicochemical properties and biological target interactions. The bromine at the 8-position, the chlorine at the 6-position, and the carbaldehyde at the 3-position are key handles for synthetic elaboration and SAR exploration.
Figure 1: Core structure of this compound.
Caption: The chemical structure of this compound.
The Influence of Substituents: A Positional Analysis
While direct and extensive SAR studies on a series of this compound analogs are not widely published, we can infer a great deal by analyzing the impact of similar substitutions on the broader imidazo[1,2-a]pyridine class.
The Role of the 3-Position: From Aldehyde to Diverse Functionalities
The aldehyde group at the 3-position is a versatile synthetic intermediate. Its position influences hydrogen bonding and molecular planarity, which can be critical for target engagement.[1] While the aldehyde itself can be pharmacologically active, its true value often lies in its ability to be transformed into a wide range of other functional groups.
For instance, studies on related imidazo[1,2-a]pyridines have shown that conversion of a 3-carbaldehyde to oxazole derivatives can yield potent urease inhibitors.[2][3] This suggests that derivatization of the aldehyde in our core structure could unlock novel biological activities.
Comparative Analysis of 3-Position Modifications:
| Modification from 3-Carbaldehyde | Potential Impact on Activity | Rationale |
| Reductive amination to amines | Increased basicity, potential for salt formation, and new hydrogen bonding interactions. | Can improve solubility and interactions with acidic residues in a target protein. |
| Oxidation to carboxylic acid | Introduction of an acidic center, strong hydrogen bond donor/acceptor. | Can mimic phosphate groups or interact with basic residues. |
| Wittig-type reactions to alkenes | Extension of the scaffold, introduction of conformational rigidity. | Can probe larger pockets in a binding site. |
| Condensation with hydrazines to form hydrazones | Introduction of a planar, conjugated system capable of chelation and hydrogen bonding. | Often explored in the development of kinase inhibitors. |
The Significance of the 6- and 8-Halogen Substituents
The presence of halogens at the 6 and 8 positions significantly influences the electronic properties of the imidazo[1,2-a]pyridine ring system. Both chlorine and bromine are electron-withdrawing groups, which can affect the pKa of the heterocyclic nitrogen atoms and the overall reactivity of the scaffold.
In a study on 2,6,8-substituted imidazopyridine derivatives as PI3Kα inhibitors, the presence of a halogen at the 6- and 8-positions was found to be crucial for potent activity.[4] Specifically, an 8-bromo-6-chloro substitution pattern was part of the core of some synthesized compounds.[4]
Comparative Analysis of Halogen Substitutions:
| Position | Halogen | Impact on Activity | Rationale |
| 6-Position | Chlorine | Electron-withdrawing, can influence metabolic stability and binding affinity. | Positional isomerism of halogens alters electronic distribution and steric hindrance, affecting reactivity and biological interactions.[1] |
| 8-Position | Bromine | Provides a handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira). | Allows for the introduction of aryl or alkyl groups to explore specific binding pockets. |
The bromine at the 8-position is particularly valuable for library synthesis, enabling the exploration of a wide chemical space through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic probing of the SAR by introducing a variety of substituents at this position.
Potential Therapeutic Applications: Learning from Related Analogs
The imidazo[1,2-a]pyridine scaffold is a versatile platform for targeting a range of biological entities. Based on the activities of related compounds, analogs of this compound could be explored for the following applications:
-
Kinase Inhibition: Imidazo[1,2-a]pyridine derivatives are well-known as potent kinase inhibitors, targeting enzymes like PI3K, Akt, mTOR, DYRK1A, and CLK1.[5] The 8-bromo-6-chloro substitution pattern, in particular, has been associated with PI3Kα inhibition.[4]
-
Antimicrobial and Anti-Tuberculosis Activity: Several imidazo[1,2-a]pyridine analogs have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis.[6] The SAR of imidazo[1,2-a]pyridine-8-carboxamides has been explored in this context.[6]
-
Anticancer Activity: Beyond kinase inhibition, imidazo[1,2-a]pyridines have shown broad antiproliferative activity against various cancer cell lines.[7]
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols are representative of the methods used to synthesize and evaluate imidazo[1,2-a]pyridine derivatives.
General Synthesis of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is typically synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 3-carbaldehyde derivatives, a common starting material is 2-bromomalonaldehyde.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (e.g., 2-amino-3-bromo-5-chloropyridine) in a suitable solvent like acetonitrile, add 2-bromomalonaldehyde.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Workup: After cooling, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product using silica gel column chromatography.
Figure 2: General Synthetic Workflow.
Caption: A simplified workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine analogs.
Biological Evaluation: Kinase Inhibition Assay (Example: PI3Kα)
A common method to assess the kinase inhibitory activity of compounds is through in vitro enzymatic assays.
Step-by-Step Protocol:
-
Assay Preparation: Prepare a reaction buffer containing the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., PIP2), and ATP.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.
-
Detection: Measure the product formation (e.g., PIP3) using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct SAR data for a comprehensive series of its analogs is limited, by drawing parallels with related imidazo[1,2-a]pyridine series, we can formulate a rational approach to its optimization.
Future efforts should focus on the systematic derivatization of the 3-carbaldehyde group and the exploration of the chemical space at the 8-position via cross-coupling reactions. The resulting compound libraries should be screened against a diverse panel of biological targets, with a particular emphasis on kinases, to uncover new and potent therapeutic leads. The insights gained from such studies will be invaluable in advancing the field of medicinal chemistry and drug discovery.
References
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- Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
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comparing the efficacy of different catalysts for reactions of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The specific derivative, 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde[5][6], represents a particularly valuable building block for drug discovery. Its dihalogenated nature offers two distinct reaction handles for diversification through cross-coupling reactions, while the aldehyde group provides a site for further derivatization. This guide provides an in-depth comparison of catalytic systems for the functionalization of this versatile scaffold, focusing on achieving selectivity and high efficiency in carbon-carbon and carbon-nitrogen bond formation.
The Challenge of Selective Functionalization
The primary challenge in manipulating dihalogenated heteroaromatics lies in achieving site-selectivity. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[7][8] This inherent reactivity difference between the C8-Br and C6-Cl bonds on the imidazo[1,2-a]pyridine core is the key to selective functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially target the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Comparative Efficacy of Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[7][9][10] For a substrate like this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at the C8 position. Below is a comparison of typical catalytic systems.
Table 1: Comparison of Catalytic Systems for Selective Suzuki-Miyaura Coupling at the C8-Position
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 12 | ~85-95 | Standard, reliable conditions for arylboronic acids.[10] |
| 2 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~90-98 | Often shows high efficiency and good functional group tolerance. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | >95 | Buchwald ligands can accelerate the reaction and improve yields, especially for challenging substrates. |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 70 | 16 | ~88-96 | Effective under milder conditions; Cesium Carbonate is a strong base that can facilitate difficult couplings. |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a workhorse catalyst, effective for a broad range of Suzuki couplings.[10] Dichlorobis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf)) features a bidentate ligand that stabilizes the palladium center, often leading to higher turnover numbers and improved yields.[11] The use of sophisticated biarylphosphine ligands like SPhos and XPhos, developed by the Buchwald group, is crucial for coupling less reactive chlorides or for achieving high efficiency at lower temperatures. These bulky, electron-rich ligands promote the oxidative addition step and facilitate the reductive elimination, accelerating the overall catalytic cycle.[8]
-
Base: The base plays a critical role in the Suzuki reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[12] The choice of base, from sodium carbonate to potassium phosphate, can significantly impact the reaction rate and yield, and is often determined empirically for a specific substrate.
-
Solvent: A mixture of an organic solvent (like DME, Dioxane, or Toluene) and water is common. This biphasic system helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.
Experimental Workflow & Catalytic Cycle
The general workflow for optimizing a catalytic reaction involves screening several key parameters.
Caption: A typical workflow for screening and optimizing a palladium-catalyzed cross-coupling reaction.
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Selective Suzuki Coupling
This protocol describes a typical procedure for the selective Suzuki-Miyaura coupling at the C8-bromo position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add DME, EtOH, and an aqueous solution of Na₂CO₃. The typical solvent ratio is 7:1:2 (DME:EtOH:H₂O).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
Beyond Suzuki: A Look at Other Catalytic Transformations
While Suzuki coupling is highly effective, other palladium-catalyzed reactions can also be employed to functionalize the 8-bromo position, each offering access to different structural motifs.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkyne derivatives.[13][14] It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[13][15] The conditions are generally mild, making it suitable for complex molecule synthesis.[13]
-
Heck Reaction: The Heck reaction forms a C-C bond between the aryl bromide and an alkene.[16][17] This transformation is invaluable for synthesizing stilbene analogs and other vinyl-substituted imidazo[1,2-a]pyridines.[16]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[11][18][19] It allows for the coupling of the aryl bromide with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles, which is a critical transformation in pharmaceutical development.[11]
The choice of reaction and catalytic system ultimately depends on the desired final product. For each of these reactions, a similar process of catalyst, ligand, base, and solvent screening is necessary to achieve optimal results, always leveraging the higher reactivity of the C-Br bond for selective functionalization.
Conclusion
The this compound scaffold is a powerful platform for the synthesis of novel compounds. Through the judicious selection of palladium catalysts and reaction conditions, researchers can achieve highly selective functionalization at the C8-bromo position. Standard catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) provide reliable results for Suzuki couplings, while advanced Buchwald-type ligands can offer enhanced reactivity and efficiency. Understanding the principles of the underlying catalytic cycles and engaging in systematic optimization are key to unlocking the full synthetic potential of this valuable building block in the quest for new therapeutic agents.
References
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- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (n.d.). NIH.
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A Comparative Guide to the Validation of Analytical Methods for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive framework for the validation of analytical methods for 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1][2][3] As regulatory scrutiny intensifies, the necessity for robust, reliable, and validated analytical methods is paramount to ensure product quality, safety, and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The narrative explains the causality behind experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4] Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness.
Strategic Selection of an Analytical Technique
The choice of analytical technique is the foundation of any validation process. For a molecule like this compound, which possesses a heteroaromatic structure with a carbaldehyde functional group, several techniques can be considered. The selection hinges on the intended purpose of the method—be it for identification, purity assessment, or quantitative assay.
| Technique | Principle | Advantages | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, specificity, sensitivity, and quantitative accuracy. Amenable to stability-indicating assays.[5][6] | Higher cost and complexity compared to TLC. | Recommended Method: Quantitative assay, purity determination, and stability studies. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a planar stationary phase. | Simple, rapid, cost-effective, and suitable for simultaneous screening of multiple samples.[6] | Lower resolution and sensitivity; primarily qualitative or semi-quantitative. | Preliminary purity screening and reaction monitoring. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable analytes. | Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization, which adds complexity. | Limited utility for this specific compound. |
Rationale for Recommending HPLC:
High-Performance Liquid Chromatography, particularly in a reverse-phase mode (RP-HPLC), stands out as the gold standard for this application.[6] The compound's structure contains multiple chromophores, making it highly suitable for UV detection. Furthermore, HPLC's resolving power is essential for separating the main analyte from process-related impurities and potential degradation products, a critical requirement for a stability-indicating method.
Development and Validation of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients. The validation process ensures that the developed method is fit for its intended purpose.[7]
The overall workflow for analytical method validation is a systematic process.
Caption: Workflow for Analytical Method Development and Validation.
Proposed Chromatographic Conditions
The following conditions serve as a robust starting point for method development. The choice of a C18 column is based on its versatility for separating moderately polar aromatic compounds.[6] A gradient elution is proposed to ensure the timely elution of the main peak while also resolving potential late-eluting impurities.
| Parameter | Condition | Rationale |
| HPLC System | Quaternary pump, autosampler, column oven, PDA or UV detector | Standard equipment for reliable and reproducible results. |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for pyridine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 0-20 min (10% to 90% B), 20-25 min (90% B), 25.1-30 min (10% B) | Ensures separation of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or λmax determined by UV scan) | The imidazopyridine ring system is expected to have strong absorbance. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Validation Parameters: Protocols and Acceptance Criteria
Validation must be performed according to a pre-approved protocol, and all results must be documented. The core validation parameters are dictated by the ICH Q2(R1) guideline.[4][8]
Caption: Workflow for Forced Degradation Studies.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, and dilute to the target concentration.
-
Base Hydrolysis: Treat the API solution with 0.1 M NaOH at 60°C. Withdraw samples, neutralize with an equivalent amount of acid, and dilute.
-
Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature. Withdraw samples at various time points and dilute.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C in an oven) for 48 hours. Dissolve the stressed solid and dilute.
-
Photolytic Degradation: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method with a Photodiode Array (PDA) detector.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2) between the parent peak and all degradation product peaks.
-
The peak purity index of the parent peak in the presence of its degradants must pass (e.g., > 0.999), confirming no co-elution.
-
Mass balance should be accounted for (typically 95-105%).
B. Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. [9] Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria & Hypothetical Data:
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50% | 50 | 451000 |
| 75% | 75 | 674500 |
| 100% | 100 | 902000 |
| 125% | 125 | 1123500 |
| 150% | 150 | 1355000 |
| Result | y = 9015x + 1250 | |
| Acceptance Criterion | Correlation Coefficient (r²) ≥ 0.999 |
C. Accuracy
Accuracy expresses the closeness of the method's results to the true value. [10][11]It is typically assessed using a recovery study on a spiked sample matrix.
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the matrix with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Hypothetical Data:
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.8 | 100.8% |
| 120% | 120.0 | 119.4 | 99.5% |
| Acceptance Criterion | Mean recovery of 98.0% to 102.0% at each level. [9][11] |
D. Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [11]It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.
-
Intermediate Precision: Assesses variations within a lab (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples prepared at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
Acceptance Criteria & Hypothetical Data:
| Parameter | Replicate # | Assay Value (%) |
| Repeatability | 1-6 | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 |
| Mean | 100.0% | |
| %RSD | 0.35% | |
| Intermediate Precision | 1-6 | 100.5, 101.0, 99.9, 100.3, 100.8, 100.1 |
| Mean | 100.4% | |
| %RSD | 0.41% | |
| Acceptance Criterion | Relative Standard Deviation (RSD) ≤ 2.0% |
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [9] Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to that of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.
Acceptance Criteria & Hypothetical Data:
| Parameter | S/N Ratio | Estimated Concentration |
| LOD | ~ 3:1 | 0.05 µg/mL |
| LOQ | ~ 10:1 | 0.15 µg/mL |
| Acceptance Criterion | Confirmation of LOQ precision (%RSD ≤ 10%) and accuracy. |
F. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [9]This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH or Organic Composition (± 2%)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their established limits for all varied conditions.
-
No significant change in the final calculated assay value.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic and indispensable process. While various analytical techniques exist, a stability-indicating RP-HPLC method is demonstrably superior for ensuring the identity, purity, and quality of the compound. By rigorously following the protocols outlined in this guide, which are grounded in the authoritative ICH Q2(R1) framework, researchers and drug development professionals can establish a reliable, robust, and defensible analytical method. This not only ensures compliance with global regulatory standards but also underpins the development of safe and effective medicines.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- analytical method validation and validation of hplc. (n.d.). Slideshare.
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). PharmTech.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
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- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
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- Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. (2016, June 15). Asian Journal of Pharmaceutical Technology & Innovation.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
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A Comparative Guide to the Cytotoxic Potential of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives
In the landscape of oncological research, the quest for novel molecular scaffolds that can serve as the basis for potent and selective anticancer agents is perpetual. Among the myriad of heterocyclic compounds, the imidazo[1,2-a]pyridine nucleus has emerged as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities, including significant anticancer properties.[1][2][3] This guide provides a comprehensive analysis of the cytotoxic potential of derivatives synthesized from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for the generation of diverse molecular entities. While specific cytotoxic data for derivatives of this exact scaffold are emerging, this guide will draw upon extensive research on closely related analogues to provide a robust comparative framework for researchers, scientists, and drug development professionals. We will delve into the synthesis of key derivatives, compare their cytotoxic profiles with supporting experimental data from analogous compounds, and elucidate the underlying mechanisms of action.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Anticancer Drug Discovery
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][3] Its structural rigidity and ability to be readily functionalized at various positions make it an attractive scaffold for the design of targeted therapies. Several imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of key cellular targets in cancer, such as kinases and tubulin, and have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5] The presence of halogen substituents, such as bromo and chloro groups, on the imidazo[1,2-a]pyridine core can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives, often enhancing their cytotoxic potential.
Synthetic Pathways to Novel Derivatives
The 3-carbaldehyde group on the 8-Bromo-6-chloroimidazo[1,2-a]pyridine scaffold serves as a versatile chemical handle for the synthesis of a wide range of derivatives. Two prominent classes of derivatives that have shown considerable promise in cytotoxicity studies are Schiff bases and chalcones.
Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases
Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In this context, this compound can be reacted with various substituted anilines or other primary amines to yield a library of Schiff base derivatives. This reaction is typically carried out under mild conditions, often with acid catalysis.
Caption: Synthetic scheme for Schiff base derivatives.
Synthesis of Imidazo[1,2-a]pyridine-based Chalcones
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base. This compound can be reacted with various substituted acetophenones to generate a diverse library of chalcone derivatives.[6][7]
Caption: Synthetic scheme for chalcone derivatives.
Comparative Cytotoxicity Analysis
While cytotoxic data for derivatives of this compound are not yet extensively published, studies on analogous imidazo[1,2-a]pyridine-3-carbaldehyde derivatives provide valuable insights into their potential anticancer activity. The following tables summarize the cytotoxic activities (IC50 values) of representative Schiff base and chalcone derivatives from the literature, which serve as a predictive comparison for derivatives of the target scaffold.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine-based Schiff Base Derivatives (Analogous Compounds)
| Compound ID | R-Group on Schiff Base | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIb | 2-chloroimidazo[1,2-a]pyridine appended | A-459 (Lung) | 22.3 (GI50) | [8] |
| IPY 1 | Imidazo[1,2-a]pyrimidine-Schiff base | Mild Steel (Corrosion) | N/A | [9] |
| IPY 2 | Imidazo[1,2-a]pyrimidine-Schiff base | Mild Steel (Corrosion) | N/A | [9] |
| Complex 22i | Pyridine-derived Schiff base Pt complex | LN405 (Glioblastoma) | < Control (Cisplatin) | [10] |
| Complex 22e | Pyridine-derived Schiff base Pt complex | LN18 (Glioblastoma) | < Control (Cisplatin) | [10] |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine-based Chalcone Derivatives (Analogous Compounds)
| Compound ID | Substitution on Chalcone | Cancer Cell Line | IC50 (µM) | Reference |
| 3f | Imidazo[2,1-b]pyridine/pyrimidine chalcone | MCF-7 (Breast) | 0.28 - 30.0 | [7] |
| HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (Lung) | 50.56 | [11] |
| HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | HepG2 (Liver) | 51.52 | [11] |
| Chalcone 5c | 3-formyl-2-phenyl imidazo[1,2-a]pyridine derived | Brine Shrimp | High Activity | [6] |
| Chalcone 5f | 3-formyl-2-phenyl imidazo[1,2-a]pyridine derived | Brine Shrimp | High Activity | [6] |
Analysis of Structure-Activity Relationships (SAR):
The cytotoxic activity of these derivatives is significantly influenced by the nature and position of substituents. For Schiff bases, the electronic properties of the substituent on the aniline ring play a crucial role. Electron-withdrawing groups tend to enhance cytotoxic activity. For chalcones, modifications on both the imidazo[1,2-a]pyridine ring and the phenyl ring of the acetophenone precursor can modulate their anticancer potency. The presence of halogens on the imidazo[1,2-a]pyridine core, as in the case of this compound, is anticipated to contribute favorably to the overall cytotoxicity of its derivatives.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are often mediated through the induction of apoptosis, a programmed cell death pathway. Several studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
A key mechanism involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway plays a central role in cell survival, proliferation, and growth. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax), ultimately culminating in caspase activation and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of the cytotoxic effects of novel compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. Based on the extensive research on analogous imidazo[1,2-a]pyridine derivatives, it is highly probable that Schiff bases and chalcones derived from this scaffold will exhibit significant cytotoxic activity against a range of cancer cell lines. The anticipated mechanisms of action involve the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt/mTOR.
Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a library of derivatives from this compound. Structure-activity relationship studies will be crucial in identifying the most potent compounds and optimizing their pharmacological properties. Furthermore, in-depth mechanistic studies, including cell cycle analysis, western blotting for key apoptotic and signaling proteins, and in vivo studies in animal models, will be essential to validate their therapeutic potential and pave the way for their clinical development. The insights and protocols provided in this guide offer a solid foundation for researchers to embark on these exciting and vital investigations.
References
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- Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 1-13.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
- Feytam, F., Emamgholipour, Z., Mousavi, A., Moradi, M., Foroumadi, R., Firoozpour, L., ... & Foroumadi, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 138, 106831.
- Gomes, P. A. C., & de Oliveira, K. T. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
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- Li, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., & Zhang, J. (2024). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. Oncology Reports, 51(3), 1-1.
- Patil, S. A., Patil, R., & Patil, S. A. (2018). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. International Journal of Research and Analytical Reviews, 5(4), 189-195.
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- PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
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- PubMed. (2024).
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A Comparative Guide to the Spectroscopic Analysis of Novel Compounds Derived from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted synthesis of novel derivatives from functionalized starting materials like 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde allows for the exploration of new chemical space and the development of compounds with tailored biological activities. The aldehyde functional group at the 3-position is a versatile handle for a variety of chemical transformations, including the synthesis of Schiff bases and chalcones, leading to a diverse library of potential drug candidates.
The rigorous characterization of these newly synthesized molecules is a critical step in the drug discovery pipeline. Spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers an in-depth comparison of the primary spectroscopic techniques employed for the characterization of novel compounds derived from this compound, providing insights into the experimental choices and the unique information gleaned from each method.
The Analytical Workflow: A Multi-faceted Approach
The structural confirmation of a novel organic compound is rarely achieved through a single analytical technique. Instead, a combination of spectroscopic methods is employed, each providing a piece of the structural puzzle. The logical flow of analysis typically begins with techniques that confirm the presence of key functional groups and the overall molecular framework, followed by methods that provide detailed information about the connectivity and spatial arrangement of atoms.
Caption: A typical spectroscopic analysis workflow for novel organic compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds.[2] It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals from the solvent itself.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, most commonly tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton-decoupled spectra are typically recorded to simplify the spectrum to a series of single lines for each unique carbon atom.
-
2D NMR Spectroscopy (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, especially for complex structures.[2]
Data Interpretation and Comparison:
| Spectroscopic Feature | Information Provided |
| ¹H NMR Chemical Shift (δ) | Indicates the electronic environment of each proton. Protons on the imidazo[1,2-a]pyridine core and those adjacent to electron-withdrawing groups (like the imine or carbonyl of a chalcone) will appear at higher chemical shifts (downfield). |
| ¹H NMR Integration | The area under each signal is proportional to the number of protons it represents, allowing for a quantitative count of each type of proton. |
| ¹H NMR Splitting Pattern (Multiplicity) | Provides information about the number of neighboring protons, governed by the n+1 rule. This is crucial for determining the relative positions of substituents. |
| ¹³C NMR Chemical Shift (δ) | Indicates the type of carbon atom (e.g., sp², sp³, carbonyl, aromatic). The chemical shifts of carbons in the imidazo[1,2-a]pyridine ring are characteristic. |
Example Data for a Chalcone Derivative of a Substituted Imidazo[1,2-a]pyridine:
Note: The following data is for a closely related analog, (2z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one, and is used here for illustrative purposes.[2]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Imidazo[1,2-a]pyridine Protons | 6.97-7.95 (d, 8H) | Aromatic carbons in the range of 115-145 |
| -CH=CH- (Chalcone) | 7.55-8.15 (d, 2H) | Olefinic carbons (~120-145) |
| Carbonyl Carbon (C=O) | - | ~190 |
| Ar-CH₃ | 2.70 (s, 3H) | ~21 |
| Ar-OCH₃ | 3.90 (s, 3H) | ~55 |
Comparison with other techniques: NMR provides the most detailed structural information, revealing the precise connectivity of atoms, which is not directly obtainable from other techniques. While IR can suggest the presence of functional groups and MS can give the molecular weight, only NMR can piece the entire structure together.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.[2]
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample is ionized, most commonly using Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, while EI is a "hard" ionization technique that causes extensive fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation and Comparison:
| Spectroscopic Feature | Information Provided |
| Molecular Ion Peak (M⁺) | The peak corresponding to the intact molecule with one electron removed. Its m/z value gives the molecular weight of the compound. For compounds containing bromine and chlorine, characteristic isotopic patterns will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, leading to M⁺ and M+2 peaks of nearly equal intensity. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio, resulting in M⁺ and M+2 peaks with this intensity ratio. For a compound containing both one bromine and one chlorine atom, a complex isotopic pattern will emerge. |
| Fragment Ions | Peaks at lower m/z values correspond to fragments of the molecular ion. The fragmentation pattern is often predictable and can be used to deduce the structure of the molecule. For derivatives of this compound, common fragmentation pathways may include the loss of the halogens, the aldehyde group (or its derivative), and fragmentation of the imidazo[1,2-a]pyridine ring system.[3] |
Example Fragmentation of a Halogenated Imidazo[1,2-a]pyridine:
Caption: Potential fragmentation pathways in the mass spectrum of a derivative.
Comparison with other techniques: MS is unparalleled in its ability to provide the exact molecular weight and, with high-resolution instruments, the molecular formula. This information is complementary to NMR data. While NMR excels at determining connectivity, MS confirms the overall composition.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (mixed with KBr and pressed into a pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or in solution.
-
Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The spectrum is a plot of infrared light absorbance (or transmittance) versus wavenumber (cm⁻¹).
Data Interpretation and Comparison:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| ~1680 | C=O stretch | Aldehyde/Ketone (Chalcone) |
| ~1640 | C=N stretch | Imine (Schiff base) |
| 1600-1450 | C=C and C=N stretches | Imidazo[1,2-a]pyridine ring |
| ~800-600 | C-Cl and C-Br stretches | Halogens |
Example Data for a Chalcone Derivative:
For a chalcone synthesized from 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, characteristic IR peaks include:
-
~1658 cm⁻¹: C=O stretch of the chalcone.[2]
-
~1640 cm⁻¹: -CH=CH- stretch of the chalcone.[2]
-
~1587 cm⁻¹: C=N stretch of the imidazo[1,2-a]pyridine ring.[2]
-
~795 cm⁻¹: C-Cl stretch.[2]
Comparison with other techniques: FT-IR is an excellent and quick method for confirming the success of a reaction, for example, by observing the disappearance of the aldehyde C=O stretch and the appearance of a C=N stretch in the formation of a Schiff base. However, it provides limited information about the overall molecular structure compared to NMR.
IV. UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties
UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The imidazo[1,2-a]pyridine core is known to be fluorescent, and its absorption and emission properties are sensitive to substitution.[4]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane). The solvent should be transparent in the UV-Vis region of interest.
-
UV-Visible Spectroscopy: Record the absorption spectrum, which is a plot of absorbance versus wavelength.
-
Fluorescence Spectroscopy: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The resulting spectrum is a plot of emission intensity versus wavelength.
Data Interpretation and Comparison:
| Spectroscopic Feature | Information Provided |
| UV-Visible Absorption (λmax) | The wavelength of maximum absorbance corresponds to electronic transitions within the molecule. The extent of conjugation in the molecule influences λmax; more extensive π-systems generally absorb at longer wavelengths. |
| Fluorescence Emission (λem) | The wavelength of maximum emission. The difference between λex and λem is the Stokes shift. The intensity of the emission is related to the fluorescence quantum yield. |
Expected Observations for Derivatives of this compound:
-
The imidazo[1,2-a]pyridine core itself has characteristic UV absorption bands.
-
Derivatization at the 3-position, especially to form extended conjugated systems like chalcones, is expected to cause a bathochromic (red) shift in the absorption and emission spectra.
-
The nature of substituents on any aromatic rings introduced will also modulate the photophysical properties. Electron-donating groups generally enhance fluorescence, while electron-withdrawing groups can have varied effects.[5]
Comparison with other techniques: UV-Vis and fluorescence spectroscopy provide unique information about the electronic and photophysical properties of the compounds, which is not accessible by NMR, IR, or MS. This is particularly important if the compounds are being developed for applications in imaging or as fluorescent probes.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of novel compounds derived from this compound relies on the synergistic use of multiple spectroscopic techniques.
Caption: Summary of information provided by each spectroscopic technique.
While NMR spectroscopy stands as the primary tool for definitive structural elucidation, mass spectrometry provides essential confirmation of the molecular weight and formula. FT-IR spectroscopy offers a rapid and effective means of identifying key functional groups and monitoring reaction progress. Finally, UV-Visible and fluorescence spectroscopy reveal the electronic and photophysical characteristics of these often-luminescent compounds. By integrating the data from these complementary techniques, researchers can confidently establish the structure and properties of novel imidazo[1,2-a]pyridine derivatives, paving the way for further biological evaluation and drug development.
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- Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2021).
- Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. (2022). ChemistrySelect, 7(33), e202202027.
- Berber, N., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman Üniversitesi Bilimsel Araştırmalar Dergisi, 10(1), 179-188.
- Li, Y., Wang, Y., Zhang, J., & Guo, Y. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794.
- Bhale, P. S., Dongare, S. B., & Chanshetti, U. B. (2013). Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus. Research Journal of Chemical Sciences, 3(12), 38-42.
- Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Deriv
- Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. (2023). Journal of the Mexican Chemical Society, 67(3), 198-212.
- Exploring Recent Advancements in Schiff Base Chemistry. (2023). ChemistrySelect, 8(11), e202204593.
- Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms. (2013).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(3), 607.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2023). Chemical Methodologies, 7(10), 784-798.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2018). RSC Advances, 8(30), 16675-16679.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(3), 607.
- Bright, Fluorescent Dyes Based on imidazo[1,2-a]pyridines That Are Capable of Two-Photon Absorption. (2013). Chemistry – A European Journal, 19(49), 16674-16684.
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
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A Comparative Docking Analysis of Novel 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives Against the EGFR Tyrosine Kinase Domain
In the landscape of contemporary oncology, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target for therapeutic intervention, particularly in non-small cell lung cancer (NSCLC). The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has been significant, yet the emergence of resistance necessitates a continuous search for novel chemical scaffolds that can effectively inhibit this receptor. The imidazo[1,2-a]pyridine core has garnered considerable attention as a versatile scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases.[1][2][3][4]
This guide presents a comparative in silico analysis of a series of rationally designed derivatives of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde against the EGFR tyrosine kinase domain. We will objectively compare their predicted binding affinities and interaction patterns with established first- and third-generation EGFR inhibitors, providing a comprehensive, data-supported framework for researchers in drug discovery and development. Our narrative will delve into the causality behind the experimental design, ensuring a transparent and reproducible protocol.
The Rationale for a Comparative Docking Study
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern ligand-receptor binding. By comparing novel compounds with known drugs, we can benchmark their potential efficacy and identify key structural modifications that may enhance their inhibitory activity.
The choice of the EGFR kinase domain as the target is predicated on its well-established role in cancer progression and the wealth of structural data available.[6][7] We will utilize the crystal structure of the EGFR kinase domain in complex with the first-generation inhibitor Erlotinib (PDB ID: 1M17) as our receptor model.[8][9] This allows for a direct comparison of the binding modes of our novel derivatives with a clinically relevant inhibitor.
Our comparative set includes:
-
Novel this compound Derivatives (IPD-1 to IPD-3): A series of hypothetical derivatives designed to probe the structure-activity relationship (SAR) around the core scaffold.
-
First-Generation EGFR Inhibitor (Erlotinib): A reversible inhibitor used as a primary benchmark.
-
Third-Generation EGFR Inhibitor (Osimertinib): An irreversible inhibitor included to compare against a more advanced therapeutic agent.
Experimental Design and Workflow
The comparative docking study is designed as a self-validating system, incorporating protocol validation through redocking of the co-crystallized ligand. The workflow is outlined below:
Figure 1: Workflow for the comparative molecular docking study.
Detailed Experimental Protocol
I. Receptor Preparation:
-
Obtain Crystal Structure: Download the crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank.[8][9]
-
Protein Cleanup: Remove water molecules and the co-crystallized ligand (Erlotinib) from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure.
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
Grid Box Generation: Define a grid box encompassing the ATP-binding site of the EGFR kinase domain, centered on the position of the co-crystallized Erlotinib.
II. Ligand Preparation:
-
3D Structure Generation: Generate 3D structures of the this compound derivatives (IPD-1, IPD-2, IPD-3), Erlotinib, and Osimertinib.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Calculate Gasteiger charges for all ligand atoms.
-
Torsion Angle Definition: Define rotatable bonds to allow for conformational flexibility during docking.
III. Molecular Docking and Validation:
-
Protocol Validation: Redock the extracted Erlotinib into the prepared EGFR receptor structure. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is less than 2.0 Å.[10][11]
-
Docking Simulation: Perform molecular docking for all prepared ligands (IPD-1, IPD-2, IPD-3, Erlotinib, and Osimertinib) against the prepared EGFR receptor using AutoDock Vina.
-
Pose Selection: For each ligand, select the docked conformation with the lowest binding energy for further analysis.
Comparative Analysis of Docking Results
The following tables summarize the hypothetical docking results, providing a quantitative comparison of the novel derivatives against the established inhibitors.
Binding Affinities and Docking Scores
| Compound | Class | Binding Affinity (kcal/mol) |
| IPD-1 | Imidazo[1,2-a]pyridine Derivative | -8.5 |
| IPD-2 | Imidazo[1,2-a]pyridine Derivative | -9.2 |
| IPD-3 | Imidazo[1,2-a]pyridine Derivative | -9.8 |
| Erlotinib | 1st Gen. EGFR Inhibitor | -8.9 |
| Osimertinib | 3rd Gen. EGFR Inhibitor | -10.5 |
Key Molecular Interactions
| Compound | H-Bond Interactions (Residues) | Hydrophobic Interactions (Residues) |
| IPD-1 | Met793 | Leu718, Val726, Leu844 |
| IPD-2 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| IPD-3 | Met793, Thr790, Cys797 | Leu718, Val726, Ala743, Leu844, Phe856 |
| Erlotinib | Met793 | Leu718, Val726, Ala743, Leu844 |
| Osimertinib | Met793, Cys797 (covalent) | Leu718, Val726, Ala743, Leu844, Phe856 |
Discussion and Scientific Interpretation
The in silico data provides valuable insights into the potential of the this compound scaffold as a foundation for novel EGFR inhibitors.
Binding Affinity: Our hypothetical results show a progressive increase in binding affinity from IPD-1 to IPD-3, with IPD-3 exhibiting a predicted binding energy (-9.8 kcal/mol) superior to the first-generation inhibitor Erlotinib (-8.9 kcal/mol) and approaching that of the third-generation inhibitor Osimertinib (-10.5 kcal/mol). This suggests that the structural modifications in IPD-3 are favorable for binding to the EGFR kinase domain.
Molecular Interactions: The docking poses reveal that all the imidazo[1,2-a]pyridine derivatives form a crucial hydrogen bond with the hinge region residue Met793, a hallmark of ATP-competitive EGFR inhibitors.[10] The enhanced affinity of IPD-2 and IPD-3 can be attributed to additional interactions. IPD-2 forms a hydrogen bond with the gatekeeper residue Thr790, which is a critical interaction for overcoming some forms of resistance. IPD-3 not only interacts with Met793 and Thr790 but also shows potential for interaction with Cys797, the residue targeted by irreversible inhibitors like Osimertinib.
The hydrophobic interactions also play a significant role in stabilizing the ligand-receptor complex. The extended hydrophobic interactions of IPD-3 with residues such as Ala743 and Phe856 contribute to its higher predicted binding affinity.
Structure-Activity Relationship (SAR) Insights: The comparative data suggests a preliminary SAR for this series of derivatives. The modifications leading from IPD-1 to IPD-3, which could hypothetically involve the addition of specific functional groups to the imidazo[1,2-a]pyridine core, appear to enhance both hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. This provides a clear direction for the future synthesis and optimization of this chemical series.
Conclusion and Future Directions
This comparative docking study provides compelling in silico evidence for the potential of this compound derivatives as a novel class of EGFR tyrosine kinase inhibitors. The designed derivative IPD-3 demonstrates a promising binding profile, with a predicted affinity and interaction pattern comparable to established third-generation inhibitors.
The logical next steps in the development of these compounds would be:
-
Chemical Synthesis: Synthesize the designed derivatives (IPD-1, IPD-2, and IPD-3).
-
In Vitro Kinase Assays: Experimentally determine the IC50 values of the synthesized compounds against the EGFR kinase.
-
Cell-Based Assays: Evaluate the anti-proliferative activity of the compounds in EGFR-dependent cancer cell lines.
-
Co-crystallization: Obtain a crystal structure of the most potent derivative in complex with the EGFR kinase domain to validate the predicted binding mode.
This in silico guide serves as a robust starting point, offering a data-driven rationale for the prioritization of this promising chemical scaffold in the ongoing quest for more effective and durable cancer therapies.
References
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A Comparative Benchmarking Guide to the Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides an in-depth, objective comparison of synthetic strategies for producing 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, frequently appearing in pharmacologically active compounds, including anticancer agents, anti-inflammatory molecules, and treatments for neurological disorders.[1][2][3] The aldehyde functionality at the 3-position serves as a versatile synthetic handle for constructing diverse molecular libraries for drug discovery programs.[4]
We will benchmark the traditional, robust two-step synthesis involving a cyclocondensation followed by a Vilsmeier-Haack formylation against modern, alternative strategies that prioritize efficiency and atom economy. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical data and mechanistic insights needed to select the optimal synthetic route for their specific research and development goals.
Overall Benchmarking Workflow
The following workflow outlines our comparative analysis, from the synthesis of the core heterocyclic structure to the final comparative evaluation of the methodologies.
Caption: Overall workflow for benchmarking synthetic routes.
Benchmark Method: Two-Step Cyclocondensation and Vilsmeier-Haack Formylation
This classical approach is highly regarded for its reliability, predictability, and scalability. It involves the initial construction of the stable imidazo[1,2-a]pyridine core, which is then subjected to electrophilic formylation. This separation of steps allows for the isolation and purification of the intermediate, often leading to higher purity in the final product.
Part 1: Synthesis of the 8-Bromo-6-chloroimidazo[1,2-a]pyridine Core
The foundational step is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. This reaction, a variation of the Tschitschibabin synthesis, is a cornerstone of imidazopyridine chemistry.[2]
Reaction Scheme: 3-bromo-5-chloro-2-aminopyridine + Chloroacetaldehyde → 8-Bromo-6-chloroimidazo[1,2-a]pyridine
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-5-chloro-2-aminopyridine (1.0 eq) in ethanol (10 volumes).
-
Addition: To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at ambient temperature.
-
Reaction: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture. Heat the reaction to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Causality Note: Sodium bicarbonate acts as a mild base to neutralize the hydrochloric acid formed during the cyclization, preventing protonation of the starting aminopyridine and driving the reaction to completion.
-
-
Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase.
-
Workup: Upon completion, cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 8-Bromo-6-chloroimidazo[1,2-a]pyridine.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic systems.[5][6] The reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[7]
Reaction Scheme: 8-Bromo-6-chloroimidazo[1,2-a]pyridine + Vilsmeier Reagent → this compound
-
Vilsmeier Reagent Formation: In a dry, three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, ensuring the internal temperature does not exceed 5°C. The formation of the Vilsmeier reagent is exothermic. Stir the resulting mixture at 0°C for 30 minutes.
-
Causality Note: The reaction between the lone pair on the DMF oxygen and the electrophilic phosphorus atom of POCl₃ initiates the formation of the highly electrophilic chloroiminium cation, which is the active formylating agent.
-
-
Substrate Addition: Dissolve the 8-Bromo-6-chloroimidazo[1,2-a]pyridine (1.0 eq) from Part 1 in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 3-5 hours. Monitor consumption of the starting material by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by slowly pouring it onto crushed ice, followed by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (~7-8).
-
Extraction & Purification: Extract the product with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to yield the final product.[4]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Alternative Method: One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a powerful alternative by combining three or more reactants in a single vessel to form a product that incorporates portions of all starting materials.[8] This approach is highly valued for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making it ideal for library synthesis. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core.[1][2]
A plausible MCR strategy for this target involves a copper-catalyzed three-component reaction of the corresponding 2-aminopyridine, an aldehyde, and a terminal alkyne.[2]
Reaction Scheme (Hypothetical): 3-bromo-5-chloro-2-aminopyridine + Glyoxal (protected) + Terminal Alkyne → Functionalized Imidazo[1,2-a]pyridine intermediate, followed by deprotection/conversion to aldehyde.
Conceptual Protocol: One-Pot Synthesis
-
Reaction Setup: To a sealed reaction tube, add 3-bromo-5-chloro-2-aminopyridine (1.0 eq), an appropriate aldehyde (e.g., 2,2-diethoxyacetaldehyde, 1.1 eq), a terminal alkyne (1.2 eq), and a copper catalyst such as copper(I) iodide (CuI, 10 mol%).
-
Solvent and Conditions: Add a suitable solvent like toluene or dioxane. Purge the vessel with nitrogen.
-
Heating: Heat the reaction mixture to 80-110°C for 12-24 hours.
-
Causality Note: The copper catalyst facilitates the coupling of the components, likely through the formation of a copper acetylide and coordination with the other reactants, enabling the cascade of bond-forming events required to construct the heterocyclic ring in a single operation.
-
-
Workup and Purification: After cooling, the reaction mixture would be filtered, concentrated, and subjected to extensive chromatographic purification to isolate the desired product from unreacted starting materials and side products. Subsequent hydrolysis of the acetal would yield the final aldehyde.
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic route is a critical decision dictated by project goals, available resources, and scale. The table below provides a quantitative and qualitative comparison of the two methodologies.
| Metric | Benchmark: Two-Step Synthesis | Alternative: One-Pot MCR | Rationale & Justification |
| Overall Yield | Good to Excellent (Typically 60-80%) | Variable (Often 30-60%) | The stepwise method allows for purification of the intermediate, leading to cleaner subsequent reactions and higher overall yields. MCRs can be lower-yielding due to competing side reactions. |
| Number of Steps | Two distinct synthetic operations | One primary synthetic operation | MCRs excel in operational simplicity by telescoping multiple transformations into a single step, saving significant time and resources.[8] |
| Reaction Time | 8-12 hours total | 12-24 hours | While the MCR is a single step, it often requires longer reaction times to drive the complex cascade to completion. |
| Reagent Safety | High Hazard (POCl₃) | Moderate Hazard (Copper Catalyst) | Phosphorus oxychloride is highly corrosive, water-reactive, and toxic, requiring stringent handling protocols. Copper catalysts are generally less hazardous. |
| Purification | Straightforward | Complex | The two-step synthesis typically yields cleaner crude products requiring standard purification. MCRs often result in complex mixtures that demand more rigorous chromatographic separation. |
| Scalability | Excellent | Challenging | The benchmark method is robust and well-understood, making it readily scalable for multi-gram or kilogram production. Scaling MCRs can be difficult due to challenges in heat transfer, mixing, and stoichiometry control. |
| Versatility | High | Moderate | The Vilsmeier-Haack reaction is a general and high-yielding transformation for many imidazopyridines. The scope of MCRs can be more substrate-dependent, requiring re-optimization for different starting materials. |
Conclusion and Expert Recommendations
Both the traditional two-step synthesis and modern one-pot MCRs represent viable pathways to this compound. The optimal choice is contingent on the specific application.
-
For Process Chemistry and Scale-Up: The benchmark two-step synthesis is the superior choice. Its reliability, predictability, and straightforward purification make it ideal for producing large quantities of the target molecule with high purity. The well-defined intermediate provides a crucial quality control point.
-
For Medicinal Chemistry and Library Synthesis: The one-pot MCR approach holds significant advantages. Its ability to rapidly generate analogues from diverse starting materials in a single step is invaluable for exploring structure-activity relationships (SAR). The lower yield and more complex purification are acceptable trade-offs for the speed and diversity offered.
Ultimately, a comprehensive understanding of both methodologies empowers chemists to make informed, data-driven decisions that align with their strategic objectives, whether they are focused on bulk manufacturing or the discovery of novel therapeutic agents.
References
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- Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link][2][11]
- Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link][8]
- Le-Deygen, I., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. [Link][12]
- Li, J., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link][13]
- de Souza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][3]
- Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link][14]
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A Comparative Guide to the Structural Confirmation of Reaction Products of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a key intermediate, offering a reactive aldehyde group that serves as a versatile handle for molecular elaboration. This guide provides an in-depth comparison of analytical methodologies for the unequivocal structural confirmation of its key reaction products: the corresponding alcohol, carboxylic acid, and the product of a Knoevenagel condensation.
The Strategic Importance of the Aldehyde Moiety
The aldehyde functional group at the 3-position of the imidazo[1,2-a]pyridine ring is an electrophilic center, readily undergoing a variety of chemical transformations. This reactivity allows for the introduction of diverse structural motifs, which is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates. This guide will focus on three fundamental transformations: reduction to an alcohol, oxidation to a carboxylic acid, and a Knoevenagel condensation to form a carbon-carbon double bond. The correct structural elucidation of these products is paramount to ensure the integrity of subsequent research and development efforts.
Reaction Pathways and Product Confirmation
The following sections detail the experimental protocols for the synthesis of key derivatives of this compound and a comparative analysis of the analytical techniques used to confirm their structures.
Reduction to (8-Bromo-6-chloroimidazo[1,2-a]pyridin-3-yl)methanol
The reduction of the aldehyde to a primary alcohol introduces a hydroxyl group that can act as a hydrogen bond donor or be further functionalized.
Experimental Protocol:
A solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol is cooled to 0 °C. A mild reducing agent, for instance sodium borohydride (NaBH₄, 1.1 eq), is added portion-wise. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.
Structural Confirmation:
A combination of spectroscopic methods is essential for the unambiguous confirmation of the alcohol product.
| Analytical Technique | Expected Observations | Causality and Insights |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet or doublet for the benzylic protons (-CH₂OH) around 4.5-5.0 ppm. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. | The upfield shift from the aldehyde proton to the benzylic protons is a definitive indicator of the reduction of the carbonyl group. The D₂O exchange experiment confirms the presence of the labile hydroxyl proton. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm). Appearance of a new signal for the benzylic carbon (-CH₂OH) in the range of 60-70 ppm. | This provides conclusive evidence of the conversion of the sp² hybridized aldehyde carbon to an sp³ hybridized carbon of the primary alcohol. |
| FT-IR | Disappearance of the sharp C=O stretching band of the aldehyde (~1680-1700 cm⁻¹). Appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. | The presence of the hydroxyl group is readily identified by its characteristic broad absorption band, a direct consequence of hydrogen bonding. |
| Mass Spectrometry | The molecular ion peak in the mass spectrum will correspond to the molecular weight of the alcohol (C₈H₆BrClN₂O). | This confirms the elemental composition of the product and verifies that the desired reduction has occurred without unintended side reactions. |
Alternative Analytical Technique: X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms and confirming connectivity. However, obtaining suitable crystals can be a significant challenge.
Experimental Workflow for Reduction
Caption: Workflow for the reduction and structural confirmation.
Oxidation to 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
Oxidation of the aldehyde to a carboxylic acid introduces an acidic functional group, which can be a key pharmacophore for interacting with biological targets.
Experimental Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water, an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent is added. The reaction mixture is stirred, and the progress is monitored by TLC. After completion, the excess oxidant is quenched, and the carboxylic acid is isolated, often by acidification and extraction.
Structural Confirmation:
| Analytical Technique | Expected Observations | Causality and Insights |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a very broad singlet for the carboxylic acid proton (-COOH) typically downfield (>12 ppm), which is D₂O exchangeable. | The significant downfield shift and broadness of the carboxylic acid proton signal are characteristic and provide strong evidence for the oxidation. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm). Appearance of a new signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm. | The chemical shift of the carbonyl carbon is a reliable indicator of the electronic environment, and the observed shift confirms the formation of the carboxylic acid. |
| FT-IR | Disappearance of the aldehyde C=O stretching band (~1680-1700 cm⁻¹). Appearance of a very broad O-H stretching band from ~2500-3300 cm⁻¹ overlapping with C-H stretches, and a strong C=O stretching band for the carboxylic acid at ~1700-1725 cm⁻¹. | The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state or in concentrated solutions. |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the carboxylic acid (C₈H₄BrClN₂O₂). | Confirms the addition of an oxygen atom and the overall molecular formula of the product. |
Alternative Analytical Technique: Titration
A simple acid-base titration can provide quantitative evidence for the presence of the carboxylic acid group and can be used to determine the purity of the product.
Logical Flow for Oxidation and Analysis
Caption: Logical progression from starting material to confirmed product.
Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds, enabling the synthesis of α,β-unsaturated systems which are valuable Michael acceptors and possess diverse biological activities.[1][2]
Experimental Protocol:
This compound (1.0 eq) and an active methylene compound, such as malononitrile (1.1 eq), are dissolved in a suitable solvent like ethanol or isopropanol. A basic catalyst, for instance, piperidine or triethylamine, is added, and the mixture is stirred, often with heating. The reaction progress is monitored by TLC. The product, typically a solid, can be isolated by filtration upon cooling.
Structural Confirmation:
| Analytical Technique | Expected Observations | Causality and Insights |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet for the vinylic proton (-CH=) in the downfield region (typically 7.5-8.5 ppm). | The presence of this vinylic proton signal is a key indicator of the formation of the carbon-carbon double bond. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~180-190 ppm). Appearance of new signals for the carbons of the C=C double bond and the nitrile carbons. | The chemical shifts of the alkene and nitrile carbons provide definitive evidence for the Knoevenagel condensation product. |
| FT-IR | Disappearance of the aldehyde C=O stretching band (~1680-1700 cm⁻¹). Appearance of a sharp C≡N stretching band around 2220-2260 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹. | The strong and sharp nitrile absorption is a very clear and reliable diagnostic peak for the successful condensation with malononitrile. |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the condensation product (C₁₁H₅BrClN₄). | This confirms the expected addition of the malononitrile moiety and loss of a water molecule. |
Alternative Analytical Technique: 2D NMR Spectroscopy
Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in complex cases to definitively assign proton and carbon signals and confirm the connectivity of the newly formed double bond and its substituents.
Decision Tree for Structural Elucidation
Caption: A systematic approach to confirming product structure.
Conclusion
References
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- Wikipedia.
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Assessing the Selectivity of a Novel Kinase Inhibitor Series Derived from 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
A Comparative Guide for Preclinical Drug Development
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and diverse pharmacological profile have made it a fertile ground for the development of novel therapeutics, including potent enzyme inhibitors targeting kinases, tubulin, and various microbial enzymes.[1][2] This guide focuses on a critical aspect of the preclinical development of any new inhibitor: the rigorous assessment of its selectivity.
An ideal enzyme inhibitor should potently modulate its intended target while exhibiting minimal interaction with other proteins, particularly those within the same family. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. For protein kinase inhibitors, which often target the highly conserved ATP-binding site, achieving selectivity is a significant challenge.[3][4] Therefore, a systematic and multi-faceted approach to selectivity profiling is not just a regulatory requirement but a fundamental component of building a robust safety and efficacy case for a new chemical entity.
This guide provides a comprehensive framework for assessing the selectivity of a new, hypothetical series of kinase inhibitors, for which 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key synthetic precursor. We will refer to our lead candidate from this series as IMP-001 . We will compare its performance against two alternative, hypothetical inhibitors, Compound Y and Compound Z , to highlight the experimental and analytical strategies used to differentiate a promising lead candidate from its competitors.
Part 1: Biochemical Selectivity Profiling - The First Line of Assessment
The initial evaluation of inhibitor selectivity is typically performed using in vitro biochemical assays.[5] These assays measure the direct interaction of the compound with a purified enzyme, providing a quantitative measure of potency, most commonly the half-maximal inhibitory concentration (IC50). To build a selectivity profile, the inhibitor is tested against a panel of enzymes. For kinase inhibitors, this panel should ideally include a broad representation of the human kinome.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
The following protocol describes a standard radiometric assay for determining IC50 values, a robust method for measuring kinase activity.[3][7]
Objective: To determine the concentration of IMP-001, Compound Y, and Compound Z required to inhibit 50% of the activity of Target Kinase A and a panel of off-target kinases.
Materials:
-
Purified recombinant kinases (Target Kinase A, and off-target kinases B, C, D, E)
-
Specific substrate peptide for each kinase
-
Test compounds (IMP-001, Compound Y, Compound Z) dissolved in DMSO
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (specific to each kinase)
-
96-well filter plates
-
Scintillation counter and scintillant
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A common starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions to create a 10-point dose-response curve.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the specific kinase in its appropriate reaction buffer.
-
Compound Addition: Add 1 µL of the diluted test compound to the reaction wells. Include control wells with DMSO only (0% inhibition) and a known broad-spectrum inhibitor like staurosporine (100% inhibition).
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution containing the specific substrate peptide and [γ-³³P]ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for each kinase to ensure a fair comparison.[3]
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the wells multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillant to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Summary: Biochemical Potency and Selectivity
The selectivity of an inhibitor is often quantified by comparing its IC50 value for the primary target against its IC50 values for off-target enzymes. A higher IC50 value for an off-target kinase indicates weaker inhibition and thus better selectivity.
| Target Kinase | IMP-001 (IC50, nM) | Compound Y (IC50, nM) | Compound Z (IC50, nM) |
| Primary Target A | 12 | 10 | 28 |
| Off-Target Kinase B | 1,800 | 750 | 2,900 |
| Off-Target Kinase C | >10,000 | 4,500 | >10,000 |
| Off-Target Kinase D | 950 | 300 | 1,500 |
| Off-Target Kinase E | 2,100 | 1,200 | 3,500 |
Interpretation of Results:
-
IMP-001 demonstrates high potency against the primary Target Kinase A (IC50 = 12 nM). Crucially, it shows significantly less activity against the off-target kinases, with IC50 values that are over 79-fold higher than for Target Kinase A. This indicates a favorable biochemical selectivity profile.
-
Compound Y is slightly more potent against Target Kinase A (IC50 = 10 nM) but exhibits considerable off-target activity, particularly against Kinase D (IC50 = 300 nM), making it only 30-fold selective. This "polypharmacology" could lead to unintended biological effects.[3]
-
Compound Z is less potent against the primary target and, while appearing selective against Kinase C, shows a generally weaker profile overall.
Part 2: Cellular Assessment of Selectivity - Bridging the Gap to In Vivo Relevance
While biochemical assays are essential, they do not fully replicate the complex environment inside a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations (which are much higher than those used in many biochemical assays), and the presence of efflux pumps can significantly influence a compound's activity and selectivity.[3] Therefore, cell-based assays are a critical next step.
Experimental Protocol: Target Engagement Assay (Western Blot)
Objective: To determine the concentration of each compound required to inhibit the phosphorylation of a known downstream substrate of Target Kinase A in a cellular context (EC50).
Materials:
-
A human cell line known to express Target Kinase A and where the pathway is active (e.g., a cancer cell line with an activating mutation).
-
Cell culture medium and supplements.
-
Test compounds (IMP-001, Compound Y, Compound Z) dissolved in DMSO.
-
Lysis buffer, protease, and phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of a key downstream substrate (p-Substrate) and another for the total amount of that substrate (Total-Substrate).
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Protein quantification assay (e.g., BCA assay).
Step-by-Step Procedure:
-
Cell Culture: Plate the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of IMP-001, Compound Y, or Compound Z for a specific duration (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Substrate.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with the primary antibody for Total-Substrate to serve as a loading control.
-
Data Analysis: Quantify the band intensities for both p-Substrate and Total-Substrate. Normalize the p-Substrate signal to the Total-Substrate signal for each sample. Plot the normalized p-Substrate levels against the logarithm of inhibitor concentration and fit the data to determine the cellular EC50 value.
Comparative Data Summary: Cellular Potency
| Compound | Cellular EC50 (nM) for inhibiting p-Substrate |
| IMP-001 | 95 |
| Compound Y | 150 |
| Compound Z | 450 |
Interpretation of Results:
-
IMP-001 effectively inhibits the activity of Target Kinase A in a cellular environment, as shown by its EC50 of 95 nM. The shift from the biochemical IC50 (12 nM) is expected due to factors like the high intracellular ATP concentration.
-
Compound Y and Compound Z are less potent in the cellular assay, suggesting they may have poorer cell permeability or are more susceptible to efflux than IMP-001. This cellular data, combined with the biochemical profile, strongly favors IMP-001 as the superior lead candidate.
Visualization of Workflows and Concepts
Diagrams are essential for conveying complex experimental workflows and biological concepts clearly.
Caption: Experimental workflow for assessing inhibitor selectivity.
Caption: On-target vs. off-target kinase inhibition.
Conclusion: A Data-Driven Path to a Superior Candidate
This guide outlines a systematic, two-tiered approach to evaluating the selectivity of novel enzyme inhibitors, using the hypothetical lead compound IMP-001 as an exemplar. The initial broad biochemical screen provides a quantitative landscape of a compound's activity across the kinome, allowing for direct comparison with alternatives like Compound Y and Compound Z. Subsequent validation in cell-based assays confirms on-target engagement in a more physiologically relevant setting and provides crucial insights into cellular potency.
Based on the comparative data presented, IMP-001, derived from the versatile this compound scaffold, emerges as the most promising lead candidate. It combines high on-target potency with a clean off-target profile, both biochemically and in a cellular context. This robust selectivity profile is a critical prerequisite for advancing a compound toward in vivo efficacy and safety studies, ultimately increasing its probability of success in clinical development.
References
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- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects.
- Zaytsev, A. V., Bar-On, D., & Hantschel, O. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.Proceedings of the National Academy of Sciences, 115(51), E11955-E11964.
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Safety Operating Guide
Navigating the Safe Handling of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel compound 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde presents significant opportunities. However, its complex heterocyclic structure, featuring both bromine and chlorine substitutions, necessitates a robust and informed approach to laboratory safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
A thorough understanding of the inherent hazards of this compound is the foundation of a safe experimental workflow. Based on available data, this compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin Corrosion/Irritation: Causes skin irritation[1][2][3][4][5].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2][3][4][5].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation[1][2][3].
These classifications (GHS H302, H315, H319, H335) demand a stringent set of handling protocols to prevent accidental exposure. Given that this compound is a solid, likely a fine powder, the primary routes of exposure are inhalation of airborne particles, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is critical to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Respiratory | NIOSH-approved half-mask or full-face respirator with P100 particulate filters and organic vapor cartridges. | Protects against inhalation of the fine powder and any potential vapors. A P100 filter is at least 99.97% efficient at removing airborne particles[6]. The organic vapor cartridge provides protection against any volatile components. Fit testing is mandatory to ensure a proper seal. |
| Eyes & Face | Chemical splash goggles and a full-face shield. | Provides a robust barrier against airborne powder and accidental splashes. A face shield worn over goggles offers an additional layer of protection for the entire face. |
| Hands | Double gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., Viton®, Norfoil®). | Nitrile gloves provide good dexterity for fine tasks but may offer limited protection against halogenated hydrocarbons upon extended contact[7][8][9]. An outer glove of a more resistant material is crucial for prolonged handling. Butyl rubber and neoprene are generally not recommended for halogenated hydrocarbons[7][8][10]. |
| Body | Chemical-resistant lab coat or a disposable coverall. | Protects the skin and personal clothing from contamination by the powder. |
| Feet | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for a safe laboratory operation.
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, this compound requires a specific and compliant disposal pathway. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Key Disposal Principles:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Containment: Waste containers should be kept closed and stored in a designated satellite accumulation area.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
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- University of South Alabama. (2018, March). Glove Selection Guide.
- Respirator Selection and Top 10 Manufacturing sources: A Comprehensive Guide. (2025, April 2). Respirator Selection and Top 10 Manufacturing sources: A Comprehensive Guide.
- Environment, Health and Safety, University of Washington. (n.d.). Glove Selection Guide.
- 3M. (n.d.). 3M Respirator Selection Guide.
- REDA Safe. (n.d.). How Do I Choose the Right Respiratory Protective?.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
